Spartioidine
Description
Properties
Molecular Formula |
C18H23NO5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18-/m1/s1 |
InChI Key |
FCEVNJIUIMLVML-ARDNGTNNSA-N |
SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O |
Isomeric SMILES |
C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Spartioidine from Senecio Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spartioidine is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring esters of necine bases, found within various species of the extensive Senecio genus (Asteraceae family).[1] Like many pyrrolizidine alkaloids, this compound and its N-oxide form are of significant interest to the scientific community due to their potential toxicity. The genus Senecio is one of the largest in the Asteraceae family and is well-known for producing a diverse array of these toxic alkaloids.[1]
This technical guide provides a comprehensive overview of the discovery, extraction, isolation, and quantification of this compound from Senecio species. It is intended to serve as a valuable resource for researchers involved in natural product chemistry, toxicology, and drug development.
Chemical Profile of this compound
-
Chemical Formula: C₁₈H₂₃NO₅
-
Molar Mass: 333.38 g/mol
-
Type: Pyrrolizidine Alkaloid (PA)
-
Solubility: Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.
-
Occurrence in Senecio: this compound has been identified in several Senecio species, including Senecio vulgaris, Senecio pterophorus, and Senecio rosmarinifolius.[2] It often co-occurs with other pyrrolizidine alkaloids such as senecionine (B1681732) and seneciphylline.
Experimental Protocols
The following protocols are synthesized from various methodologies for the extraction and purification of pyrrolizidine alkaloids from Senecio species.
General Extraction of Pyrrolizidine Alkaloids
This protocol outlines a common method for the initial extraction of both free base PAs and their N-oxides from dried plant material.
3.1.1 Materials and Reagents
-
Dried and powdered Senecio plant material
-
Extraction Solvent: 0.05 M Sulfuric Acid or 2% Formic Acid in water
-
Neutralization Solution: Ammonia (B1221849) solution
-
Solid Phase Extraction (SPE) Cartridges: C18 reversed-phase
-
Deionized Water
-
Centrifuge
-
Ultrasonic bath
-
Rotary evaporator
-
pH indicator strips
3.1.2 Extraction Procedure
-
Sample Preparation: Weigh approximately 2.0 g of finely powdered, dried plant material into a centrifuge tube.
-
Acidic Extraction:
-
Add 20 mL of the acidic extraction solution to the plant material.
-
Ensure the plant material is completely wetted.
-
Sonicate the mixture for 15 minutes at room temperature.
-
Centrifuge the sample for 10 minutes at approximately 3800 x g.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process on the plant pellet with an additional 20 mL of the acidic extraction solution.
-
Combine the supernatants from both extractions.[3]
-
-
Neutralization: Adjust the pH of the combined acidic extract to approximately 7 using the ammonia solution. Monitor the pH with indicator strips.[3]
Solid-Phase Extraction (SPE) for Sample Clean-up
This step is crucial for removing interfering compounds from the crude extract prior to analysis and isolation.
3.2.1 SPE Protocol
-
Cartridge Conditioning:
-
Sample Loading: Load the neutralized plant extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities.[3]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[3]
-
Elution: Elute the pyrrolizidine alkaloids from the cartridge with two aliquots of 5 mL of methanol.[3][4]
-
Concentration: Evaporate the methanol eluate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., methanol/water mixture) for subsequent analysis or preparative chromatography.[3]
Analytical and Preparative Chromatography for this compound Isolation
For the isolation of pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is required. The following conditions are based on analytical methods and can be scaled up for preparative purposes.
3.3.1 High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A binary gradient of acetonitrile (B52724) and water, often with an alkaline modifier, is effective. For example, an alkaline acetonitrile-water gradient can be employed.
-
Detection: UV detection at approximately 215-225 nm is suitable for PAs. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.
3.3.2 Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)
This technique offers an alternative with different selectivity for PA separation.
-
Column: Torus™ DEA column.
-
Modifier: 0.05% ammonia in methanol.
-
Detection: PDA detection at 215 nm or MS detection for increased sensitivity.
3.3.3 Preparative Thin-Layer Chromatography (pTLC)
For initial fractionation or small-scale isolation, pTLC can be utilized.
-
Stationary Phase: Silica gel GF254.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 8:2 v/v).
-
Visualization: UV light (254 nm) and Dragendorff's reagent for alkaloid detection. The bands corresponding to this compound can be scraped from the plate and the compound eluted with a suitable solvent.[5][6]
Quantitative Data
The concentration of this compound can vary significantly between different Senecio species and even between populations of the same species. The following table summarizes available quantitative data for this compound and its N-oxide in Senecio vulgaris.
| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Senecio vulgaris (Native) | Shoots | This compound | Mean: 0.17 ± 0.04 | LC-MS/MS | [7] |
| Senecio vulgaris (Invasive) | Shoots | This compound | Mean: 0.06 ± 0.01 | LC-MS/MS | [7] |
| Senecio vulgaris (Native) | Shoots | This compound N-oxide | Mean: 0.53 ± 0.13 | LC-MS/MS | [7] |
| Senecio vulgaris (Invasive) | Shoots | This compound N-oxide | Mean: 0.16 ± 0.03 | LC-MS/MS | [7] |
| Senecio vulgaris | Whole Plant | Total Free PAs | 386 µg/g (0.0386%) | Not Specified | [5] |
| Senecio vulgaris | Whole Plant | Total PA N-oxides | 110 µg/g (0.011%) | Not Specified | [5] |
| Senecio vulgaris | Whole Plant | Total PAs | 500 µg/g (0.05%) | Not Specified | [5] |
Note: The study on native vs. invasive Senecio vulgaris demonstrated a statistically significant lower concentration of both this compound and its N-oxide in the invasive populations.[7]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Metabolic Activation of Hepatotoxic Pyrrolizidine Alkaloids
References
- 1. Comment on Pyrrolizidine Alkaloids and Terpenes from Senecio (Asteraceae): Chemistry and Research Gaps in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bfr.bund.de [bfr.bund.de]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. phytojournal.com [phytojournal.com]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spartioidine and its related macrocyclic pyrrolizidine (B1209537) alkaloids (PAs) are a class of secondary metabolites produced by various plant species, primarily within the Asteraceae (daisy), Boraginaceae (borage), and Fabaceae (legume) families. These compounds exhibit a range of biological activities, including significant hepatotoxicity, which has drawn considerable attention from the scientific community. Understanding their natural sources, concentrations, and the mechanisms by which they exert their effects is crucial for both toxicological assessment and potential therapeutic development. This guide provides a comprehensive overview of the primary plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of the signaling pathways it impacts.
Natural Sources of this compound and Related Alkaloids
This compound is a pyrrolizidine alkaloid characterized by a macrocyclic diester structure. It is frequently found alongside its stereoisomer, seneciphylline, and other related PAs. The primary plant genera known to produce these compounds are Senecio, Adenostyles, and Gynura, all belonging to the Asteraceae family.
Table 1: Primary Plant Sources of this compound and Related Pyrrolizidine Alkaloids
| Plant Species | Family | Alkaloids Detected | Plant Part | Reference(s) |
| Senecio spartioides | Asteraceae | This compound, Seneciphylline, Senecionine | - | [1] |
| Senecio vulgaris | Asteraceae | This compound, this compound N-oxide, Seneciphylline N-oxide, Senecionine, and others | Shoots and Roots | [2][3] |
| Adenostyles alliariae | Asteraceae | This compound, Seneciphylline (main), Acetyl-seneciphylline, Senecionine | Inflorescences, Stems, Leaves | [4][5] |
| Adenostyles glabra | Asteraceae | This compound, Seneciphylline (main), Acetyl-seneciphylline, Senecionine | Inflorescences, Stems, Leaves | [4][5] |
| Gynura bicolor | Asteraceae | Retronecine type PAs (including likely this compound) | - | [6] |
| Gynura divaricata | Asteraceae | Retronecine type PAs (including likely this compound) | - | [6] |
Quantitative Analysis of this compound and Related Alkaloids
The concentration of this compound and its analogs can vary significantly depending on the plant species, geographical location, developmental stage, and environmental conditions.[7] Accurate quantification is essential for assessing the toxic potential of contaminated products and for standardizing extracts for research purposes.
Table 2: Quantitative Data for this compound and Related Alkaloids in Various Plant Species
| Plant Species | Plant Part | Analyte | Concentration (µg/g dry weight unless otherwise specified) | Analytical Method | Reference(s) |
| Senecio vulgaris (Native) | Shoots | This compound | Higher than invasive populations (specific values not detailed in abstract) | LC-MS/MS | [3] |
| Senecio vulgaris (Invasive) | Shoots | This compound | Lower than native populations (specific values not detailed in abstract) | LC-MS/MS | [3] |
| Senecio vulgaris (Native) | Shoots | This compound N-oxide | Higher than invasive populations (specific values not detailed in abstract) | LC-MS/MS | [3] |
| Senecio vulgaris (Invasive) | Shoots | This compound N-oxide | Lower than invasive populations (specific values not detailed in abstract) | LC-MS/MS | [3] |
| Adenostyles alliariae | Inflorescences | Total PAs | 21,100 | - | [4][5] |
| Adenostyles glabra | Inflorescences | Total PAs | 13,400 | - | [4][5] |
| Senecio vernalis | Aerial Parts | Seneciphylline | 0.042% | HPLC-UV | [8] |
| Senecio vernalis | Aerial Parts | Senecionine | 0.036% | HPLC-UV | [8] |
| Senecio vulgaris | Whole Plant | Total PAs | Varies significantly with season and developmental stage (up to 54.16 ± 4.38 mg/plant in spring at late stage) | LC-MS/MS | [7] |
Experimental Protocols
Extraction and Isolation of this compound from Senecio species
The following protocol is a generalized procedure for the extraction and isolation of macrocyclic pyrrolizidine alkaloids like this compound. Optimization may be required based on the specific plant matrix.
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., aerial parts of Senecio spartioides) at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (B129727) (MeOH) for 24-48 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 2% sulfuric acid (H₂SO₄).
-
Wash the acidic solution with diethyl ether or chloroform (B151607) to remove non-alkaloidal compounds.
-
Make the aqueous layer alkaline (pH 9-10) with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the liberated alkaloids with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
The resulting crude alkaloid mixture can be further purified using column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of chloroform and methanol.
-
-
Isolation of this compound:
-
Fractions containing this compound (monitored by Thin Layer Chromatography, TLC) are pooled and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Analytical Quantification by LC-MS/MS
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile (B52724) with 0.1% formic acid (Solvent B).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40 °C.[9]
-
Injection Volume: 3 µL.[9]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and related alkaloids.
Signaling Pathways Affected by this compound and Related Alkaloids
The toxicity of this compound and other unsaturated pyrrolizidine alkaloids is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes.[10] This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules, including DNA.[11]
DNA Damage and Cell Cycle Arrest
The formation of DNA adducts by activated PAs triggers a DNA damage response (DDR), leading to the activation of cell cycle checkpoints.[12][13] This response is a critical cellular mechanism to prevent the replication of damaged DNA, which can lead to mutations and carcinogenesis. Key proteins involved in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are sensor kinases that recognize DNA damage and initiate a signaling cascade.[14] This cascade leads to the phosphorylation and activation of checkpoint kinases like Chk1 and Chk2, which in turn phosphorylate and activate the tumor suppressor protein p53.[14] Activated p53 induces the expression of the cyclin-dependent kinase inhibitor p21, which binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[15][16][17]
Experimental Workflow for Analysis
The overall workflow for the analysis of this compound and related alkaloids from plant sources involves a series of sequential steps from sample collection to data analysis.
Conclusion
This compound and its related pyrrolizidine alkaloids are significant natural products with potent biological activities. Their presence in various common plant species necessitates reliable methods for their detection and quantification to mitigate risks of toxicity. The methodologies and pathway analyses presented in this guide provide a framework for researchers in natural product chemistry, toxicology, and drug development to further investigate these complex molecules. A deeper understanding of their natural distribution and mechanisms of action will be pivotal for both ensuring public safety and exploring any potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolizidine Alkaloids in Adenostyles alliariae and A. glabra from the Austrian Alps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and Toxicity Evaluation of Pyrrolizidine Alkaloids in Medicinal Plants Gynura bicolor and Gynura divaricata Collected from Different Chinese Locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Spartioidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spartioidine is a macrocyclic pyrrolizidine (B1209537) alkaloid found in various plant species, notably within the Senecio genus. As a member of the pyrrolizidine alkaloid class, it is of significant interest to researchers due to its potential biological activities, including hepatotoxicity and cytotoxicity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological effects and associated signaling pathways based on current knowledge of related compounds. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound is a complex macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a retronecine (B1221780) base esterified with a dicarboxylic acid. The specific arrangement of functional groups and stereochemistry contribute to its unique properties and biological activity.
General Properties
| Property | Value | Source |
| Appearance | Powder | [Generic chemical supplier information] |
| CAS Number | 520-59-2 | [1] |
| Molecular Formula | C₁₈H₂₃NO₅ | [1] |
| Molecular Weight | 333.38 g/mol | [2] |
| IUPAC Name | (1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [2] |
| SMILES | C/C=C/1\CC(=C)--INVALID-LINK--OCC2=CCN3[C@H]2--INVALID-LINK--OC1=O)(C)O | [2] |
Solubility
| Solvent | Solubility |
| Chloroform (B151607) | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Source: Generic chemical supplier information.
Thermal Properties
Spectral Data
The structural elucidation of this compound relies heavily on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Spectral Data (in CDCl₃) [3]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.88 | q | 7.1 |
| 2α | 3.32 | m | |
| 2β | 3.98 | dd | 11.7, 3.7 |
| 3α | 2.05 | m | |
| 3β | 2.65 | m | |
| 5α | 4.15 | dd | 11.7, 5.5 |
| 5β | 4.93 | d | 11.7 |
| 6 | 4.25 | m | |
| 7 | 5.15 | br s | |
| 8 | 1.88 | d | 7.1 |
| 10α | 5.03 | s | |
| 10β | 5.12 | s | |
| 12 | 1.25 | s | |
| 13 | 1.85 | s |
¹³C NMR Spectral Data (in CDCl₃) [3]
| Position | Chemical Shift (δ, ppm) |
| 1 | 134.5 |
| 2 | 62.5 |
| 3 | 34.0 |
| 5 | 53.8 |
| 6 | 76.8 |
| 7 | 78.9 |
| 8 | 139.1 |
| 9 | 167.5 |
| 10 | 112.9 |
| 11 | 136.2 |
| 12 | 71.1 |
| 13 | 20.9 |
| 14 | 173.8 |
| 15 | 13.7 |
Mass Spectrometry (MS)
While a specific mass spectrum for this compound is not available, the fragmentation of related pyrrolizidine alkaloids has been studied. Electron Impact (EI) and Fast Atom Bombardment (FAB) mass spectrometry are common techniques. The molecular ion peak (M+) would be expected at m/z 333. The fragmentation pattern would likely involve the loss of the ester side chains and fragmentation of the necine base, providing valuable structural information.[4][5]
Infrared (IR) Spectroscopy
-
O-H stretch: A broad band around 3400 cm⁻¹ due to the hydroxyl group.
-
C=O stretch: Strong absorptions around 1735 cm⁻¹ for the ester carbonyl groups.
-
C=C stretch: Bands in the region of 1650-1600 cm⁻¹ for the double bonds.
-
C-O stretch: Bands in the 1250-1000 cm⁻¹ region for the C-O bonds of the esters and ether linkage.
Experimental Protocols
The following sections detail generalized protocols for the isolation, purification, and biological evaluation of this compound, based on established methods for pyrrolizidine alkaloids.
Isolation and Purification from Senecio vulgaris
This protocol outlines a general procedure for the extraction and purification of this compound from plant material.[6]
3.1.1. Extraction
-
Plant Material Preparation: Air-dry the aerial parts of Senecio vulgaris at room temperature and then grind into a fine powder.
-
Maceration: Macerate the powdered plant material in methanol (B129727) (or ethanol) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acid-Base Extraction: a. Suspend the crude extract in 2% sulfuric acid. b. Partition the acidic solution with chloroform to remove non-alkaloidal compounds. c. To the aqueous acidic layer, add zinc dust and stir for 24 hours to reduce any pyrrolizidine alkaloid N-oxides to their tertiary base form. d. Filter the solution and make it alkaline (pH 9-10) with ammonium (B1175870) hydroxide. e. Extract the alkaline solution with chloroform. f. Dry the combined chloroform extracts over anhydrous sodium sulfate (B86663) and evaporate to dryness to yield the crude alkaloid fraction.
3.1.2. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the alkaloid absorbs, typically around 220 nm.
-
Procedure: a. Dissolve the crude alkaloid fraction in a small volume of the initial mobile phase. b. Inject the sample onto the preparative HPLC column. c. Run a linear gradient from a low to a high concentration of acetonitrile. d. Collect fractions based on the retention time of the desired peak corresponding to this compound. e. Analyze the collected fractions for purity using analytical HPLC. f. Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Cytotoxicity Assessment using MTT Assay
This protocol describes a common method to assess the cytotoxic effects of this compound on a cancer cell line, such as the human hepatoma cell line HepG2.
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Biological Activity and Signaling Pathways
Due to the limited specific research on this compound, its biological activities are largely inferred from studies on other structurally similar pyrrolizidine alkaloids.
Hepatotoxicity
Pyrrolizidine alkaloids are well-known for their hepatotoxicity, which is a significant concern for their potential therapeutic use. The toxicity is mediated by the metabolic activation of the pyrrolizidine ring in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage, apoptosis, and necrosis.
Cytotoxicity and Potential Anticancer Effects
Many natural alkaloids exhibit cytotoxic effects against cancer cell lines. While no specific IC₅₀ values for this compound have been reported in the reviewed literature, related pyrrolizidine alkaloids have been shown to induce apoptosis in cancer cells.
Potential Signaling Pathways
The precise signaling pathways affected by this compound have not been elucidated. However, based on the known mechanisms of other alkaloids and cytotoxic agents, several pathways could be involved in its biological effects.
Apoptosis Induction: Pyrrolizidine alkaloids have been shown to induce apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and then caspase-3.
Conclusion
This compound is a pyrrolizidine alkaloid with a well-defined chemical structure. While its basic physical and chemical properties are known, there is a significant lack of quantitative data regarding its thermal properties and specific biological activities, such as IC₅₀ values. Furthermore, the signaling pathways through which it exerts its effects remain to be investigated. The protocols and data presented in this guide provide a foundation for researchers to further explore the properties and potential applications of this compound in drug discovery and development, while also highlighting the need for caution due to the known toxicity of this class of compounds. Future research should focus on obtaining more precise quantitative data and elucidating the specific molecular mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spartioidine: A Technical Whitepaper on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spartioidine, a macrocyclic pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, including Senecio vulgaris, belongs to a class of natural compounds known for their significant biological activities. While specific research on this compound's mechanism of action is limited, this technical guide synthesizes the current understanding of the broader class of macrocyclic PAs to infer its likely biological effects. This document details the metabolic activation, cellular targets, and downstream signaling pathways implicated in the cytotoxic and genotoxic effects of these alkaloids. It also provides standardized experimental protocols for investigating these mechanisms and presents quantitative data from related compounds to serve as a benchmark for future studies on this compound.
Introduction to this compound and Pyrrolizidine Alkaloids
This compound is a naturally occurring pyrrolizidine alkaloid characterized by a macrocyclic diester structure.[1] PAs are secondary metabolites produced by numerous plant species and are recognized for their defensive role against herbivores.[2] The core biological activity of toxic PAs, particularly those with an unsaturated necine base like this compound, stems from their metabolic activation into highly reactive electrophilic compounds.[3][4] These metabolites can interact with cellular nucleophiles, leading to a cascade of toxic effects, including hepatotoxicity, genotoxicity, and carcinogenicity.[2]
The Core Mechanism of Action: Metabolic Activation and Macromolecular Adduction
The toxicity of this compound and related macrocyclic PAs is not inherent to the parent molecule but is a consequence of its bioactivation, primarily in the liver.[3]
2.1. Metabolic Activation Pathway
The generally accepted mechanism of action for toxic pyrrolizidine alkaloids begins with their metabolic activation by cytochrome P450 monooxygenases in the liver. This process converts the PA into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA).[4] These DHPAs are potent electrophiles that can readily react with cellular macromolecules.
2.2. Formation of DNA Adducts
The primary molecular mechanism of genotoxicity for PAs is the formation of covalent adducts with DNA.[5] The electrophilic DHPAs can alkylate DNA bases, leading to the formation of various DNA adducts.[6] These adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations, which are hallmarks of carcinogenesis.[4] The formation of these adducts is considered a critical step in the initiation of PA-induced tumors.[5]
Cellular Consequences of this compound Activity
The formation of macromolecular adducts by activated PAs triggers a range of cellular stress responses, ultimately leading to cell cycle arrest and apoptosis.
3.1. Induction of Apoptosis
Pyrrolizidine alkaloids are known to induce apoptosis, or programmed cell death, in various cell types.[7] The accumulation of DNA damage and cellular stress activates intrinsic and extrinsic apoptotic pathways.
3.2. Cell Cycle Arrest
In response to DNA damage, cells can activate cell cycle checkpoints to halt proliferation and allow for DNA repair. PAs have been shown to induce cell cycle arrest, often in the S or G2/M phase.[8][9] This arrest is a protective mechanism to prevent the propagation of damaged DNA to daughter cells. However, if the damage is too severe to be repaired, the cell may be directed towards apoptosis.
Known Biological Activity of this compound
While detailed mechanistic studies on this compound are scarce, preliminary in vitro studies have indicated its potential cytotoxic effects. One study reported that this compound is moderately effective against the human melanoma cell lines SkMel25 and SkMel28. Although quantitative data such as IC50 values were not provided, this finding suggests that this compound, in line with other PAs, can inhibit the proliferation of cancer cells. The presumed mechanism for this activity is the induction of apoptosis and/or cell cycle arrest following metabolic activation and subsequent cellular damage.
Quantitative Data for Related Pyrrolizidine Alkaloids
To provide a reference for future research on this compound, the following table summarizes cytotoxicity data for other macrocyclic pyrrolizidine alkaloids in various cell lines.
| Alkaloid | Cell Line | Assay | Endpoint | Value |
| Monocrotaline | HepG2 | MTT | IC50 | > 1000 µM |
| Retrorsine | HepG2 | MTT | IC50 | 450 µM |
| Senecionine | HepG2 | MTT | IC50 | 500 µM |
| Senkirkine | HepG2 | MTT | IC50 | 250 µM |
Note: Data is compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence results.
Detailed Experimental Protocols
The following are standard protocols for key experiments used to elucidate the mechanism of action of pyrrolizidine alkaloids.
6.1. MTT Cytotoxicity Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, SkMel28) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (or other PAs) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
6.2. Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
6.3. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Fixation: Harvest cells and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound, as a macrocyclic pyrrolizidine alkaloid, is presumed to exert its biological effects through a mechanism involving metabolic activation to reactive pyrrolic esters, which then form adducts with cellular macromolecules, particularly DNA. This leads to the induction of apoptosis and cell cycle arrest, ultimately resulting in cytotoxicity. While preliminary data suggests activity against melanoma cell lines, further research is imperative to elucidate the specific molecular targets and signaling pathways modulated by this compound. Future studies should focus on determining its IC50 values in various cancer cell lines, identifying the specific DNA adducts it forms, and investigating its effects on key proteins involved in apoptosis and cell cycle regulation. Such research will be crucial for a comprehensive understanding of its mechanism of action and for evaluating its potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Phase arrest by nucleoside analogues and abrogation of survival without cell cycle progression by 7-hydroxystaurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Pharmacology of Spartioidine: A Technical Overview
Disclaimer: Scientific literature extensively documents Spartioidine as a member of the pyrrolizidine (B1209537) alkaloid (PA) class of compounds. However, detailed pharmacological and toxicological studies specifically on this compound are notably scarce. Therefore, this document provides a comprehensive overview of the pharmacology of PAs as a class to infer the likely properties of this compound, while explicitly noting the absence of specific data for this individual compound. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a naturally occurring pyrrolizidine alkaloid identified in various plant species, including those from the Senecio, Adenostyles, and Jacobaea genera.[1][2][3] Like other PAs, its chemical structure is characterized by a necine base esterified with necic acids.[4][5]
Chemical Properties of this compound [1][2]
| Property | Value |
|---|---|
| CAS Number | 520-59-2 |
| Molecular Formula | C18H23NO5 |
| Molecular Weight | 333.38 g/mol |
| IUPAC Name | (1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
General Pharmacology of Pyrrolizidine Alkaloids
While specific data for this compound is unavailable, the pharmacological activities of the broader PA class have been a subject of interest, primarily in the context of their toxicity, but also for potential therapeutic applications.[4][5][6]
Mechanism of Action and Toxicology
The most well-documented aspect of PA pharmacology is their toxicity, particularly their hepatotoxicity.[7][8][9] PAs themselves are generally inert; their toxicity is a result of metabolic activation in the liver.[8]
Metabolic Activation and Toxicity Pathway:
-
Ingestion and Absorption: PAs are readily absorbed from the gastrointestinal tract.[8]
-
Hepatic Metabolism: In the liver, PAs are metabolized by cytochrome P450 enzymes into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[7]
-
Cellular Damage: These reactive metabolites can alkylate cellular macromolecules such as DNA and proteins, leading to cellular dysfunction, necrosis, and the inhibition of mitosis.[7] This can result in hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[4]
-
Detoxification: A competing metabolic pathway involves the hydrolysis of the ester linkages or N-oxidation, leading to less toxic compounds that can be excreted.[10] The balance between metabolic activation and detoxification determines the extent of toxicity.
Below is a diagram illustrating the general metabolic pathway of pyrrolizidine alkaloids.
Potential Pharmacological Activities
Some studies have suggested that certain PAs may possess therapeutic properties, although this area of research is less developed. These potential activities include:
-
Antimicrobial Activity: Some PAs have demonstrated the ability to inhibit the growth of bacteria and fungi.[4][6]
-
Anti-inflammatory Effects: A few PAs have been investigated for their potential to reduce inflammation.[6]
-
Anticancer Properties: The cytotoxic nature of PA metabolites has led to some exploration of their potential as anticancer agents, though their inherent toxicity is a major hurdle.[10]
It is crucial to reiterate that these are general findings for the PA class, and the specific activities of this compound have not been characterized.
Pharmacokinetics of Pyrrolizidine Alkaloids
Detailed pharmacokinetic data for this compound is not available. The following table summarizes the general pharmacokinetic properties of PAs based on animal studies.[8][11]
| ADME Parameter | General Characteristics of Pyrrolizidine Alkaloids |
| Absorption | Rapidly absorbed from the gastrointestinal tract. |
| Distribution | Distributed to the liver via the portal vein. Can also be found in fetal tissues and milk. |
| Metabolism | Primarily hepatic metabolism, leading to both toxic reactive pyrroles and detoxified metabolites. |
| Excretion | Rapidly excreted in the urine. |
Experimental Protocols for Pyrrolizidine Alkaloid Research
Due to the lack of specific studies on this compound, this section outlines general experimental methodologies used in the research of PAs.
In Vitro Toxicity Assays
-
Objective: To assess the cytotoxicity of PAs and their metabolites.
-
Methodology:
-
Incubate a relevant cell line (e.g., primary hepatocytes, HepG2 cells) with varying concentrations of the PA.
-
To study the effects of metabolic activation, co-incubate with a source of cytochrome P450 enzymes (e.g., liver microsomes).
-
Assess cell viability using assays such as MTT or LDH release.
-
Genotoxicity can be evaluated using methods like the Comet assay or by measuring DNA adduct formation.
-
The following diagram illustrates a general workflow for in vitro toxicity testing of PAs.
References
- 1. This compound | CAS:520-59-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolizidine alkaloid plants, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spartioidine: A Technical Guide to its Role in Plant Chemical Ecology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spartioidine, a macrocyclic pyrrolizidine (B1209537) alkaloid, is a significant secondary metabolite in various plant species, particularly within the genus Senecio. As a member of the pyrrolizidine alkaloid (PA) class, it plays a crucial role in the chemical defense mechanisms of plants against herbivores. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, and ecological functions. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a summary of its known biological activities. Furthermore, this document illustrates key related biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its complex role in plant chemical ecology and potential applications in drug development.
Introduction
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and pathogens. Among these defenses, secondary metabolites play a pivotal role. Pyrrolizidine alkaloids (PAs) are a large and diverse group of such compounds, notorious for their toxicity and widespread occurrence in over 6,000 plant species[1]. This compound is a specific type of macrocyclic pyrrolizidine alkaloid found in various plants, including species like Senecio rosmarinifolius[2].
The primary function of PAs, including this compound, is to act as a defense mechanism against generalist herbivores[3][4]. The toxicity of these compounds can range from acute to chronic, primarily affecting the liver in vertebrates[5][6]. This toxicity serves as a potent deterrent, shaping the interactions between plants and the animals that consume them. Understanding the chemical ecology of this compound is crucial for fields ranging from agriculture, where PA-containing plants can contaminate crops and livestock feed, to pharmacology, due to the potential biological activities of these compounds[7][8].
This guide aims to provide a detailed technical overview of this compound for researchers, scientists, and professionals in drug development, summarizing the current knowledge and providing practical methodologies for its study.
Chemical Properties and Biosynthesis
Chemical Structure
This compound is classified as a macrocyclic pyrrolizidine alkaloid. Its chemical formula is C₁₈H₂₃NO₅. The structure is characterized by a necine base, which is a pyrrolizidine ring system, esterified with a dicarboxylic acid to form a macrocyclic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₃NO₅ |
| Molecular Weight | 349.38 g/mol |
| IUPAC Name | (1R,4Z,7S,11E,15R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione |
| CAS Number | 520-59-2 |
Spectroscopic Data
The structural elucidation of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound [9]
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 75.8 | 5.23 |
| 2 | 34.3 | 2.25, 2.75 |
| 3 | 62.6 | 4.05, 4.85 |
| 5 | 53.8 | 3.40, 3.95 |
| 6 | 36.1 | 2.05, 2.65 |
| 7 | 79.1 | 4.40 |
| 8 | 136.0 | 6.15 |
| 9 | 60.7 | - |
| 11 | 167.0 | - |
| 12 | 81.0 | - |
| 13 | 130.0 | 6.75 |
| 14 | 138.0 | - |
| 15 | 175.0 | - |
| 16 | 27.3 | 1.85 |
| 17 | 12.1 | 1.25 |
| 18 | 12.1 | 1.90 |
| 20 | - | 1.35 |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Biosynthesis
The biosynthesis of pyrrolizidine alkaloids, including this compound, is a complex process that occurs in the roots of the plant and is then translocated to other tissues[1]. The pathway involves two main precursors: the necine base is derived from amino acids, typically arginine or ornithine, via putrescine. The acidic moiety is derived from the isoleucine pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. wur.nl [wur.nl]
- 3. rsc.org [rsc.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Biological Screening of Spartioidine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Spartioidine is a known pyrrolizidine (B1209537) alkaloid found in various plant species, including those of the Senecio and Adenostyles genera.[1] PAs are recognized for their wide range of biological activities, which are often linked to their hepatotoxic, genotoxic, cytotoxic, and tumorigenic properties.[2] The biological activity of PAs is largely dependent on their chemical structure, particularly the presence of a 1,2-unsaturated necine base, which can be metabolized in the liver to form reactive pyrrolic esters. These metabolites can interact with cellular macromolecules such as DNA and proteins, leading to cellular damage.
General Biological Activities of Pyrrolizidine Alkaloids
While specific data for this compound is lacking, preliminary biological screening of related PAs has revealed a spectrum of activities, including:
-
Cytotoxicity: Many PAs exhibit cytotoxic effects against various cancer cell lines. This activity is a primary focus of preliminary screenings to assess their potential as anticancer agents.
-
Hepatotoxicity: A hallmark of many PAs, this toxic effect is a critical parameter to evaluate in any screening cascade. In vitro models using liver cell lines are often employed to assess potential liver damage.
-
Genotoxicity: The ability of PAs to damage DNA is another significant toxicological endpoint. Assays that detect DNA adducts, chromosomal aberrations, or sister chromatid exchange are commonly used.
-
Antimicrobial and Antiviral Activity: Some alkaloids have demonstrated antimicrobial and antiviral properties, making this a relevant area for screening.
Data Presentation
Due to the absence of specific quantitative data for this compound in the reviewed literature, a data table for this compound cannot be provided. For context, studies on other pyrrolizidine alkaloids have reported IC50 values in the micromolar range in various cancer cell lines. However, these values are highly dependent on the specific alkaloid, the cell line tested, and the assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments that would be typically employed in the preliminary biological screening of a compound like this compound, based on protocols described for other alkaloids.
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2 for liver cytotoxicity, HeLa, etc.) and a normal cell line (e.g., human fibroblasts) to assess selectivity.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of this compound (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
-
2. Antimicrobial Assay (Broth Microdilution Method)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.
-
Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Methodology:
-
The test compound is serially diluted in appropriate broth medium in a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the preliminary biological screening of a natural product like this compound.
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. For the broader class of pyrrolizidine alkaloids, their cytotoxic and apoptotic effects are often linked to the activation of stress-related signaling pathways, such as the MAPK (mitogen-activated protein kinase) pathway, and the intrinsic apoptosis pathway involving caspase activation. However, without specific experimental data for this compound, any depiction of a signaling pathway would be purely speculative.
References
A Historical and Technical Guide to Spartioidine and Pyrrolizidine Alkaloids for the Modern Researcher
An in-depth exploration of the history, chemical properties, and biological impact of Spartioidine and its broader class of pyrrolizidine (B1209537) alkaloids, tailored for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the historical research surrounding this compound, a notable member of the pyrrolizidine alkaloid (PA) family. It delves into the initial discovery and structure elucidation of this compound, places it within the broader context of PA research, and details the experimental methodologies that have been crucial to its study. Furthermore, this guide presents quantitative toxicological data for related PAs to offer a comparative framework and illustrates the key cellular signaling pathways affected by these hepatotoxic agents.
A Historical Perspective: The Discovery of a Toxic Class
The journey into the world of pyrrolizidine alkaloids began in the 19th century with their initial discovery in various plant species.[1] However, the profound toxicological significance of these compounds did not become apparent until the early to mid-20th century, when cases of livestock poisoning were linked to the consumption of PA-containing plants.[1] These incidents spurred intensive research into this large and structurally diverse group of natural products.
This compound itself was first isolated from Senecio spartioides, a plant species native to the western United States.[2][3][4] The initial collection of this plant for scientific study was made by John C. Fremont in 1842 along the Sweetwater River in Wyoming.[2][3] It was not until 1956 that the alkaloid this compound was isolated and its structure elucidated by Roger Adams and Maurizio Gianturco.[1][5] Their work, building upon earlier investigations of Senecio alkaloids, identified this compound as an ester of the necine base retronecine.[5]
Chemical Profile of this compound
This compound (C₁₈H₂₃NO₅) is a macrocyclic diester pyrrolizidine alkaloid.[6][7] Its structure is characterized by a pyrrolizidine nucleus esterified with a dicarboxylic acid. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₃NO₅ |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | (1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione |
| CAS Number | 520-59-2 |
| Appearance | Crystalline solid |
| Melting Point | 178°C |
Source: PubChem CID 6504360[6][7]
Quantitative Analysis of Pyrrolizidine Alkaloid Toxicity
| Pyrrolizidine Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg body weight) |
| Senecionine | Rat | Oral | 57 |
| Retrorsine | Rat (male) | Oral | 34 - 38 |
| Lasiocarpine | Rat | Oral | - |
| Heliotrine | Rat | Oral | - |
| Monocrotaline (B1676716) | Rat | - | - |
Note: Data for lasiocarpine, heliotrine, and monocrotaline are not specified with precise LD50 values in the provided search results, but they are consistently referred to as hepatotoxic.
Experimental Protocols: A Guide to PA Research
The study of pyrrolizidine alkaloids necessitates robust experimental protocols for their extraction, isolation, and quantification. The following sections provide a representative methodology for these critical procedures.
Extraction of Pyrrolizidine Alkaloids from Plant Material
This protocol is a generalized procedure based on common methods for PA extraction.
Objective: To extract pyrrolizidine alkaloids from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Senecio species)
-
0.05 M Sulfuric acid
-
Ammonia (B1221849) solution
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Weigh 2.0 g of the dried and powdered plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 3800 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant material pellet with an additional 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants from both extractions.
-
Neutralize the combined extract to pH 7 with ammonia solution.
-
SPE Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the neutralized extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the PAs with methanol.
-
-
Evaporate the methanol eluate to dryness using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol/water).
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To quantify the concentration of pyrrolizidine alkaloids in the prepared extract.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted extract into the HPLC system.
-
Use a binary gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The gradient is programmed to separate the different PAs based on their polarity.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the MS/MS detector.
-
The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for each target PA.
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of the PAs of interest.
-
The concentration of each PA in the sample is determined by comparing its peak area to the calibration curve.
-
Cellular Mechanisms of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The hepatotoxicity of 1,2-unsaturated pyrrolizidine alkaloids is a complex process initiated by their metabolic activation in the liver.[10] This activation, primarily mediated by cytochrome P450 enzymes, converts the PAs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[11] These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular damage, or they can be detoxified through conjugation with glutathione (B108866) (GSH).[11] The balance between these activation and detoxification pathways is a critical determinant of the extent of liver injury.
Signaling Pathways in PA-Induced Hepatotoxicity
The cellular damage induced by reactive PA metabolites triggers a cascade of signaling events that can lead to cell cycle arrest, apoptosis, and DNA damage repair responses.[1] Transcriptomic studies have shown that exposure to hepatotoxic PAs can disrupt key signaling pathways, including those regulated by ATM and p53, which are crucial for maintaining genomic integrity. The sustained activation of these pathways in response to extensive DNA damage can ultimately lead to programmed cell death or, in some cases, carcinogenesis.[1]
Caption: Metabolic activation and hepatotoxicity pathway of pyrrolizidine alkaloids.
The diagram above illustrates the pivotal role of metabolic activation in the hepatotoxicity of pyrrolizidine alkaloids. The balance between detoxification via glutathione conjugation and the formation of damaging DNA and protein adducts determines the ultimate cellular fate.
Conclusion and Future Directions
The historical and ongoing research into this compound and the broader class of pyrrolizidine alkaloids has significantly advanced our understanding of natural product toxicology. While much is known about the general mechanisms of PA-induced hepatotoxicity, further research is needed to elucidate the specific toxicokinetics and toxicodynamics of individual alkaloids like this compound. The development of more comprehensive toxicity profiles for less-studied PAs is crucial for accurate risk assessment, particularly as they are potential contaminants in herbal remedies and food products. Future research should also focus on the development of targeted therapeutic interventions to mitigate the harmful effects of PA exposure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. The Pyrrolizidine Alkaloids [ouci.dntb.gov.ua]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism | Semantic Scholar [semanticscholar.org]
- 11. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
Spartioidine: A Technical Guide for Researchers
CAS Number: 520-59-2 Molecular Formula: C₁₈H₂₃NO₅
This technical guide provides an in-depth overview of Spartioidine, a pyrrolizidine (B1209537) alkaloid, for researchers, scientists, and drug development professionals. It covers its physicochemical properties, biological activities, and the key metabolic pathways associated with its bioactivation and toxicity.
Physicochemical and Biological Data
The following table summarizes the key physicochemical and reported biological activities of this compound.
| Parameter | Value | Reference |
| CAS Number | 520-59-2 | [1][2][3] |
| Molecular Formula | C₁₈H₂₃NO₅ | [1][2][3] |
| Molecular Weight | 333.38 g/mol | [2][3] |
| Type of Compound | Pyrrolizidine Alkaloid | [1] |
| Source | Found in various plants, including Senecio vulgaris and Canarian endemic species. | [2][4] |
| Cytotoxicity | Exhibits cytotoxic effects against insect-derived Sf9 and mammalian CHO cells. | [4] |
| Antifeedant Activity | Shows antifeedant properties against insects such as Spodoptera littoralis and Leptinotarsa decemlineata. | [4] |
| Phytotoxic Activity | Decreases radicle growth in Lactuca sativa. | [4] |
Metabolic Activation and Toxicity Pathway of Pyrrolizidine Alkaloids
This compound, as a pyrrolizidine alkaloid (PA), is metabolized in the liver, leading to its bioactivation and potential toxicity. The primary pathway involves the oxidation of the pyrrolizidine core by cytochrome P450 enzymes to form reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can then follow two main routes: a detoxification pathway or a toxic pathway.
In the detoxification pathway, the reactive DHPAs are conjugated with glutathione (B108866) (GSH), a major cellular antioxidant, to form excretable glutathione conjugates. However, if the rate of DHPA formation is high, it can lead to the depletion of cellular GSH stores.
In the toxic pathway, the electrophilic DHPAs can bind to cellular macromolecules such as proteins and DNA, forming adducts. This adduction can lead to cellular damage, disruption of cellular function, and ultimately, hepatotoxicity.
Caption: Metabolic activation and toxicity pathway of this compound.
Experimental Protocols
Cytotoxicity Assay (Adapted from general cell-based assays)
This protocol outlines a general method to assess the cytotoxic effects of this compound on a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.
-
Cell Culture: Culture CHO cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Replace the cell culture medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to each well, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals with a suitable solvent.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Insect Antifeedant Assay (Leaf Disc Choice Bioassay)
This protocol is a standard method for evaluating the antifeedant properties of a compound against herbivorous insects.
-
Insect Rearing: Rear third-instar larvae of Spodoptera littoralis or Leptinotarsa decemlineata on their respective host plant leaves under controlled conditions.
-
Compound Application: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare different concentrations. Apply a uniform volume of each solution to leaf discs of the host plant and allow the solvent to evaporate. Control discs are treated with the solvent only.
-
Experimental Setup: Place one treated and one control leaf disc in a Petri dish lined with moist filter paper.
-
Insect Introduction: Introduce one pre-starved (for a few hours) insect larva into each Petri dish.
-
Incubation: Keep the Petri dishes in the dark under controlled temperature and humidity for a set period (e.g., 24 hours).
-
Data Collection: Measure the area of each leaf disc consumed by the larvae. This can be done using an image analysis software.
-
Data Analysis: Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [ (C - T) / (C + T) ] * 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.
Phytotoxicity Assay (Lactuca sativa Seed Germination and Radicle Elongation)
This bioassay assesses the effect of a compound on plant growth.
-
Preparation of Test Solutions: Prepare aqueous solutions of this compound at various concentrations. Use distilled water as a control.
-
Experimental Setup: Place a filter paper in each Petri dish and moisten it with a specific volume of the respective test solution or control.
-
Seed Placement: Place a set number of Lactuca sativa (lettuce) seeds (e.g., 20) in each Petri dish.
-
Incubation: Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 72 hours).
-
Data Measurement: After the incubation period, count the number of germinated seeds to determine the germination percentage. Measure the length of the radicle (primary root) of each germinated seed.
-
Data Analysis: Compare the germination percentage and the average radicle length of the treated groups with the control group to determine the phytotoxic effect.
Caption: General experimental workflows for assessing the biological activity of this compound.
References
Solubility Profile of Spartioidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Spartioidine, a pyrrolizidine (B1209537) alkaloid, in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes qualitative data and quantitative information for structurally similar pyrrolizidine alkaloids to provide a predictive framework for its behavior. Furthermore, detailed experimental protocols for determining the solubility of this compound are presented, along with a visual representation of the experimental workflow.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₃NO₅ |
| Molecular Weight | 333.38 g/mol |
| CAS Number | 520-59-2 |
| Appearance | Powder |
Solubility of this compound and Structurally Similar Alkaloids
While specific quantitative solubility data for this compound remains limited in published literature, qualitative information indicates its solubility in a range of common organic solvents. To offer a more comprehensive understanding, this section presents both the available qualitative data for this compound and quantitative and qualitative data for the structurally related macrocyclic pyrrolizidine alkaloids: Seneciphylline, Senecionine, and Retrorsine. This comparative data allows for informed estimations of this compound's solubility characteristics.
| Compound | Solvent | Solubility (Quantitative) | Solubility (Qualitative) |
| This compound | Chloroform | - | Soluble |
| Dichloromethane | - | Soluble | |
| Ethyl Acetate | - | Soluble | |
| Dimethyl Sulfoxide (DMSO) | - | Soluble | |
| Acetone | - | Soluble | |
| Seneciphylline | Chloroform | - | Soluble[1] |
| Ethanol | - | Sparingly Soluble[1] | |
| Acetone | - | Sparingly Soluble[1] | |
| Water | < 0.1 mg/mL at 17.8 °C[1] | Slightly Soluble[1] | |
| Ether | - | Difficult Solubility[1] | |
| Ligroin | - | Difficult Solubility[1] | |
| Senecionine | Chloroform | - | Freely Soluble[2] |
| Ethanol | - | Slightly Soluble[2] | |
| Ether | - | Slightly Soluble[2] | |
| Water | - | Practically Insoluble[2] | |
| Retrorsine | Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (7.11 mM)[3] | Soluble[4] |
| Chloroform | - | Soluble[4] | |
| Acetone | - | Slightly Soluble[4] | |
| Ethanol | - | Slightly Soluble[4] | |
| Water | - | Slightly Soluble[4] | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL[3] | - | |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | - | |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[3] | - |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for the quantitative determination of the solubility of a compound like this compound in organic solvents.
Gravimetric Method for Solubility Determination
This method is a straightforward and reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the constant temperature to permit the undissolved solute to settle.
-
Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Transfer the supernatant to a pre-weighed, empty container.
-
Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the this compound.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
Solubility is then calculated and can be expressed in units such as mg/mL or mol/L.
-
High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination
This method is highly sensitive and accurate, making it suitable for determining the solubility of compounds, especially when only small amounts of the substance are available.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Inject a fixed volume of each standard solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the wavelength of maximum absorbance for this compound.
-
Plot a graph of the peak area versus the concentration of the standard solutions to generate a calibration curve. The curve should demonstrate a linear relationship.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1.1).
-
After reaching equilibrium, withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system under the same conditions used for the calibration standards.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
The diagram above outlines the sequential steps involved in both the Gravimetric and HPLC-based methods for determining the solubility of this compound in organic solvents.
Caption: Core Logic of Solubility Testing.
This diagram illustrates the fundamental relationship between the solute (this compound), the solvent, the key experimental stages, and the final quantitative solubility data.
References
Spartioidine N-oxide: A Technical Guide to Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spartioidine (B1599319) N-oxide is a pyrrolizidine (B1209537) alkaloid found in various species of the Senecio genus, notably Senecio vulgaris. As a member of the pyrrolizidine alkaloid N-oxides (PANOs), it is characterized by a saturated necine base with an esterified macrocyclic ring and an N-oxide functional group. These compounds are of significant interest due to their biological activities, which include potential hepatotoxicity and antifertility effects. This technical guide provides a comprehensive overview of the identification and characterization of this compound N-oxide, including detailed experimental protocols, data presentation, and visualization of relevant workflows and potential signaling pathways.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound N-oxide are summarized below. This data is crucial for its identification and characterization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₆ | PubChem |
| Molecular Weight | 349.38 g/mol | MedchemExpress[1][2][3] |
| CAS Number | 121123-61-3 | MedchemExpress[1][2][3] |
| IUPAC Name | (1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | PubChem |
| Appearance | White to off-white solid | (Inferred from standards) |
| Solubility | Soluble in methanol (B129727), chloroform (B151607) | (Inferred from extraction protocols) |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a primary technique for the identification of this compound N-oxide. The expected ionic species in positive ion mode electrospray ionization (ESI+) are presented below.
| Ion Species | Calculated m/z | Observed m/z | Instrumentation |
| [M+H]⁺ | 350.1598 | 350.1601 | LTQ Orbitrap XL |
| [M+Na]⁺ | 372.1417 | - | (Theoretical) |
Spectroscopic Data (NMR, IR, UV-Vis)
| Technique | Solvent | Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) / Wavelength (λ) | Functional Group Assignment |
| ¹H-NMR | CDCl₃ | δ 5.5-6.5 ppm (olefinic protons), δ 3.0-5.0 ppm (protons α to oxygen and nitrogen), δ 1.0-2.5 ppm (aliphatic protons) | Olefinic C-H, C-H adjacent to heteroatoms, alkyl C-H |
| ¹³C-NMR | CDCl₃ | δ 160-175 ppm (carbonyl carbons), δ 120-140 ppm (olefinic carbons), δ 60-80 ppm (carbons adjacent to oxygen and nitrogen), δ 10-40 ppm (aliphatic carbons) | C=O, C=C, C-O, C-N, alkyl C |
| FT-IR | KBr | ~3400 cm⁻¹ (O-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1650 cm⁻¹ (C=C stretch), ~950-970 cm⁻¹ (N-O stretch) | Hydroxyl group, Ester carbonyl, Alkene, N-oxide |
| UV-Vis | Methanol | λₘₐₓ ~210-220 nm | π → π* transition of the α,β-unsaturated ester |
Experimental Protocols
Isolation and Purification of this compound N-oxide from Senecio vulgaris
This protocol is based on general methods for the extraction of pyrrolizidine alkaloids from plant material.[4]
Objective: To isolate and purify this compound N-oxide from the aerial parts of Senecio vulgaris.
Materials:
-
Dried and powdered aerial parts of Senecio vulgaris
-
Methanol (MeOH)
-
2M Sulfuric Acid (H₂SO₄)
-
Zinc dust
-
Ammonia (B1221849) solution (25%)
-
Chloroform (CHCl₃)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Preparative Thin Layer Chromatography (pTLC) plates (Silica gel 60 F₂₅₄)
-
Developing solvent system: Chloroform:Methanol:Ammonia (85:14:1, v/v/v)
-
Dragendorff's reagent
Procedure:
-
Extraction: Macerate 1 kg of powdered plant material in 5 L of methanol for 48 hours at room temperature. Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.
-
Acid-Base Extraction:
-
Suspend the crude extract in 500 mL of 2M H₂SO₄ and filter.
-
To the acidic aqueous solution, add 50 g of zinc dust and stir for 4 hours to reduce the N-oxides to their corresponding tertiary amines.
-
Filter the solution and wash the zinc dust with 2M H₂SO₄.
-
Make the combined aqueous solution alkaline (pH 9-10) with concentrated ammonia solution.
-
Extract the alkaline solution three times with 250 mL portions of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to yield the crude tertiary alkaloid fraction.
-
-
Purification by Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute with a gradient of chloroform and methanol.
-
Collect fractions and monitor by TLC, spraying with Dragendorff's reagent to visualize alkaloid spots.
-
Combine fractions containing the target alkaloid (this compound).
-
-
N-oxidation:
-
Dissolve the purified this compound in a minimal amount of methanol.
-
Add a 1.5 molar excess of 30% hydrogen peroxide (H₂O₂).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Decompose excess H₂O₂ by adding a small amount of manganese dioxide (MnO₂) until gas evolution ceases.
-
Filter the solution and evaporate the solvent to yield this compound N-oxide.
-
-
Final Purification by pTLC:
-
Apply the crude this compound N-oxide to pTLC plates.
-
Develop the plates using the chloroform:methanol:ammonia solvent system.
-
Visualize the bands under UV light (254 nm).
-
Scrape the band corresponding to this compound N-oxide and elute from the silica gel with methanol.
-
Evaporate the methanol to obtain the purified this compound N-oxide.
-
Characterization by LC-MS/MS
Objective: To confirm the identity and purity of the isolated this compound N-oxide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped from 10-40 eV for fragmentation analysis.
-
Scan Range: m/z 50-500.
Biological Activity and Potential Signaling Pathways
Known Biological Activities
This compound N-oxide, as a pyrrolizidine alkaloid, is primarily associated with hepatotoxicity. The N-oxide form is generally considered less toxic than the parent tertiary amine, but it can be reduced back to the toxic form in the gut and by liver enzymes.
A study has identified senecionine (B1681732) and senecionine N-oxide, compounds structurally related to this compound N-oxide and also found in Senecio vulgaris, as having antifertility effects in rats.[5] The methanol extract of S. vulgaris was shown to significantly decrease the number of normal fetuses when administered postcoitum.[5] This suggests that this compound N-oxide may contribute to similar reproductive toxicity.
Potential Signaling Pathways
The precise signaling pathways affected by this compound N-oxide have not been fully elucidated. However, the toxicity of pyrrolizidine alkaloids is known to be mediated by their metabolic activation in the liver by cytochrome P450 enzymes to reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
Given its N-oxide structure, there is a potential, though speculative, link to nitric oxide (NO) signaling pathways. NO is a critical signaling molecule involved in numerous physiological and pathological processes.[6][7][8] An imbalance in NO homeostasis can lead to oxidative and nitrosative stress, which are implicated in cellular damage and apoptosis. It is plausible that high concentrations of exogenous N-oxides could interfere with these pathways, although this requires further investigation.
Conclusion
This compound N-oxide is a naturally occurring pyrrolizidine alkaloid with significant biological activities. Its identification and characterization rely on a combination of chromatographic and spectroscopic techniques, with LC-MS/MS being particularly powerful for its sensitive and specific detection. While the N-oxide form is less toxic than its tertiary amine counterpart, it serves as a pro-toxin. Further research is needed to fully elucidate its specific mechanisms of action and the signaling pathways it may disrupt. The protocols and data presented in this guide provide a framework for researchers and drug development professionals working with this and related compounds.
References
- 1. NMR spectra of sparteine N1-oxide and alpha-isosparteine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of senecionine and senecionine N-oxide as antifertility constituents in Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review of Spartioidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Spartioidine
This compound is classified as a pyrrolizidine (B1209537) alkaloid, a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores.[1]
Chemical Profile:
-
Chemical Formula: C₁₈H₂₃NO₅[1]
-
Molecular Weight: 333.38 g/mol [1]
-
CAS Number: 520-59-2[1]
-
Structure: this compound possesses the characteristic fused pyrrolizidine ring structure.[1]
Biological Activities and Potential Therapeutic Relevance: A Broader Perspective
Due to the absence of specific studies on this compound, its biological activities are inferred from the general knowledge of pyrrolizidine alkaloids. It is crucial to note that these are potential activities and require experimental validation for this compound itself.
General Activities of Pyrrolizidine Alkaloids:
-
Hepatotoxicity: Many pyrrolizidine alkaloids are known to be hepatotoxic, causing liver damage through their metabolic activation in the liver by cytochrome P450 enzymes. This activation leads to the formation of reactive pyrrolic esters that can damage liver cells.
-
Cytotoxicity and Anti-proliferative Effects: Some pyrrolizidine alkaloids have demonstrated cytotoxic activity against various cancer cell lines in preclinical studies. This has led to investigations into their potential as anticancer agents.
-
Anti-inflammatory Activity: Certain alkaloids have been shown to possess anti-inflammatory properties, although the specific mechanisms are not always well-defined.
-
Neurotoxicity: Neurotoxic effects have also been reported for some members of this alkaloid class.
Current Research Gaps and Future Directions
The most significant finding of this literature review is the profound lack of specific research on this compound. To unlock its potential for therapeutic applications or to fully understand its toxicological profile, the following areas of research are critical:
-
In Vitro Bioactivity Screening: Comprehensive screening of this compound against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative potential. These studies would yield crucial quantitative data such as IC50 values.
-
Mechanism of Action Studies: Investigation into the specific molecular mechanisms by which this compound exerts any observed biological effects. This would include studies on apoptosis induction, cell cycle arrest, and effects on key signaling pathways.
-
Signaling Pathway Analysis: Detailed examination of this compound's impact on major signaling pathways implicated in disease, such as the NF-κB and MAPK pathways.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as a thorough evaluation of its potential toxicity, particularly hepatotoxicity.
Methodologies for Future this compound Research
For researchers planning to investigate this compound, the following experimental protocols, commonly used for the study of natural products, would be applicable.
Cytotoxicity and Anti-proliferative Assays
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Experimental Protocol (MTT Assay):
-
Cell Culture: Culture selected human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using dose-response curve analysis.
Workflow for Cytotoxicity Testing:
References
Methodological & Application
Application Notes and Protocols for the Extraction of Spartioidine from Senecio vulgaris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecio vulgaris, commonly known as common groundsel, is a widespread plant species that contains a variety of pyrrolizidine (B1209537) alkaloids (PAs).[1][2] Among these is Spartioidine, a macrocyclic diester PA.[3] PAs are recognized for their potential toxicity, particularly hepatotoxicity, which is a significant concern for human and animal health.[1][4] The toxic effects of PAs are primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules such as DNA and proteins, inducing a DNA damage response, cell cycle arrest, and apoptosis, ultimately resulting in liver injury.[5][6][7] The glutathione (B108866) (GSH) metabolism pathway plays a crucial role in the detoxification of these reactive metabolites.[8]
This document provides a detailed protocol for the extraction of this compound from Senecio vulgaris for research and drug development purposes. The protocol is based on established methods for the extraction of pyrrolizidine alkaloids from plant materials.
Quantitative Data Summary
The concentration of this compound and its N-oxide can vary depending on the part of the plant and its geographical origin. The following table summarizes representative quantitative data for these compounds in the shoots and roots of Senecio vulgaris.
| Plant Part | Compound | Mean Concentration (µg/g dry weight) ± SE | Minimum Concentration (µg/g dry weight) | Maximum Concentration (µg/g dry weight) |
| Shoots | This compound | 0.81 ± 0.23 | 0.00 | 2.59 |
| Shoots | This compound N-oxide | 12.15 ± 2.01 | 0.00 | 26.15 |
| Roots | This compound | 0.00 ± 0.00 | 0.00 | 0.00 |
| Roots | This compound N-oxide | 0.00 ± 0.00 | 0.00 | 0.00 |
Data adapted from Cheng et al., 2017. PeerJ 5:e3686.
Experimental Protocols
Protocol 1: Extraction of this compound from Senecio vulgaris
This protocol describes a standard acid-base extraction method for the isolation of pyrrolizidine alkaloids, including this compound, from dried plant material.
Materials:
-
Dried and finely ground Senecio vulgaris plant material (shoots)
-
2% Formic acid in water (v/v)
-
Heliotrine (B1673042) (internal standard)
-
Centrifuge
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Syringe filters (0.2 µm, nylon)
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or strong cation exchange)
-
Ammonia solution (25%)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Weigh approximately 10 mg of finely powdered Senecio vulgaris shoot material into a 50 mL centrifuge tube.
-
Extraction:
-
Add 1 mL of extraction solvent (2% formic acid in water) to the centrifuge tube.
-
Add an appropriate amount of heliotrine as an internal standard (e.g., to a final concentration of 1 µg/mL).
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in a shaker or sonicator for 30 minutes.
-
-
Centrifugation: Centrifuge the mixture at 2,600 rpm for 10 minutes to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.2 µm nylon syringe filter into a clean collection tube.
-
Solid-Phase Extraction (SPE) - Optional Purification Step:
-
Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Loading: Load the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the alkaloids with 5 mL of methanol containing 2.5% ammonia.
-
-
Solvent Evaporation: Evaporate the solvent from the eluate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 1 mL of the initial mobile phase).
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended for the sensitive and selective quantification of this compound.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient program should be developed to achieve good separation of the target alkaloids.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values should be determined by direct infusion of standards.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Quantification of Spartioidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantification of Spartioidine, a pyrrolizidine (B1209537) alkaloid. The document details protocols for sample preparation and analysis using modern chromatographic techniques and summarizes key quantitative performance data.
Introduction
This compound is a pyrrolizidine alkaloid (PA) found in various plant species.[1] PAs are known for their potential toxicity, including hepatotoxic, genotoxic, and carcinogenic effects, making their accurate quantification in plants, food, feed, and pharmaceutical preparations crucial for safety assessment and quality control.[1][2][3] The analytical determination of this compound and other PAs is often challenging due to their structural diversity and the complexity of the matrices in which they are found.[2][4] This document outlines established methods for the reliable quantification of this compound.
Analytical Methodologies
The primary analytical techniques for the quantification of this compound and related alkaloids include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).[2][4][5][6][7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the analysis of PAs due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[2][4][9]
Principle: The method involves chromatographic separation of the analyte from the sample matrix on a liquid chromatography column, followed by ionization and detection using a tandem mass spectrometer. The high selectivity is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[10][11]
General Workflow for LC-MS/MS Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of alkaloids. It is particularly suitable for volatile compounds. For non-volatile alkaloids like this compound, a derivatization step may be necessary to increase their volatility and thermal stability.[8][12][13]
Principle: The sample extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer for detection and quantification.[12][14]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for an identical analyte standard for calibration.[5][15] It has been successfully applied to the simultaneous quantification of multiple quinolizidine (B1214090) alkaloids.[5][15]
Principle: The concentration of an analyte is determined by comparing the integral of a specific resonance signal of the target molecule with the integral of a certified internal standard of known concentration.[5]
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods used for the quantification of pyrrolizidine and quinolizidine alkaloids, including this compound.
| Analytical Method | Analyte(s) | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| LC-MS/MS | Pyrrolizidine Alkaloids | Feed | - | 10 - 100 | 68.6 - 110.2 | [8] |
| LC-MS/MS | 44 Pyrrolizidine Alkaloids | Plant-based food and feed | - | >5 | - | [16] |
| LC-MS/MS | 28 Pyrrolizidine Alkaloids | Honey, Herbal Tea | - | < specified minimums | 70 - 120 | [17] |
| LC-MS/MS | Quinolizidine Alkaloids | Lupin Flour | - | <1000 | >90 | [6] |
| GC-MS | Quinolizidine Alkaloids | Lupin Grain | 1 - 30.5 (µg/mL) | 3 - 87 (µg/mL) | - | [18] |
| qNMR | 8 Quinolizidine Alkaloids | Lupin Seeds | - | - | - | [5][15] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the specific analyte, matrix, and instrument conditions.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is a generalized procedure based on common practices for the analysis of pyrrolizidine alkaloids in plant material.[9][19][20]
4.1.1. Sample Preparation (Extraction and Clean-up)
-
Homogenization: Weigh approximately 1-2 g of the homogenized and dried plant material into a centrifuge tube.[9][20]
-
Extraction: Add 10-20 mL of an acidic aqueous solution (e.g., 0.05 M H₂SO₄ or 2% formic acid in water).[9][19][20] Sonicate the sample for 15-30 minutes.[17][20]
-
Centrifugation: Centrifuge the mixture at approximately 3800-4000 x g for 10 minutes.[17][20] Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a strong cation exchange (SCX) or C18 SPE cartridge with methanol (B129727) followed by the extraction solution.[20][21][22]
-
Loading: Load the supernatant onto the conditioned SPE cartridge.[21][22]
-
Washing: Wash the cartridge with water and then methanol to remove interferences.[17][22]
-
Elution: Elute the alkaloids from the cartridge with an ammoniated methanol solution (e.g., 2.5-6% ammonia (B1221849) in methanol).[10][17][21]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[20][21] Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water).[20][21] Filter the final solution through a 0.22 µm filter before injection.[9]
4.1.2. LC-MS/MS Instrumental Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[11][24]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water.[11]
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[11]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.[24]
-
Injection Volume: 5 - 10 µL.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[17]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[6][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by infusing a standard solution.
4.1.3. Quantification
Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.[17][21] This involves spiking blank matrix extracts with known concentrations of this compound standard.
Biological Context: Toxicity Pathway of Pyrrolizidine Alkaloids
While a specific signaling pathway for this compound is not extensively documented, the general mechanism of toxicity for 1,2-unsaturated pyrrolizidine alkaloids is well-established. It involves metabolic activation in the liver to form reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which are alkylating agents that can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][3]
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. shimadzu.com [shimadzu.com]
- 12. mdpi.com [mdpi.com]
- 13. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.unar.ac.id [repository.unar.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. wur.nl [wur.nl]
- 17. lcms.cz [lcms.cz]
- 18. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 19. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bfr.bund.de [bfr.bund.de]
- 21. bfr.bund.de [bfr.bund.de]
- 22. m.youtube.com [m.youtube.com]
- 23. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 24. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Spartioidine in Plant Extracts by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of Spartioidine in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and professionals in drug development and natural product chemistry. The method employs a robust extraction and solid-phase extraction (SPE) cleanup, followed by chromatographic separation on a C18 column and detection by Multiple Reaction Monitoring (MRM) mass spectrometry.
Introduction
This compound is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. PAs are of significant interest due to their potential bioactivities and toxicological profiles. Accurate quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and toxicological risk assessment. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for analyzing trace levels of PAs in complex matrices.[1] This method is designed to provide a reliable and reproducible protocol for the determination of this compound.
Experimental Protocols
Sample Preparation
The initial step involves the extraction of this compound from the plant matrix, followed by a cleanup procedure to remove interfering substances.
1.1. Extraction
-
Weigh 1.0 ± 0.1 g of homogenized and dried plant material into a 50 mL polyethylene (B3416737) centrifuge tube.[2]
-
Add 10 mL of an extraction solution consisting of 0.05 M sulfuric acid in 50% methanol (B129727)/water.[3][4]
-
Vortex the mixture for 15 minutes to ensure thorough extraction.[2]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at room temperature.[2]
-
Carefully decant the supernatant into a clean tube. This supernatant will be used for the SPE cleanup.
1.2. Solid-Phase Extraction (SPE) Cleanup
SPE is employed to isolate this compound from co-extracted matrix components that could interfere with the analysis.[1]
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.[1]
-
Load 2 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.[3]
-
Elute the analyte with 5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) and filter through a 0.22 µm syringe filter into an HPLC vial.[3]
HPLC-MS/MS Analysis
2.1. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Gradient Elution: A typical gradient would be:
-
0-1 min: 5% B
-
1-10 min: 5-80% B
-
10-14 min: 80% B
-
14-15 min: 80-5% B
-
15-16 min: 5% B[2]
-
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 3 µL.[2]
-
Column Temperature: 40 °C.[2]
2.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5][6]
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
-
Source Temperature: 500 °C.[2]
-
Ion Spray Voltage: 5500 V.[2]
-
Curtain Gas: 25 psi.[2]
Data Presentation
The following tables summarize the key parameters for the HPLC-MS/MS analysis of this compound.
Table 1: this compound Identification and Mass Spectrometry Parameters
| Analyte | Chemical Formula | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) |
| This compound | C₁₈H₂₃NO₅ | 333.38 | 334.4 |
Note: The precursor ion is calculated based on the molecular weight of this compound (C₁₈H₂₃NO₅).[7]
Table 2: Proposed MRM Transitions for this compound Quantification and Confirmation
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 334.4 | 120.1 | 25 | Quantifier |
| This compound | 334.4 | 138.1 | 20 | Qualifier |
Disclaimer: The product ions and collision energies are proposed based on common fragmentation patterns of pyrrolizidine alkaloids. It is highly recommended to optimize these parameters by infusing a pure standard of this compound.
Table 3: Representative Method Performance Characteristics for Pyrrolizidine Alkaloid Analysis
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.015–0.75 µg/kg |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg |
| Recovery | 65-112% |
| Interday Precision (RSD) | <15% |
| Intraday Precision (RSD) | <15% |
Note: These values are representative for the analysis of various pyrrolizidine alkaloids in plant and food matrices and may vary for this compound.[2] Method validation should be performed to determine the specific performance characteristics for this compound analysis.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and instrumental analysis, along with the proposed MRM transitions, serves as a comprehensive guide for researchers. Adherence to this protocol, coupled with proper method validation, will ensure accurate and reliable results for the analysis of this compound.
References
- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spartioidine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the pyrrolizidine (B1209537) alkaloid Spartioidine and its analogues. The protocols are based on established methods for the synthesis of structurally related macrocyclic pyrrolizidine alkaloids, offering a foundational guide for researchers in medicinal chemistry and drug development.
Introduction
This compound is a macrocyclic diester pyrrolizidine alkaloid (PA) found in various plant species, including those of the Senecio genus.[1][2][3] Like other macrocyclic PAs, this compound exhibits significant biological activity, primarily associated with hepatotoxicity.[4][5][6][7] The toxic effects are attributed to the metabolic activation of the pyrrolizidine core into reactive pyrrolic esters, which can form adducts with cellular macromolecules such as DNA and proteins.[5][8][9] The synthesis of this compound and its analogues is of interest for toxicological studies, structure-activity relationship (SAR) investigations, and the development of potential therapeutic agents, where controlled modification of the structure can modulate biological activity.
The general synthetic approach involves the preparation of two key building blocks: the necine base, (-)-retronecine, and a specific dicarboxylic acid known as a necic acid. These are subsequently coupled and cyclized to form the characteristic macrocyclic structure.
Synthesis of (-)-Retronecine (Necine Base)
The necine base of this compound is (-)-retronecine. Its synthesis is a well-established process and is not detailed here. Researchers can refer to numerous published procedures for its preparation, often starting from commercially available precursors.
Synthesis of the Necic Acid Moiety
A plausible synthetic route to the necic acid of this compound would involve the stereoselective construction of a substituted hexanedioic acid framework.
Total Synthesis of this compound Analogues (Based on Senecionine Synthesis)
The total synthesis of Senecionine, a representative 12-membered macrocyclic pyrrolizidine alkaloid, provides a robust template for the synthesis of this compound and its analogues.[17] The key final step is the macrolactonization of the seco-acid (the ester of retronecine (B1221780) and the necic acid). The Corey-Nicolaou macrolactonization is a widely used and effective method for this transformation.[18][19][20][21][22][23][24][25][26]
Experimental Protocol: General Procedure for Macrocyclization
This protocol is adapted from the synthesis of macrocyclic pyrrolizidine alkaloid diesters.
1. Esterification of (-)-Retronecine with the Protected Necic Acid:
-
To a solution of (-)-retronecine in a suitable aprotic solvent (e.g., dichloromethane), an activated form of the protected dicarboxylic necic acid (e.g., acid chloride or anhydride) is added in the presence of a base (e.g., triethylamine (B128534) or DMAP).
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The resulting mono-ester (seco-acid) is purified by column chromatography.
2. Deprotection of the Seco-Acid:
-
The protecting group on the second carboxylic acid function of the necic acid moiety is removed under appropriate conditions.
3. Corey-Nicolaou Macrolactonization:
-
The deprotected seco-acid is dissolved in a non-polar solvent (e.g., toluene (B28343) or xylene) under high dilution conditions (typically <0.01 M) to favor intramolecular cyclization.
-
Triphenylphosphine and 2,2'-dipyridyl disulfide are added to the solution.
-
The reaction mixture is heated to reflux. The progress of the macrolactonization is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the macrocyclic pyrrolizidine alkaloid.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of macrocyclic pyrrolizidine alkaloids, based on literature reports for analogous compounds. Actual yields for the synthesis of this compound may vary.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Esterification | Necic acid derivative, (-)-Retronecine, DCC/DMAP or acid chloride/Et3N, CH2Cl2, rt | 60-80 |
| 2 | Deprotection | Appropriate deprotection conditions based on the protecting group used | 80-95 |
| 3 | Macrolactonization | PPh3, 2,2'-dipyridyl disulfide, Toluene, reflux (high dilution) | 20-40 |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound and its analogues.
Mechanism of Hepatotoxicity
The primary mechanism of hepatotoxicity for macrocyclic pyrrolizidine alkaloids like this compound involves their metabolic activation in the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senecionine - Wikipedia [en.wikipedia.org]
- 9. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Senecic Acid [drugfuture.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Biosynthesis of the necic acids of the pyrrolizidine alkaloids. Further investigations of the formation of senecic and isatinecic acids in Senecio species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Pyrrolizidine alkaloids. The biosynthesis of senecic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. theses.gla.ac.uk [theses.gla.ac.uk]
- 17. A Synthesis of Senecionine, a Representative of Hepatotoxic, Macrocyclic Pyrrolizidine Alkaloids of Retronecine Type | Semantic Scholar [semanticscholar.org]
- 18. Pyrrolizidine alkaloid analogues. Synthesis of macrocyclic diesters of (+)-(1R,6R,8R)-6-hydroxy-1-hydroxymethylpyrrolizidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Pyrrolizidine alkaloid analogues. Synthesis of macrocyclic diesters of (±)-synthanecine a containing 12- to 16-membered rings - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. Pyrrolizidine alkaloid analogues. Synthesis of macrocyclic diesters of (+)-(1R,6R,8R)-6-hydroxy-1-hydroxymethylpyrrolizidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. Pyrrolizidine alkaloid analogues. Synthesis of macrocyclic diesters of (±)-synthanecine a containing 12- to 16-membered rings - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 25. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 26. Corey–Nicolaou macrolactonization | Semantic Scholar [semanticscholar.org]
Application Note: Development and Validation of a Luminescent Bioassay for Spartioidine Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spartioidine is a novel small molecule compound with therapeutic potential. To characterize its biological activity and enable high-throughput screening (HTS) for drug discovery, a robust and validated bioassay is essential. This document provides a detailed protocol for the development and validation of a luminescent-based kinase inhibition assay to quantify the activity of this compound against a hypothetical target, Kinase-X. The principles and methodologies described herein are broadly applicable to other kinase targets.
Kinases are a critical class of enzymes that regulate numerous cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate.[1] Dysregulation of kinase activity is implicated in many diseases, making them prime targets for therapeutic intervention.[2][3] Luminescent kinase assays are a popular choice for HTS due to their high sensitivity, wide dynamic range, and simple "add-mix-read" format.[1][4][5] This assay measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice versa.[4][5]
Assay Principle
The assay quantifies the activity of Kinase-X by measuring the depletion of ATP in the reaction mixture. The kinase reaction is initiated with Kinase-X, its specific substrate, and a defined concentration of ATP. After incubation, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal that is directly proportional to the ATP concentration.[1] Therefore, the luminescent output is inversely correlated with Kinase-X activity.[5] Potential inhibitors, like this compound, will reduce kinase activity, resulting in less ATP consumption and a higher luminescent signal.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human Kinase-X (e.g., SignalChem)
-
Substrate: Specific peptide substrate for Kinase-X (e.g., Proline-rich peptide)
-
Compound: this compound (dissolved in 100% DMSO)
-
Positive Control: A known, potent inhibitor of Kinase-X (e.g., Staurosporine)
-
ATP: Adenosine 5'-triphosphate (10 mM stock)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Detection Reagent: Luminescent Kinase Assay Kit (e.g., Kinase-Glo®, Promega)[4][5]
-
Plates: White, opaque, flat-bottom 384-well assay plates
-
Equipment: Multichannel pipettes, plate shaker, luminometer
Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[6]
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.
-
The typical starting concentration is 1 mM, resulting in a concentration range from 1 mM down to 50 nM.
-
Prepare a similar dilution series for the positive control inhibitor.
-
-
Assay Plate Setup:
-
Add 50 nL of each this compound dilution, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase-Substrate master mix in assay buffer containing Kinase-X and its substrate at 2X the final desired concentration.
-
Add 5 µL of the 2X Kinase-Substrate master mix to each well.
-
Incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.[7]
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume will be 10 µL.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
Assay Validation Protocol
Assay validation ensures that the method is reliable, reproducible, and suitable for its intended purpose.[8] Key parameters include the Z'-factor and Signal-to-Background ratio.
-
Controls:
-
Negative Control (0% Inhibition): Wells containing Kinase-X, substrate, ATP, and DMSO. This represents the maximum kinase activity.
-
Positive Control (100% Inhibition): Wells containing Kinase-X, substrate, ATP, and a high concentration of the positive control inhibitor. This represents the minimum kinase activity.
-
-
Z'-Factor and S/B Ratio Determination:
-
Prepare a 384-well plate with 192 wells for the negative control and 192 wells for the positive control.
-
Follow the assay procedure described in section 2.
-
Calculate the Signal-to-Background (S/B) ratio and Z'-factor using the formulas below.[9][10]
S/B Ratio = Mean(Positive Control) / Mean(Negative Control)
Z'-Factor = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ] Where SD is the standard deviation.
-
Data Presentation
Quantitative data should be organized into clear, structured tables for easy interpretation and comparison.
Table 1: Assay Validation Parameters
| Parameter | Value | Acceptance Criteria |
| Z'-Factor | 0.78 | ≥ 0.5 |
| S/B Ratio | 9.5 | > 5 |
| CV% (Negative Control) | 4.2% | < 10% |
| CV% (Positive Control) | 3.8% | < 10% |
Table 2: this compound Dose-Response Data
| This compound [µM] | Log [M] | % Inhibition |
| 100 | -4.0 | 98.5 |
| 33.3 | -4.5 | 95.2 |
| 11.1 | -5.0 | 88.1 |
| 3.7 | -5.4 | 75.4 |
| 1.2 | -5.9 | 52.3 |
| 0.4 | -6.4 | 28.9 |
| 0.1 | -7.0 | 10.1 |
| 0.04 | -7.4 | 3.5 |
| 0.01 | -8.0 | 1.2 |
| 0 | N/A | 0 |
Table 3: IC50 Values for Test Compounds
| Compound | IC50 (µM) | pIC50 |
| This compound | 1.15 | 5.94 |
| Positive Control | 0.02 | 7.70 |
Data is normalized relative to high (100% inhibition) and low (0% inhibition) controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.[13][14]
Visualizations
Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where Kinase-X is a key component. This compound's inhibitory action on Kinase-X would block the downstream signaling cascade.
Experimental Workflow
This workflow diagram provides a step-by-step visual representation of the bioassay protocol.
References
- 1. ebiotrade.com [ebiotrade.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. clyte.tech [clyte.tech]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for the Use of Spartioidine as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spartioidine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly within the genera Senecio, Adenostyles, and Gynura.[1] PAs are a class of secondary metabolites known for their potential hepatotoxicity, genotoxicity, and cytotoxicity, making their accurate identification and quantification crucial in phytochemical analysis, food safety, and drug development.[2][3] The use of a certified primary reference standard, such as this compound, is essential for the development and validation of analytical methods to ensure the accuracy, precision, and reliability of quantitative results.[1][4]
These application notes provide detailed protocols for the use of this compound as a reference standard in the quantitative analysis of plant extracts and other matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the preparation of standard solutions and the interpretation of analytical data.
| Property | Value | Source |
| CAS Number | 520-59-2 | [1] |
| Molecular Formula | C₁₈H₂₃NO₅ | [1] |
| Molecular Weight | 333.38 g/mol | [1] |
| Substance Classification | Pyrrolizidine Alkaloid | [1] |
| Purity (as a reference standard) | ≥90.0% (HPLC) | [4] |
| Long-term Storage | 2-8 °C | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions and Calibration Curve
This protocol outlines the preparation of a stock solution and a series of working standard solutions of this compound for the construction of a calibration curve.
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Procedure:
-
Preparation of Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with methanol or acetonitrile.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at -20°C in an amber vial for up to 12 months.[3]
-
-
Preparation of Intermediate Standard Solution (e.g., 1 µg/mL):
-
Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a mixture of methanol and water (e.g., 5:95 v/v) containing 0.1% formic acid. This solution can be used to prepare the working standards.
-
-
Preparation of Working Standard Solutions for Calibration Curve:
-
Perform serial dilutions of the intermediate standard solution to prepare a series of working standards.
-
A typical calibration curve for PA analysis may include concentrations ranging from 0.05 µg/L to 100 µg/L.[4]
-
Example calibration points: 0.5, 1, 5, 10, 25, 50, and 100 µg/L.
-
Prepare these standards in the same solvent as the final sample extract to minimize matrix effects. For matrix-matched calibration, the final dilution should be done in a blank matrix extract.[5]
-
Table 2: Example of Serial Dilution for Calibration Curve Preparation
| Target Concentration (µg/L) | Volume of 1 µg/mL Intermediate Standard (µL) | Final Volume (mL) | Diluent |
| 100 | 100 | 1 | 5% Methanol in Water + 0.1% Formic Acid |
| 50 | 50 | 1 | 5% Methanol in Water + 0.1% Formic Acid |
| 25 | 25 | 1 | 5% Methanol in Water + 0.1% Formic Acid |
| 10 | 10 | 1 | 5% Methanol in Water + 0.1% Formic Acid |
| 5 | 5 | 1 | 5% Methanol in Water + 0.1% Formic Acid |
| 1 | 1 | 1 | 5% Methanol in Water + 0.1% Formic Acid |
| 0.5 | 0.5 | 1 | 5% Methanol in Water + 0.1% Formic Acid |
Protocol 2: Sample Preparation for the Quantification of this compound in Plant Material
This protocol describes a general method for the extraction and purification of this compound from a plant matrix prior to UPLC-MS/MS analysis.
Materials:
-
Homogenized and dried plant material
-
0.05 M Sulfuric acid in 50% methanol
-
Ammonia (B1221849) solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh approximately 2 g of the homogenized plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid in 50% methanol.
-
Vortex thoroughly and extract using an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge the mixture at 3800 x g for 10 minutes.[1]
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solution.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 10 mL of the combined acidic extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering polar compounds.
-
Elute the PAs, including this compound, with 5 mL of 5% ammonia in methanol.
-
Collect the eluate.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
-
Protocol 3: UPLC-MS/MS Analysis of this compound
This protocol provides typical UPLC-MS/MS conditions for the separation and detection of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent.[6]
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[5]
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[5]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 3 µL.[6]
-
Column Temperature: 40°C.[6]
-
Gradient Elution:
-
0-1 min, 5% B
-
1-10 min, 5-80% B
-
10-14 min, 80% B
-
14-15 min, 80-5% B
-
15-16 min, 5% B[6]
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 334.2
-
Product Ions (m/z): To be determined by direct infusion of the this compound standard. Typically, two product ions are monitored for quantification and confirmation.
Data Analysis:
-
Integrate the peak area of the this compound MRM transitions in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
Caption: Workflow for the phytochemical analysis of this compound.
Caption: Generalized mechanism of cytotoxicity for unsaturated pyrrolizidine alkaloids.
Biological Activity and Mechanism of Action
Unsaturated pyrrolizidine alkaloids, including this compound, are known for their potential toxicity.[2][3] The primary mechanism of toxicity involves metabolic activation in the liver by cytochrome P450 enzymes.[7] This process converts the PAs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then bind to cellular macromolecules, such as DNA and proteins, forming adducts.[7] The formation of these adducts can lead to cellular damage, disruption of cellular processes, and ultimately result in cytotoxicity, genotoxicity, and carcinogenicity.[7] While this is the generally accepted mechanism for this class of compounds, specific signaling pathways directly modulated by this compound have not been extensively elucidated.
Conclusion
The use of this compound as a primary reference standard is indispensable for the accurate and reliable quantification of this pyrrolizidine alkaloid in various matrices. The detailed protocols provided in these application notes offer a robust framework for researchers in phytochemical analysis, quality control, and drug development. Adherence to these standardized methods will ensure data integrity and contribute to a better understanding of the distribution and potential risks associated with this compound.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. wur.nl [wur.nl]
- 3. wur.nl [wur.nl]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Cytotoxicity of Spartioidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spartioidine, a pyrrolizidine (B1209537) alkaloid found in plant species such as Senecio pterophorus and Senecio rosmarinifolius, belongs to a class of natural compounds known for their potential biological activities, including cytotoxicity. Pyrrolizidine alkaloids (PAs) are a diverse group of secondary metabolites that require metabolic activation to exert their toxic effects. This activation, primarily occurring in the liver, can lead to the formation of reactive metabolites that induce cellular damage, making them a subject of interest in toxicology and pharmacology. Understanding the cytotoxic profile of this compound is crucial for evaluating its potential as a therapeutic agent or for assessing its risk as a phytotoxin.
These application notes provide a comprehensive guide to utilizing various cell-based assays for the detailed characterization of this compound's cytotoxic effects. The protocols outlined below are designed to assess key indicators of cell health, including metabolic activity, membrane integrity, and the induction of specific cell death pathways such as apoptosis.
Data Presentation
The following tables are presented as templates for organizing and summarizing the quantitative data obtained from the cytotoxicity assays. Note: The data presented here are illustrative examples based on studies of other pyrrolizidine alkaloids and should be replaced with experimental data for this compound.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| HepG2 | 0 (Vehicle Control) | 48 | 100 ± 5.2 | |
| 1 | 48 | 85.3 ± 4.1 | ||
| 10 | 48 | 52.1 ± 3.8 | Calculate | |
| 50 | 48 | 21.7 ± 2.9 | ||
| 100 | 48 | 8.9 ± 1.5 | ||
| A549 | 0 (Vehicle Control) | 48 | 100 ± 6.1 | |
| 1 | 48 | 90.2 ± 5.5 | ||
| 10 | 48 | 65.4 ± 4.9 | Calculate | |
| 50 | 48 | 35.8 ± 3.2 | ||
| 100 | 48 | 15.3 ± 2.1 |
Table 2: Membrane Integrity as Determined by LDH Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| HepG2 | 0 (Vehicle Control) | 48 | 5.2 ± 1.1 |
| 1 | 48 | 12.8 ± 2.3 | |
| 10 | 48 | 45.6 ± 3.9 | |
| 50 | 48 | 78.2 ± 5.1 | |
| 100 | 48 | 91.5 ± 4.5 | |
| A549 | 0 (Vehicle Control) | 48 | 4.8 ± 0.9 |
| 1 | 48 | 10.1 ± 1.8 | |
| 10 | 48 | 33.7 ± 3.1 | |
| 50 | 48 | 65.9 ± 4.7 | |
| 100 | 48 | 82.4 ± 5.3 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| HepG2 | 0 (Vehicle Control) | 24 | 1.0 ± 0.2 |
| 10 | 24 | 2.5 ± 0.4 | |
| 50 | 24 | 5.8 ± 0.7 | |
| 100 | 24 | 9.2 ± 1.1 | |
| A549 | 0 (Vehicle Control) | 24 | 1.0 ± 0.3 |
| 10 | 24 | 2.1 ± 0.5 | |
| 50 | 24 | 4.9 ± 0.6 | |
| 100 | 24 | 7.8 ± 0.9 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., HepG2 for liver toxicity, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC₅₀ value.[2] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.[3]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically normalizes the results to the spontaneous and maximum release controls.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 12, 24, or 48 hours).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Visualization of Experimental Workflow and Signaling Pathways
References
Application Notes and Protocols for In Vivo Studies of Spartioidine-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spartioidine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural phytotoxins found in numerous plant species worldwide. PAs are recognized for their significant hepatotoxic potential, posing a risk to both livestock and humans through contaminated food, feed, or the use of herbal remedies.[1][2] The primary mechanism of PA-induced liver injury involves metabolic activation by hepatic cytochrome P450 enzymes into reactive pyrrolic metabolites. These metabolites can form adducts with cellular proteins and DNA, leading to oxidative stress, glutathione (B108866) depletion, mitochondrial damage, and ultimately, hepatocyte apoptosis and necrosis.[3] A characteristic manifestation of severe PA intoxication is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[3][4]
These application notes provide a framework for conducting in vivo studies to assess the hepatotoxicity of this compound. Due to a lack of specific in vivo quantitative data for this compound in the reviewed literature, the following protocols and data tables are based on studies of closely related and structurally similar pyrrolizidine alkaloids, such as retrorsine, and general PA toxicity studies. These can serve as a robust starting point for designing specific studies for this compound.
Data Presentation: Quantitative Markers of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The following tables summarize representative quantitative data from in vivo studies on pyrrolizidine alkaloids. These values can be used as a reference for expected outcomes in studies of this compound-induced hepatotoxicity.
Table 1: Biochemical Markers of Acute and Chronic PA-Induced Liver Injury in Rats
| Parameter | Time Point | Treatment Group (Retrorsine) | Control Group (Vehicle) | Fold Change (approx.) | Reference |
| ALT (U/L) | Day 2 (Acute) | Elevated | Normal | > 2-3x | [4] |
| Bilirubin (B190676) (µmol/L) | Day 2 (Acute) | Elevated | Normal | > 2x | [4] |
| ALT (U/L) | Week 16 (Chronic) | Progressively Elevated | Normal | > 3-5x | [4] |
| Bilirubin (µmol/L) | Week 16 (Chronic) | Progressively Elevated | Normal | > 3x | [4] |
Note: Data is extrapolated from a study using retrorsine, a representative toxic PA. "Acute" refers to a single high-dose or initial doses, while "Chronic" refers to a regimen designed to induce progressive fibrosis.
Table 2: Representative Dosing Regimens for PA In Vivo Studies in Rodents
| Animal Model | Pyrrolizidine Alkaloid | Dosing Regimen | Observed Outcome | Reference |
| Rat | Retrorsine | Single oral gavage of 40 mg/kg | Acute resolving liver injury (HSOS) | [4] |
| Rat | Retrorsine | Two oral gavages: 40 mg/kg on Day 0, 20 mg/kg on Day 7 | Chronic progressive liver fibrosis | [4] |
| Rat | Various (Heliotrine, Echimidine, Lasiocarpine, etc.) | Daily feeding for 28 days at 0.1 - 3.3 mg/kg body weight | DNA damage response in the liver without significant ALT/AST elevation at lower doses | [5][6] |
| Mouse | Acetaminophen (as a general DILI model) | Single intraperitoneal injection of 300-500 mg/kg | Acute severe liver necrosis | [7] |
Experimental Protocols
Protocol 1: Acute Hepatotoxicity Assessment of this compound in Rats
Objective: To evaluate the acute liver injury potential of a single high dose of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
This compound (purity >95%)
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Gavage needles
-
Blood collection tubes (for serum separation)
-
Formalin (10% neutral buffered)
-
Kits for measuring serum ALT, AST, ALP, and total bilirubin
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly divide animals into at least two groups (n=6-8 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (e.g., 40 mg/kg, dissolved/suspended in vehicle, oral gavage)[4]
-
-
Administration: Administer a single dose of the vehicle or this compound solution via oral gavage.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., lethargy, anorexia, rough coat) at regular intervals.
-
Sample Collection (48 hours post-dose):
-
Anesthetize the animals.
-
Collect blood via cardiac puncture for serum biochemistry analysis.
-
Perform euthanasia via an approved method.
-
Conduct a gross examination of the liver.
-
Collect liver tissue samples. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remaining tissue for molecular analysis.
-
-
Biochemical Analysis: Centrifuge blood to separate serum. Measure ALT, AST, ALP, and total bilirubin levels using commercial assay kits.
-
Histopathological Analysis: Process formalin-fixed liver tissues for paraffin (B1166041) embedding. Section the tissues and perform Hematoxylin and Eosin (H&E) staining. Examine for signs of liver injury such as sinusoidal dilation, endothelial cell damage, hepatocyte necrosis, and inflammation.
Protocol 2: Chronic Hepatotoxicity and Fibrosis Assessment of this compound in Rats
Objective: To evaluate the potential of repeated, lower doses of this compound to induce chronic liver injury and fibrosis.
Procedure:
-
Acclimatization and Grouping: As described in Protocol 1. A multi-dose regimen will be used. For example:
-
Administration: Administer this compound or vehicle according to the chosen schedule.
-
Monitoring: Monitor animal weight and clinical signs throughout the study period (e.g., up to 16 weeks for the two-dose model).[4]
-
Interim and Terminal Sample Collection:
-
Blood samples can be collected at various time points (e.g., weekly or bi-weekly) via tail vein for monitoring liver enzyme kinetics.
-
At the study endpoint (e.g., 16 weeks), perform terminal sample collection as described in Protocol 1.
-
-
Biochemical and Histopathological Analysis: Perform analysis as in Protocol 1. For fibrosis assessment, include Masson's Trichrome staining to visualize collagen deposition.
-
Gene Expression Analysis (Optional): Use snap-frozen liver tissue to analyze the expression of genes involved in fibrosis (e.g., TGF-β1, MMP-9, TIMP-1) via RT-qPCR.[4]
Visualization of Pathways and Workflows
Signaling Pathway of PA-Induced Hepatotoxicity
The following diagram illustrates the general metabolic activation of pyrrolizidine alkaloids and the subsequent cellular events leading to hepatotoxicity.
References
- 1. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Characterization of liver injury induced by a pyrrolizidine alkaloid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Genotoxicity of Spartioidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a standard battery of in vitro assays to assess the potential genotoxicity of Spartioidine. This compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds found in many plant species.[1][2][3] Many PAs are known to be genotoxic and carcinogenic, but their toxicity is often dependent on metabolic activation by liver enzymes.[4][5][6] Therefore, the assessment of this compound's genotoxicity is crucial for any safety evaluation.
The following protocols are based on internationally recognized guidelines and are designed to detect three key endpoints of genotoxicity: gene mutations, chromosomal damage, and DNA strand breaks. A tiered approach is recommended, beginning with a battery of in vitro tests.
Recommended Genotoxicity Testing Strategy
A standard in vitro genotoxicity testing battery for a compound like this compound should include assays that cover different mechanisms of genetic damage. Positive results in these initial screens would typically warrant further investigation with in vivo assays.
Caption: Recommended workflow for the in vitro genotoxicity assessment of this compound.
Metabolic Activation of Pyrrolizidine Alkaloids
The genotoxicity of many PAs, including likely this compound, is dependent on their metabolic activation by cytochrome P450 enzymes in the liver. This process converts the parent alkaloid into reactive pyrrolic esters, which can then form adducts with DNA, leading to mutations and chromosomal damage.[4][5] Therefore, all in vitro assays must be conducted both with and without an external metabolic activation system, typically a rat liver S9 fraction.
Caption: Metabolic activation pathway leading to pyrrolizidine alkaloid-induced genotoxicity.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively.[7][8] The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the bacteria's ability to synthesize the essential amino acid and grow on a minimal medium.[8]
Application Note for this compound: This assay is a primary screen for point mutations. A positive result, particularly in the presence of the S9 mix, would be a strong indicator of mutagenic potential. Given that this compound is a PA, a dose-dependent increase in revertant colonies is anticipated in the S9-activated test conditions.
Experimental Protocol: Ames Test
Caption: Experimental workflow for the Ames test.
Methodology:
-
Bacterial Strains: Use standard S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA). Grow overnight cultures to late exponential phase.
-
Dose Selection: Perform a preliminary toxicity test to determine the appropriate concentration range of this compound. The highest concentration should show some toxicity but not be excessively bactericidal.
-
Assay Procedure (Plate Incorporation Method):
-
To a sterile tube, add in order: 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, and 0.1 mL of the this compound test solution (or control).
-
For metabolic activation, add 0.5 mL of S9 mix (rat liver homogenate + cofactors). For tests without activation, add 0.5 mL of phosphate (B84403) buffer.[9][10]
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.[9]
-
Spread the top agar evenly and allow it to solidify.
-
-
Controls:
-
Negative (Solvent) Control: Vehicle used to dissolve this compound.
-
Positive Control (-S9): Sodium azide (B81097) (for TA100, TA1535), 2-nitrofluorene (B1194847) (for TA98).
-
Positive Control (+S9): 2-aminoanthracene (B165279) (for all strains).
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[9]
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a reproducible, dose-related increase in the number of revertant colonies that is at least double the background (solvent control) count.
Data Presentation: Ames Test
| Treatment Group | Concentration (µ g/plate ) | Metabolic Activation (S9) | Revertant Colonies (Mean ± SD) - Strain TA100 | Result |
| Vehicle Control | 0 | - | 125 ± 15 | Negative |
| (DMSO) | 0 | + | 135 ± 18 | Negative |
| This compound | 10 | - | 130 ± 12 | Negative |
| 50 | - | 145 ± 20 | Negative | |
| 100 | - | 150 ± 16 | Negative | |
| 10 | + | 285 ± 25 | Positive | |
| 50 | + | 650 ± 45 | Positive | |
| 100 | + | 1100 ± 80 | Positive | |
| Positive Control | 1.5 (NaN3) | - | 1250 ± 90 | Positive |
| 1.0 (2-AA) | + | 1400 ± 110 | Positive |
In Vitro Mammalian Cell Micronucleus Assay
Principle: This assay detects small, membrane-bound DNA fragments in the cytoplasm of interphase cells, known as micronuclei.[11] These micronuclei are formed from chromosome fragments (clastogenic effect) or whole chromosomes (aneugenic effect) that fail to incorporate into the daughter nuclei during cell division.[12]
Application Note for this compound: This is a key test for chromosomal damage. The use of cytochalasin B is recommended to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.[12][13] A positive result for this compound, especially with S9 activation, would indicate it is a clastogen or an aneugen.
Experimental Protocol: Micronucleus Assay
Caption: Experimental workflow for the in vitro micronucleus assay.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.
-
Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay (e.g., Relative Increase in Cell Count or Proliferation Index). The top concentration should induce approximately 50-60% cytotoxicity.
-
Exposure:
-
Short Treatment (+S9): Treat cells with multiple concentrations of this compound for 3-6 hours in the presence of S9 mix.
-
Short Treatment (-S9): Treat cells for 3-6 hours without S9 mix.
-
Long Treatment (-S9): Treat cells for 1.5-2 normal cell cycle lengths (e.g., 24 hours) without S9 mix.
-
-
Micronucleus Expression: After treatment, wash the cells and incubate them in fresh medium containing cytochalasin B for a period sufficient to allow for one cell division (e.g., 24-28 hours for CHO cells).[12]
-
Cell Harvesting: Harvest cells by trypsinization, treat with a hypotonic KCl solution, and fix using a methanol/acetic acid fixative.[13]
-
Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, air-dry, and stain with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., DAPI).
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[11][13] A positive result is a significant, dose-dependent increase in the percentage of micronucleated cells.
Data Presentation: Micronucleus Assay
| Treatment Group | Concentration (µM) | Metabolic Activation (S9) | % Binucleated Cells with Micronuclei (Mean ± SD) | Result |
| Vehicle Control | 0 | - | 1.2 ± 0.4 | Negative |
| (DMSO) | 0 | + | 1.5 ± 0.6 | Negative |
| This compound | 5 | - | 1.8 ± 0.5 | Negative |
| 10 | - | 2.1 ± 0.7 | Negative | |
| 20 | - | 2.5 ± 0.9 | Negative | |
| 5 | + | 4.5 ± 1.1 | Positive | |
| 10 | + | 9.8 ± 2.0 | Positive | |
| 20 | + | 18.5 ± 3.2 | Positive | |
| Positive Control | 0.5 (Mitomycin C) | - | 22.4 ± 3.5 | Positive |
| 25 (Cyclophosphamide) | + | 25.1 ± 4.0 | Positive |
Single Cell Gel Electrophoresis (Comet) Assay
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15] Cells are embedded in agarose (B213101) on a slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[14][16] The alkaline version (pH > 13) is most common as it detects single- and double-strand breaks and alkali-labile sites.[17][18]
Application Note for this compound: This assay provides a direct measure of DNA damage. It is particularly useful for detecting the initial DNA lesions caused by the reactive metabolites of this compound. A positive result would confirm that this compound, upon metabolic activation, can directly damage cellular DNA.
Experimental Protocol: Alkaline Comet Assay
Caption: Experimental workflow for the alkaline comet assay.
Methodology:
-
Cell Treatment: Treat appropriate mammalian cells with various concentrations of this compound (with and without S9 activation) for a short duration (e.g., 1-4 hours).
-
Embedding: After treatment, harvest the cells and suspend them in low melting point (LMP) agarose at 37°C.[19] Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.[15]
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (high salt, EDTA, Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[16][17]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold, fresh alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[19]
-
Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes.[19]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer, dehydrate with ethanol, and then stain with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Green).[16]
-
Analysis: Visualize the slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide using specialized image analysis software. The primary metric is % Tail DNA (the percentage of total DNA fluorescence in the tail).
Data Presentation: Comet Assay
| Treatment Group | Concentration (µM) | Metabolic Activation (S9) | % Tail DNA (Mean ± SD) | Result |
| Vehicle Control | 0 | - | 3.5 ± 1.2 | Negative |
| (DMSO) | 0 | + | 4.1 ± 1.5 | Negative |
| This compound | 20 | - | 5.2 ± 1.8 | Negative |
| 50 | - | 6.8 ± 2.1 | Negative | |
| 100 | - | 8.1 ± 2.5 | Equivocal | |
| 20 | + | 15.6 ± 4.0 | Positive | |
| 50 | + | 28.9 ± 6.2 | Positive | |
| 100 | + | 45.3 ± 8.1 | Positive | |
| Positive Control | 100 (H₂O₂) | - | 55.7 ± 9.3 | Positive |
| 25 (Cyclophosphamide) | + | 48.2 ± 7.5 | Positive |
These protocols provide a robust framework for the initial assessment of this compound's genotoxic potential. Careful execution, especially regarding the inclusion of metabolic activation and appropriate dose selection based on cytotoxicity, is critical for obtaining meaningful and reliable results.
References
- 1. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:520-59-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. mdpi.com [mdpi.com]
- 4. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 14. rndsystems.com [rndsystems.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Neutral Comet Assay [bio-protocol.org]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy for the Structural Elucidation of Spartioidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spartioidine is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their significant biological activities, which range from hepatotoxicity to potential therapeutic applications. The precise structural characterization of these complex molecules is a critical step in understanding their mechanism of action, potential for drug development, and associated toxicological risks. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of novel and known natural products like this compound. This application note provides a detailed overview of the application of one- and two-dimensional NMR spectroscopy for the complete structural assignment of this compound, including tabulated NMR data and a generalized experimental protocol.
Structural Elucidation via NMR Spectroscopy
The unambiguous structural elucidation of this compound was achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These techniques provide detailed information about the chemical environment of each proton and carbon atom and their connectivity within the molecule.
-
¹H NMR: The proton NMR spectrum reveals the chemical shift, multiplicity (splitting pattern), and integration (number of protons) for each proton signal, offering initial insights into the types of protons present (e.g., olefinic, aliphatic, hydroxyl).
-
¹³C NMR: The carbon NMR spectrum provides the chemical shifts of all carbon atoms, indicating the presence of different functional groups such as carbonyls, double bonds, and saturated carbons.
-
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton correlations between adjacent protons, typically through two or three bonds. It is instrumental in identifying spin systems and piecing together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon atom attached to each proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range 2D correlation experiment shows couplings between protons and carbons over two to three bonds. It is crucial for connecting the fragments identified by COSY and for assigning quaternary carbons that have no attached protons.
By systematically analyzing the data from these experiments, the complete planar structure and relative stereochemistry of this compound can be determined.
Quantitative NMR Data for this compound
The following table summarizes the ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound, as reported in the literature.[1]
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | 134.1 | 5.86 (br s) | C-2, C-3, C-8, C-9 |
| 2 | 129.2 | - | - |
| 3 | 61.6 | 3.42 (d, 11.4), 4.17 (d, 11.4) | C-1, C-2, C-5 |
| 5 | 53.5 | 3.32 (m), 3.95 (m) | C-3, C-6, C-9 |
| 6 | 35.8 | 2.05 (m), 2.65 (m) | C-5, C-7, C-8 |
| 7 | 76.1 | 4.80 (m) | C-5, C-6, C-8, C-9 |
| 8 | 78.1 | - | - |
| 9 | 62.2 | 4.45 (d, 11.8), 4.65 (d, 11.8) | C-1, C-5, C-7, C-8 |
| 11 | 175.2 | - | - |
| 12 | 70.8 | - | - |
| 13 | 138.8 | - | - |
| 15 | 135.9 | 6.88 (q, 7.2) | C-13, C-16, C-17 |
| 16 | 167.5 | - | - |
| 17 | 20.7 | 1.88 (d, 7.2) | C-13, C-15, C-16 |
| 18 | 25.1 | 1.45 (s) | C-12, C-13 |
Experimental Protocols
While the specific parameters for the acquisition of this compound NMR data may vary slightly between instruments, the following provides a generalized protocol for the structural elucidation of pyrrolizidine alkaloids.
Sample Preparation
-
Isolation: this compound is isolated from its natural source, Senecio spartioides, using standard chromatographic techniques.[2]
-
Sample Purity: Ensure the isolated compound is of high purity (>95%) as determined by HPLC or LC-MS.
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent is critical to ensure good signal resolution and to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
COSY:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-8 per increment.
-
-
HSQC:
-
Pulse Program: Phase-sensitive HSQC with gradients (e.g., hsqcedetgpsisp2).
-
Spectral Width: 12-16 ppm (¹H) and 180-200 ppm (¹³C).
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
Number of Increments: 256-512 in t₁.
-
Number of Scans: 4-16 per increment.
-
-
HMBC:
-
Pulse Program: HMBC with gradients (e.g., hmbcgplpndqf).
-
Spectral Width: 12-16 ppm (¹H) and 200-240 ppm (¹³C).
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).
-
Number of Increments: 256-512 in t₁.
-
Number of Scans: 8-32 per increment.
-
Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
-
Peak Picking and Integration: Identify and integrate all relevant peaks in the 1D spectra.
-
2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish connectivities and build the molecular structure.
Visualizations
References
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Spartioidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spartioidine is a pyrrolizidine (B1209537) alkaloid found in certain plant species.[1] The analysis of such alkaloids is crucial for various fields, including phytochemistry, toxicology, and drug discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including many alkaloids.[2] Due to the presence of polar functional groups, derivatization is often required to enhance the volatility and thermal stability of these compounds for successful GC-MS analysis.[3][4]
This document provides a generalized protocol for the GC-MS analysis of this compound, based on established methods for similar alkaloids, due to the limited availability of specific literature for this particular compound.
Experimental Protocols
Sample Preparation: Extraction of Alkaloids
A standard protocol for the extraction of alkaloids from plant material involves an acid-base extraction procedure.
Materials:
-
Dried and powdered plant material
-
10% Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Centrifuge
-
pH meter or pH paper
Procedure:
-
Macerate a known quantity of the dried, powdered plant material in methanol for 24-48 hours.
-
Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator.
-
Acidify the residue with 10% HCl to a pH of approximately 2.
-
Partition the acidic solution with dichloromethane or chloroform to remove non-alkaloidal compounds. Discard the organic layer.
-
Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide or NaOH.
-
Extract the liberated alkaloids with dichloromethane or chloroform multiple times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent to dryness under reduced pressure to obtain the crude alkaloid extract.
Derivatization: Silylation
To improve the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step such as silylation is recommended. This process replaces active hydrogens in polar functional groups (e.g., hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group.[3][4]
Materials:
-
Crude alkaloid extract
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[5]
-
Pyridine (B92270) or other suitable solvent
-
Heating block or water bath
-
Vials with screw caps
Procedure:
-
Dissolve a small amount of the dried crude alkaloid extract in a suitable solvent like pyridine in a reaction vial.
-
Add an excess of the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the reaction mixture to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following table summarizes a generalized set of GC-MS parameters for the analysis of derivatized alkaloids, based on protocols for similar compounds.[6][7] Optimization of these parameters for the specific analysis of derivatized this compound is recommended.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (5% phenyl methyl siloxane) or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness[6] |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0-1.2 mL/min[6][7] |
| Inlet Temperature | 280-300°C[6][7] |
| Injection Volume | 1-2 µL |
| Injection Mode | Splitless (with a splitless time of 0.5-1 min)[6][7] |
| Oven Temperature Program | Initial temperature of 50-100°C, hold for 1-2 min, then ramp at 10-15°C/min to 300-320°C, and hold for 5-10 min[6][7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[7] |
| Mass Range | m/z 40-600[6][7] |
| Ion Source Temperature | 230°C[6][7] |
| Quadrupole Temperature | 150°C[6][7] |
| Solvent Delay | 5-7 min[6][7] |
Data Presentation
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a plant source.
Caption: General workflow for this compound GC-MS analysis.
Conclusion
The provided application notes and protocols offer a comprehensive, albeit generalized, framework for the analysis of this compound using GC-MS. Successful analysis will depend on careful sample preparation, effective derivatization, and optimization of the GC-MS parameters. The mass spectral data obtained can be used for the structural confirmation of this compound by comparing it with library data or through detailed interpretation of the fragmentation patterns. For quantitative analysis, the development of a validated method using appropriate calibration standards would be necessary.
References
- 1. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repository.unar.ac.id [repository.unar.ac.id]
- 3. Extraction Chromatography [scioninstruments.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjcce.org.mk [mjcce.org.mk]
Application Note: Quantitative Analysis of Spartioidine in Herbal Supplements by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spartioidine is a pyrrolizidine (B1209537) alkaloid (PA) that can be found in various plant species, some of which are used in the production of herbal supplements.[1] PAs are a class of naturally occurring toxins known for their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][2] Regulatory bodies worldwide are increasingly scrutinizing the levels of PAs in food and herbal products to ensure consumer safety. Consequently, robust and sensitive analytical methods for the quantification of specific PAs like this compound are essential for quality control and risk assessment in the herbal supplement industry.
This application note provides a detailed protocol for the quantitative analysis of this compound in complex herbal matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity, which are crucial for detecting trace levels of contaminants in challenging samples.[3]
Quantitative Data Summary
The following tables summarize representative quantitative performance data for the analysis of pyrrolizidine alkaloids, including this compound, in various matrices using UPLC-MS/MS. These values are indicative of the performance that can be achieved with the described methodology.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Pyrrolizidine Alkaloids (Range) | Herbal Tea | 0.03 - 0.75 | 0.1 - 2.5 |
| Honey | 0.015 - 0.30 | 0.05 - 1.00 | |
| Milk | 0.014 - 0.682 | 0.045 - 2.273 |
Data compiled from representative studies of multi-PA analysis.[2][4]
Table 2: Recovery Rates for Pyrrolizidine Alkaloids
| Matrix | Spiking Level | Average Recovery (%) |
| Herbal Tea | Low, Medium, High | 67.6 - 107.6 |
| Honey | Low, Medium, High | 64.5 - 103.4 |
| Milk | Low, Medium, High | 65.2 - 112.2 |
Recovery rates are typically determined at low, medium, and high concentration levels relative to the LOQ.[2][4]
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from herbal supplement samples.
Sample Preparation and Extraction
The extraction procedure is designed to efficiently isolate PAs from complex plant matrices while minimizing co-extractives.
Materials:
-
Herbal supplement sample (e.g., ground powder, encapsulated material)
-
0.05 M Sulfuric acid
-
Methanol (B129727) (MeOH)
-
Ammonia (B1221849) solution
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Nitrogen evaporator
Protocol:
-
Homogenization: Accurately weigh 2.0 g of the homogenized herbal supplement sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 0.05 M sulfuric acid to the sample. Vortex thoroughly to ensure the sample is fully wetted.[5]
-
Sonication: Place the centrifuge tube in an ultrasonic bath for 15 minutes at room temperature to facilitate extraction.[5]
-
Centrifugation: Centrifuge the sample for 10 minutes at approximately 4000 x g.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Add another 20 mL of 0.05 M sulfuric acid to the pellet, vortex, sonicate, and centrifuge as described above.
-
Combine Supernatants: Combine the supernatants from both extraction steps.
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the combined acidic extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.
-
Elution: Elute the PAs from the cartridge with 5 mL of 2.5% ammonia in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system with a binary solvent manager and sample manager
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent[2]
-
Mobile Phase A: Water with 0.1% formic acid[2]
-
Mobile Phase B: Methanol with 0.1% formic acid[2]
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 3 µL[2]
-
Column Temperature: 40°C[2]
-
Gradient Program: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. (e.g., Start at 5% B, ramp to 80% B over 9 minutes, hold for 4 minutes, then return to initial conditions).[2]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Optimization of MRM Transitions: Specific MRM transitions for this compound must be determined empirically using a standard solution. This involves:
-
Infusing a standard solution of this compound directly into the mass spectrometer.
-
Performing a full scan to identify the precursor ion, which is typically the protonated molecule [M+H]⁺.
-
Performing a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.
-
Selecting at least two product ions for each precursor (one for quantification, one for confirmation).
-
Optimizing the collision energy (CE) and cone voltage (CV) for each transition to maximize signal intensity.
-
-
Data Analysis: Quantify this compound concentration using a matrix-matched calibration curve to compensate for matrix effects.
Table 3: Hypothetical MRM Transitions for this compound (Requires Empirical Optimization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | To be determined | To be determined | To be determined | To be optimized | To be optimized |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Multiple Reaction Monitoring (MRM) logic.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in herbal supplements. Proper sample preparation, including solid-phase extraction, is critical for removing matrix interferences and achieving low detection limits. The high selectivity of MRM analysis ensures accurate quantification, which is essential for regulatory compliance and ensuring the safety of herbal products. Researchers and quality control professionals can adapt this protocol to develop and validate in-house methods for the routine monitoring of this compound and other pyrrolizidine alkaloids.
References
Solid-Phase Extraction for Spartioidine Sample Cleanup: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spartioidine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably within the Senecio genus.[1] As with many PAs, this compound is of interest to researchers for its potential biological activities and toxicological properties. Accurate and reliable quantification of this compound in complex matrices, such as plant extracts and biological fluids, is crucial for pharmacology, toxicology, and natural product chemistry studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers selective and efficient cleanup and concentration of analytes from complex samples prior to chromatographic analysis.[2][3]
This application note provides a detailed protocol for the solid-phase extraction of this compound from various sample matrices using mixed-mode cation exchange (MCX) cartridges. This method is based on established protocols for the extraction of pyrrolizidine alkaloids and is designed to provide a clean extract suitable for analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Principle of Mixed-Mode Cation Exchange (MCX) SPE
Mixed-mode SPE combines the principles of reversed-phase and ion-exchange chromatography to achieve superior selectivity for the isolation of specific compounds from complex mixtures. This compound, as a pyrrolizidine alkaloid, possesses a basic nitrogen atom that can be protonated under acidic conditions. This positive charge allows for strong retention on a cation exchange sorbent. Additionally, the overall organic structure of the molecule allows for retention via non-polar interactions with the reversed-phase component of the sorbent.
This dual retention mechanism allows for a rigorous washing procedure to remove a wide range of interferences. Neutral and acidic compounds can be washed away with an acidic aqueous solution, while non-polar interferences can be removed with an organic solvent. The target analyte, this compound, is then eluted by increasing the pH of the elution solvent, which neutralizes the charge on the nitrogen atom and disrupts the ion-exchange retention, allowing it to be eluted with an organic solvent.
Data Presentation
While the following protocol is based on well-established methods for the extraction of pyrrolizidine alkaloids, specific quantitative recovery data for this compound using this exact methodology is not extensively available in the peer-reviewed literature. The recovery of pyrrolizidine alkaloids using mixed-mode cation exchange SPE can be influenced by the specific analyte, the sample matrix, and slight variations in the protocol.
For general guidance, studies on other pyrrolizidine alkaloids using similar MCX SPE methods have reported recovery rates ranging from 64.5% to over 100% in various matrices like honey, milk, and tea. Researchers are strongly encouraged to perform their own method validation and determine the recovery of this compound in their specific sample matrix.
Table 1: General Performance Characteristics of MCX SPE for Pyrrolizidine Alkaloids (Reference Data)
| Parameter | Typical Value | Reference |
| Recovery | 64.5% - 112.2% | |
| Relative Standard Deviation (RSD) | <15% |
Note: These values are for a range of pyrrolizidine alkaloids and should be used as a general guideline.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from a liquid sample extract (e.g., an acidified methanolic plant extract).
Materials and Reagents
-
SPE Cartridge: Mixed-Mode Cation Exchange (MCX) SPE Cartridge (e.g., 150 mg, 3 mL)
-
Methanol (B129727) (MeOH): HPLC grade
-
Sulfuric Acid (H₂SO₄): Concentrated, analytical grade
-
Ammonia (B1221849) Solution (NH₄OH): Concentrated (e.g., 25-30%)
-
Water: Deionized or HPLC grade
-
Sample Extract: this compound-containing sample dissolved in an appropriate solvent (e.g., 50% MeOH with 0.05 M H₂SO₄)
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Solutions Preparation
-
Extraction Solvent (0.05 M H₂SO₄ in 50% MeOH): Carefully add 2.7 mL of concentrated H₂SO₄ to 500 mL of deionized water. Make up to 1 L with methanol.
-
Elution Solvent (2.5% Ammonia in Methanol): In a fume hood, carefully add 25 mL of concentrated ammonia solution to 975 mL of methanol. Prepare this solution fresh daily.
-
Reconstitution Solvent: Typically the initial mobile phase for the subsequent LC-MS analysis (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
SPE Protocol
-
Sample Pre-treatment:
-
For solid samples (e.g., dried plant material), extract this compound using the Extraction Solvent. A common method is ultrasonication or vortexing of the ground material with the solvent, followed by centrifugation to pellet the solid material.
-
For liquid samples, ensure the sample is acidified to a pH below the pKa of this compound to ensure protonation of the basic nitrogen. Dilute the sample with the Extraction Solvent if necessary to reduce matrix effects.
-
-
SPE Cartridge Conditioning:
-
Place the MCX SPE cartridge on the vacuum manifold.
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
Crucially, do not allow the sorbent bed to go dry before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated sample extract onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Collect the eluate and, if desired, re-run it through the cartridge to ensure complete retention of the analyte.
-
-
Washing:
-
Wash 1 (Aqueous Wash): Pass 3 mL of deionized water through the cartridge to remove polar, water-soluble impurities.
-
Wash 2 (Organic Wash): Pass 3 mL of methanol through the cartridge to remove non-polar, organic-soluble impurities.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
-
Place a collection tube in the manifold rack.
-
Elute the retained this compound by passing 2 x 2 mL of the Elution Solvent (2.5% Ammonia in Methanol) through the cartridge. The basic nature of this solvent neutralizes the charge on the this compound molecule, releasing it from the cation exchange sorbent.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the Reconstitution Solvent.
-
Vortex the sample to ensure the residue is fully dissolved.
-
The sample is now ready for analysis by LC-MS or another suitable analytical technique.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound sample cleanup using SPE.
Logical Relationship of MCX SPE
Caption: Retention and elution mechanism of this compound on MCX SPE.
References
Application Notes and Protocols for the Experimental Use of Spartioidine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spartioidine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species.[1] PAs are a class of naturally occurring compounds known for their potential biological activities, which are often linked to their hepatotoxicity, cytotoxicity, and genotoxicity.[2][3] These effects are primarily mediated by the metabolic activation of unsaturated PAs by cytochrome P450 (CYP) enzymes in the liver. This process generates highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs), which can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage, induction of oxidative stress, and apoptosis.
This document provides detailed application notes and standardized protocols for the preparation and experimental use of this compound solutions in a research setting. Due to the limited availability of published data specifically for this compound, the following protocols and quantitative data are based on established methodologies for other structurally related, unsaturated pyrrolizidine alkaloids. Therefore, it is crucial that researchers adapt and validate these protocols for their specific experimental conditions and cell systems when working with this compound.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of experimental solutions.
| Property | Value | Reference |
| CAS Number | 520-59-2 | [2] |
| Molecular Formula | C₁₈H₂₃NO₅ | |
| Molecular Weight | 333.38 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in aqueous buffers. For enhanced aqueous solubility, it is recommended to first dissolve in ethanol. | [2][4] |
| Storage | Desiccate at -20°C. | [2] |
Preparation of this compound Solutions
3.1. Safety Precautions
This compound, as a pyrrolizidine alkaloid, should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.
3.2. Preparation of Stock Solutions
Due to its solubility characteristics, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro studies as it is readily miscible with cell culture media.
Protocol 3.2.1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 1 mg of this compound (MW = 333.38 g/mol ):
-
Volume (L) = 0.001 g / (333.38 g/mol * 0.010 mol/L) = 0.0003 L = 300 µL
-
-
-
Dissolution: In a sterile microcentrifuge tube, add the calculated volume of high-purity, sterile DMSO to the weighed this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication step may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Properly stored stock solutions in DMSO are generally stable for several months.
3.3. Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or experimental buffer immediately before use.
Protocol 3.3.1: Preparation of a 100 µM this compound Working Solution
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a 1:100 serial dilution of the stock solution in sterile cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to obtain a final concentration of 100 µM.
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.
-
Application: Use the freshly prepared working solution for your experiments. Do not store diluted aqueous solutions for extended periods.
Experimental Protocols
The following are generalized protocols for assessing the biological activity of this compound. Researchers should optimize parameters such as cell type, seeding density, treatment duration, and concentration range based on their specific experimental goals.
4.1. Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol 4.1.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the this compound working solution in culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) control wells.
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
4.2. Apoptosis Detection by Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.
Protocol 4.2.1: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific induction of apoptosis.
4.3. Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of ROS is a common consequence of cellular stress induced by toxic compounds.
Protocol 4.3.1: Intracellular ROS Measurement
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 1-6 hours).
-
Probe Loading: After treatment, remove the medium and incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a warm buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold-increase in ROS production.
Signaling Pathways and Experimental Workflows
5.1. Proposed General Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The following diagram illustrates the generally accepted mechanism of toxicity for unsaturated pyrrolizidine alkaloids.
5.2. Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound in vitro.
5.3. Logical Relationship for Investigating the Mechanism of Action
This diagram illustrates the logical progression of experiments to elucidate the mechanism of this compound-induced cell death.
References
Troubleshooting & Optimization
overcoming co-elution of Spartioidine and seneciphylline in HPLC
Welcome to the technical support center for chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in HPLC, specifically focusing on the co-elution of the isomeric pyrrolizidine (B1209537) alkaloids (PAs), Spartioidine and seneciphylline (B43193).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why do this compound and seneciphylline frequently co-elute in our standard reversed-phase HPLC method?
A1: this compound and seneciphylline are stereoisomers, specifically E/Z isomers, with identical molecular formulas (C₁₈H₂₃NO₅) and molecular weights (333.38 g/mol ).[1][2][3][4] This means they have very similar physicochemical properties, including polarity, making their separation challenging under generic reversed-phase conditions. The subtle difference in their three-dimensional structure requires a highly selective chromatographic system to achieve baseline resolution.
Q2: My chromatogram shows a single, broad, or shouldered peak where I expect this compound and seneciphylline. What are the first steps to troubleshoot this?
A2: Before modifying your HPLC method, it's crucial to ensure your system is performing optimally. Co-elution can be exacerbated by issues that cause peak broadening.
-
System Suitability Check:
-
Column Health: A contaminated or old column can lead to poor peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) or, if performance doesn't improve, replace it.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Flow Rate Consistency: Verify that your pump is delivering a stable and accurate flow rate. Fluctuations can affect retention times and peak shapes.
-
Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting in a stronger solvent can cause peak distortion and fronting.
-
Troubleshooting Workflow for Co-elution
If system suitability is confirmed, the next step is to optimize the chromatographic method to improve selectivity for the two isomers.
Caption: A logical workflow for troubleshooting the co-elution of this compound and seneciphylline.
Q3: How can I modify my mobile phase to improve the separation?
A3: Mobile phase optimization is one of the most powerful tools for improving resolution.
-
Adjust Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice-versa. The different solvent properties can alter selectivity.
-
Modify pH: Since pyrrolizidine alkaloids are basic compounds (estimated pKa for seneciphylline is ~6.28), the pH of the mobile phase will significantly affect their ionization state and, consequently, their retention.[5]
-
Acidic pH (e.g., 2.7-4): At a low pH, the alkaloids will be protonated (positively charged). This can improve peak shape and retention on silica-based C18 columns. Using an aqueous mobile phase with 0.1% formic acid is a common starting point.[1][6]
-
Alkaline pH (e.g., 8-10): Under basic conditions, the alkaloids will be in their neutral form, which can increase their retention in reversed-phase chromatography and offer different selectivity.[7][8] Ensure your column is stable at higher pH values.
-
-
Change Buffer/Additive: Switching from formic acid to ammonium (B1175870) formate (B1220265) or ammonium carbonate can also influence selectivity.[8][9]
Q4: What changes can I make to my gradient profile?
A4: A shallower gradient can often resolve closely eluting peaks.
-
Decrease the Gradient Slope: If your current gradient is, for example, 5% to 80% organic in 10 minutes, try extending the gradient to 20 minutes over the same range. This gives the isomers more time to interact with the stationary phase and separate.[1][6]
-
Introduce an Isocratic Hold: If you have partial separation, an isocratic hold at an intermediate mobile phase composition can help to improve the resolution between the two peaks.
Q5: Should I consider a different HPLC column?
A5: Yes, changing the stationary phase chemistry can provide the necessary selectivity.
-
Alternative C18 Phases: Not all C18 columns are the same. A C18 column with a high surface area or one designed for polar analytes (e.g., an "AQ" type or a T3 column) may provide better separation.[6]
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns offer different separation mechanisms (π-π interactions) compared to C18 (hydrophobic interactions), which can be highly effective for separating isomers.
-
Lower Temperature Chromatography: Operating the column at a lower temperature (e.g., 5-25°C) can sometimes enhance the resolution between stereoisomers.[3]
Q6: Are there alternative chromatographic techniques if HPLC fails?
A6: Yes, Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has been shown to be an effective alternative for separating PAs, including isomers and N-oxides, often with shorter run times.[10]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of pyrrolizidine alkaloids using modern analytical techniques.
| Parameter | HPLC-MS/MS (UHPLC-MS/MS) |
| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg (in matrices like honey, tea, milk)[1][6][11] |
| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg (in matrices like honey, tea, milk)[1][6][11] |
| Typical Column | C18, HSS T3 (1.7 - 1.8 µm particle size)[1][6][12] |
| Common Mobile Phase | Water and Methanol/Acetonitrile with 0.1% Formic Acid[1][6] |
Recommended Experimental Protocol: UHPLC-MS/MS Method
This protocol is a synthesized method based on successful published analyses of pyrrolizidine alkaloid isomers.[1][6][8][12]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Weigh 1.0 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of an extraction solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[9]
-
Vortex/shake for 15 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Condition a strong cation exchange (MCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
-
Elute the alkaloids with 10 mL of 2.5% ammonia (B1221849) in methanol.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
UHPLC-MS/MS Instrument Parameters
-
UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[1][6]
-
Column Temperature: 40°C
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
Gradient Profile:
Time (min) % Mobile Phase B 0.0 5 1.0 5 10.0 80 14.0 80 14.1 5 | 16.0 | 5 |
-
Mass Spectrometer: Triple Quadrupole (e.g., Agilent 6490, Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 334.2 (for [M+H]⁺ of both this compound and seneciphylline)
-
Product Ions (Q3): Monitor characteristic fragment ions, e.g., m/z 120.1 and m/z 138.1.[5] Collision energy should be optimized for the specific instrument.
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seneciphylline | C18H23NO5 | CID 5281750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bfr.bund.de [bfr.bund.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of Spartioidine extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Spartioidine from plant materials. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and improve extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
A1: this compound is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their potential biological activities.[1] It has been identified in various plant species, including those from the Senecio genus, such as Senecio vulgaris, where it can be found as this compound N-oxide in the shoots.[1] The Cytisus genus, particularly Cytisus villosus, is also a potential source of this alkaloid.
Q2: What are the general methods for extracting alkaloids like this compound?
A2: The extraction of alkaloids typically involves leveraging their basic nature.[2] A common approach is an acid-base extraction. This involves initial extraction from the plant material with an acidified polar solvent (like methanol (B129727) or ethanol) to form alkaloid salts, which are soluble in the aqueous phase. The aqueous extract is then washed with a non-polar solvent to remove impurities. Subsequently, the pH of the aqueous phase is raised to deprotonate the alkaloid salts, converting them back to their free base form. The free alkaloids are then extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane.[3][4]
Q3: Which factors have the most significant impact on the yield of this compound extraction?
A3: Several factors can influence the extraction yield of this compound. These include the quality and preparation of the plant material (e.g., particle size), the choice of extraction solvent, the pH of the extraction medium, the extraction temperature, and the duration of the extraction process.[2][5] Optimizing these parameters is crucial for maximizing the recovery of the target alkaloid.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of pyrrolizidine alkaloids like this compound.[6][7] This technique allows for accurate measurement of the concentration of the target compound in a complex plant extract.
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues that can lead to a low yield of this compound during extraction and provides systematic steps for troubleshooting.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Detected in Crude Extract | Poor Plant Material Quality: Incorrect plant species, harvesting at the wrong time, or improper drying and storage can lead to low initial concentrations of this compound. | - Verify the botanical identity of the plant material. - Research the optimal harvesting time for alkaloid content in the specific plant species. - Ensure the plant material is properly dried and stored in a cool, dark, and dry place to prevent degradation. |
| Inefficient Grinding: Large particle size of the plant material can limit solvent penetration and result in incomplete extraction. | - Grind the dried plant material to a fine and uniform powder to maximize the surface area for solvent contact. | |
| Inappropriate Solvent Choice: The solvent used may not have the optimal polarity to effectively solubilize this compound. | - Experiment with a range of solvents with varying polarities, such as methanol, ethanol, and chloroform.[8] - Consider using a mixture of solvents (e.g., methanol/water) or acidified solvents to improve the extraction of alkaloid salts.[9] | |
| Significant Loss of Product During Purification | Incorrect pH Adjustment in Acid-Base Extraction: Incomplete protonation or deprotonation of this compound can lead to its loss in the wrong phase. | - Carefully monitor and adjust the pH during the acidification and basification steps using a pH meter. For basification, a pH of 9-10 is generally recommended for pyrrolizidine alkaloids.[2] - Perform multiple extractions at each step to ensure complete transfer of the alkaloid between phases. |
| Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the target compound, leading to poor separation and lower yield. | - Try adding a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Centrifugation can also be an effective method for separating the layers. | |
| Degradation of this compound: this compound may be sensitive to high temperatures, prolonged exposure to strong acids or bases, or light. | - Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. - Minimize the time the alkaloid is in contact with strong acids or bases. - Protect the extract from light, especially during long-term storage. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 3. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. pure.knaw.nl [pure.knaw.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
dealing with matrix effects in Spartioidine mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Spartioidine mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In complex biological or botanical samples, endogenous components like salts, lipids, and other small molecules can interfere with the ionization of this compound in the mass spectrometer's ion source, compromising the reliability of the results.
Q2: I am observing a lower-than-expected signal for this compound in my plasma samples compared to the standard solution. What could be the cause?
A2: This is a classic sign of ion suppression, a common matrix effect. Components in the plasma extract are likely co-eluting with this compound and interfering with its ionization. To confirm this, you can perform a post-column infusion experiment. If ion suppression is confirmed, you should focus on improving your sample preparation to remove these interferences or optimizing your chromatographic method to separate this compound from the interfering compounds.
Q3: How can I determine if my analytical method for this compound is suffering from matrix effects?
A3: A standard method to quantify matrix effects is the post-extraction spike method. This involves comparing the response of this compound spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process) with the response of this compound in a neat solution (pure solvent) at the same concentration. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What are the most effective strategies to minimize or eliminate matrix effects in this compound mass spectrometry?
A4: A multi-pronged approach is often the most effective:
-
Sample Preparation: Employing a robust sample cleanup technique is crucial. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation.
-
Chromatographic Separation: Optimizing your LC method to achieve better separation between this compound and co-eluting matrix components can significantly reduce interference.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating their effect on this compound ionization. However, ensure that the diluted concentration of this compound is still well above the lower limit of quantification (LLOQ) of your assay.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most reliable way to compensate for matrix effects. Since a SIL-IS is chemically identical to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but with careful validation.
Troubleshooting Guides
Problem: Poor Precision and Accuracy in Quality Control (QC) Samples
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | Evaluate matrix effects from multiple sources of the blank matrix to assess variability. If variability is high, improve the sample cleanup method to remove more interfering components. |
| Inadequate Internal Standard | If not using a stable isotope-labeled internal standard, the chosen analog may not be adequately compensating for matrix effects. Verify that the internal standard co-elutes with this compound and exhibits a similar response to matrix effects. |
| Sample Preparation Variability | Ensure consistent execution of the sample preparation protocol. Automating steps where possible can reduce variability. |
Problem: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and pH to ensure complete extraction of this compound from the sample matrix. Perform recovery experiments by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Analyte Adsorption | This compound may be adsorbing to plasticware or the LC system. Use low-adsorption vials and tubing, and consider modifying the mobile phase to reduce non-specific binding. |
| Analyte Degradation | Assess the stability of this compound in the sample matrix and during the sample preparation process. This includes bench-top, freeze-thaw, and autosampler stability. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of quinolizidine (B1214090) alkaloids (the class of compounds this compound belongs to) in complex matrices, demonstrating the performance that can be achieved with a validated LC-MS/MS method.
| Parameter | Lupin Beans | Processed Lupin Foods | Herbal Teas |
| Recovery (%) | 89.5 - 106.2 | 89.2 - 108.4 | 75 - 115 |
| Precision (RSD %) | < 3.1 | 0.3 - 5.4 | < 17 |
| Limit of Quantification (LOQ) | 1.5 - 5.7 mg/kg | 1.5 - 5.7 mg/kg | 0.1 - 8.5 ng/g |
Data is representative of quinolizidine alkaloid analysis and may vary for this compound specifically.[1][2]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
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Prepare Blank Matrix Extract: Process a blank sample (e.g., plasma, plant extract) that is free of this compound through the entire sample preparation workflow.
-
Prepare Spiked Matrix Sample: To the final extract from step 1, add a known amount of this compound standard solution.
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Prepare Neat Standard Solution: Prepare a solution of this compound in the reconstitution solvent at the same final concentration as the spiked matrix sample.
-
Analyze Samples: Inject both the spiked matrix sample and the neat standard solution into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Biological Fluids
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Sample Pre-treatment: To 100 µL of the biological sample (e.g., plasma), add an internal standard and an appropriate buffer to adjust the pH.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering compounds.
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Elution: Elute this compound and the internal standard from the cartridge with a stronger organic solvent, often containing a small amount of acid or base to disrupt the interaction with the sorbent.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: General experimental workflow for this compound sample preparation.
References
troubleshooting poor peak shape in Spartioidine chromatography
Welcome to the technical support center for the chromatographic analysis of Spartioidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the HPLC analysis of this pyrrolizidine (B1209537) alkaloid, with a primary focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape, specifically peak tailing, for this compound?
A1: The most frequent cause of peak tailing for this compound, a basic compound, is secondary interactions between the analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3] These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a "tail" on the peak.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor. This compound has a strongest basic pKa of approximately 7.14. When the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of this compound can exist, leading to peak broadening or splitting.[4][5] To ensure a single ionic form and minimize interactions with the stationary phase, it is recommended to work at a pH that is at least 2 units away from the pKa. For a basic compound like this compound, a lower pH (e.g., pH 3-5) is generally preferred to keep the molecule consistently protonated and to suppress the ionization of residual silanol groups on the column packing.[1][2]
Q3: Can column overload cause poor peak shape for this compound?
A3: Yes, injecting too much sample (mass overload) or a sample that is too concentrated (concentration overload) can lead to peak fronting or tailing.[6] If you observe that peak shape deteriorates with increasing sample concentration, try diluting your sample and re-injecting.
Q4: What type of HPLC column is best suited for this compound analysis?
A4: A C18 column is commonly used for the analysis of pyrrolizidine alkaloids. To minimize peak tailing associated with basic compounds, it is advisable to use a modern, high-purity silica (B1680970) column with end-capping. End-capping chemically bonds a small silane (B1218182) to the unreacted silanol groups, reducing their availability for secondary interactions.[2][3]
Q5: My peaks are split. What could be the issue?
A5: Split peaks can be caused by several factors. One common reason is a partially blocked frit at the column inlet. Another possibility is a void in the column packing material.[2] Additionally, if the solvent used to dissolve the sample is significantly stronger (has a higher elution strength) than the mobile phase, it can lead to peak distortion, including splitting. It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[2]
Troubleshooting Guides
Poor peak shape in chromatography can manifest in several ways. Below are guides to address the most common issues encountered with this compound.
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Quantitative Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Observation for this compound (pKa ~7.14) | Recommendation |
| 7.0 - 7.5 | Significant peak tailing or splitting due to the presence of both ionized and non-ionized forms. | Avoid this pH range. |
| 5.0 - 6.0 | Improved peak shape, but some tailing may persist. | A viable option, but lower pH is often better. |
| 3.0 - 5.0 | Optimal peak shape expected. this compound is consistently protonated, and silanol interactions are minimized. | Recommended pH range. |
| < 3.0 | Good peak shape, but retention time may decrease. Column stability should be considered. | Use if higher retention is not required and the column is stable at low pH. |
Guide 2: Addressing Peak Fronting
Peak fronting, where the front half of the peak is broader, is often a sign of column overload or issues with the sample solvent.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocols
Below is a detailed starting methodology for the HPLC analysis of this compound. This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
Sample Preparation
-
Extraction: For plant material, an acidic extraction is often employed to isolate pyrrolizidine alkaloids. A common procedure involves sonicating the ground plant material in an aqueous solution of sulfuric acid (e.g., 0.05 M).
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Solid-Phase Extraction (SPE) Clean-up: The acidic extract can be further purified using a C18 SPE cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the neutralized extract.
-
Wash with water to remove polar impurities.
-
Elute this compound with methanol.
-
-
Final Sample Solution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase. Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC Method Parameters
Signaling Pathway of Key Method Parameters on Peak Shape
Caption: Influence of key parameters on peak shape.
Detailed HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar dimensions) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Note on Mobile Phase Preparation:
-
Always use HPLC-grade solvents and reagents.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
Degas the mobile phase to prevent bubble formation in the system.
-
When preparing a buffered mobile phase with an organic modifier, add the buffer to the aqueous phase and adjust the pH before adding the organic solvent.
References
- 1. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Spartioidine Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the chromatographic separation of Spartioidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for chromatography?
This compound is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring, basic compounds[1][2]. For chromatographic separation, its key properties are:
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Basic Nature : As an alkaloid, this compound has basic nitrogen atoms, making it prone to ionization. This means the pH of the mobile phase will significantly affect its retention and peak shape in reverse-phase HPLC[1][3].
-
Solubility : It is soluble in various organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[4]. This indicates moderate polarity.
-
Potential for Peak Tailing : Basic compounds like this compound can interact with residual silanol (B1196071) groups on silica-based stationary phases, often leading to asymmetrical (tailing) peaks[1].
Q2: Should I use normal-phase or reverse-phase chromatography for this compound separation?
Both normal-phase (NP) and reverse-phase (RP) chromatography can be used, but reverse-phase high-performance liquid chromatography (RP-HPLC) is generally the most common and versatile method for analyzing alkaloids[1][5].
-
Reverse-Phase (RP-HPLC) : This is the recommended starting point. It uses a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water or buffer with acetonitrile (B52724) or methanol)[6][7]. RP-HPLC is highly reproducible and offers excellent control over the separation of ionizable compounds like this compound by adjusting the mobile phase pH[8].
-
Normal-Phase (NP-HPLC/TLC) : This method uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane, ethyl acetate)[9][10]. It can be effective, but retention times can be sensitive to trace amounts of water in the mobile phase, potentially leading to reproducibility issues[11]. For TLC, common mobile phases for alkaloids include mixtures like Toluene:Ethylacetate:Diethylamine[12].
Q3: What are good starting mobile phases for this compound separation?
-
For RP-HPLC : A good starting point is a mixture of water and an organic solvent (acetonitrile or methanol)[7]. To control ionization and improve peak shape, it is highly recommended to add an acidifier or use a buffer[3].
-
Initial Gradient: 20% to 80% Acetonitrile (or Methanol) with 0.1% Formic Acid in water over 20-30 minutes.
-
Initial Isocratic: 30:70 Acetonitrile:Water with 0.1% Formic Acid.
-
-
For TLC (Normal Phase) : Based on general alkaloid separation, you can start with a solvent system containing a non-polar solvent, a moderately polar solvent, and a small amount of a basic modifier to reduce tailing[12].
-
Example: Toluene:Ethyl Acetate:Diethylamine (B46881) (7:2:1 v/v/v)[12].
-
Troubleshooting Guide
Q4: My peaks are poorly resolved or overlapping. How can I improve separation?
Poor resolution is a common issue that can be addressed by modifying the mobile phase's composition and strength[13].
Solutions:
-
Adjust Solvent Strength (% Organic) : In RP-HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times and may improve the resolution between closely eluting peaks. A 10% decrease in the organic modifier can increase retention by 2-3 times[3].
-
Change the Organic Solvent : The type of organic solvent affects selectivity. If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents have different properties; for instance, acetonitrile can engage in dipole-dipole interactions, which can alter the elution order and resolve overlapping peaks[3][9].
-
Optimize pH : For an ionizable compound like this compound, adjusting the pH of the aqueous portion of the mobile phase can dramatically change selectivity. Experiment with a pH range, ensuring it is at least 1-2 units away from the analyte's pKa for consistent results[3][14].
-
Use a Gradient : If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is more effective than an isocratic (constant composition) elution[6][10].
Q5: My this compound peak is tailing or asymmetrical. What is the cause and solution?
Peak tailing for alkaloids is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.
Solutions:
-
Add a Competing Base : Add a small amount (e.g., 0.1-0.5%) of a basic modifier like triethylamine (B128534) (TEA) or diethylamine (DEA) to the mobile phase. These molecules will preferentially interact with the active silanol sites, preventing the this compound from tailing[12].
-
Lower the Mobile Phase pH : Add an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to around 2.5-3.5. At this low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte. This is a very common and effective strategy[3].
-
Use a Buffer : To ensure a stable pH and reproducible results, use a buffer system (e.g., phosphate (B84403) or formate (B1220265) buffer) instead of just adding an acid[8][14].
Q6: My retention times are inconsistent from run to run. Why is this happening?
Irreproducible retention times are typically caused by variations in the mobile phase preparation or the HPLC system itself[11].
Solutions:
-
Ensure Accurate Mobile Phase Preparation : Use precise measurements (graduated cylinders or volumetric flasks) when mixing solvents. Even small variations in the organic-to-aqueous ratio can cause significant shifts in retention time, especially for isocratic methods[11].
-
Use a Buffer to Control pH : If your mobile phase pH is not controlled with a buffer, minor variations in the amount of acid/base added or absorption of atmospheric CO2 can alter the pH and affect retention times of ionizable compounds[8].
-
Degas the Mobile Phase : Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and retention time variability. Always degas your mobile phase using methods like sonication, vacuum filtration, or helium sparging[10][13].
-
Ensure Column Equilibration : Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes.
Data Presentation: Mobile Phase Effects on Separation
The following table summarizes the expected effects of mobile phase modifications on key chromatographic parameters for this compound in RP-HPLC.
| Problem | Mobile Phase Modification | Expected Effect on Retention Time (tR) | Expected Effect on Resolution (Rs) | Expected Effect on Tailing Factor (Tf) |
| Poor Resolution | Decrease % Acetonitrile from 40% to 30% | Increase | Likely Improve | No significant change |
| Poor Resolution | Change solvent from Methanol to Acetonitrile | May Increase or Decrease | May Improve (Alters Selectivity) | No significant change |
| Peak Tailing | Add 0.1% Formic Acid to mobile phase | May Decrease Slightly | May Improve | Improve (Tf → 1.0) |
| Peak Tailing | Add 0.1% Triethylamine to mobile phase | May Increase Slightly | May Improve | Improve (Tf → 1.0) |
| Long Retention | Increase % Acetonitrile from 30% to 40% | Decrease | May Decrease | No significant change |
| Short Retention | Decrease % Acetonitrile from 50% to 40% | Increase | May Improve | No significant change |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for this compound (RP-HPLC)
This protocol outlines a systematic approach to developing a robust mobile phase for this compound separation.
1. Initial Setup & Column Selection:
-
Column : C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV-Vis, set to an appropriate wavelength for this compound (e.g., 210-220 nm)[15].
-
Temperature : 30°C.
2. Mobile Phase Preparation:
-
Aqueous Phase (A) : HPLC-grade water with 0.1% Formic Acid. Filter through a 0.45 µm membrane[10].
-
Organic Phase (B) : HPLC-grade Acetonitrile. Filter through a 0.45 µm membrane.
-
Degassing : Degas both phases for 15-20 minutes using an ultrasonic bath or other appropriate method[10].
3. Scouting Gradient Run:
-
Perform a broad gradient run to determine the approximate elution conditions.
-
Gradient Program :
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B
-
22-25 min: 90% B
-
25-27 min: 90% to 10% B
-
27-35 min: 10% B (Re-equilibration)
-
-
From this run, determine the percentage of organic solvent (%B) at which this compound elutes.
4. Isocratic Method Development & Optimization:
-
Based on the scouting run, develop an isocratic method. For example, if this compound eluted at 15 minutes where the %B was ~50%, start with an isocratic mobile phase of 50% B.
-
Adjust %B : Perform injections at ±5-10% of your starting organic concentration (e.g., 40%, 50%, 60% B) to achieve a retention factor (k) between 2 and 10[3].
-
Optimize Peak Shape : If peak tailing is observed, prepare new mobile phases containing modifiers. Compare the results of:
-
0.1% Formic Acid
-
0.1% Trifluoroacetic Acid
-
20 mM Potassium Phosphate buffer, pH adjusted to 3.0.
-
5. Final Method Validation:
-
Once optimal conditions are found, confirm the method's reproducibility by performing multiple injections and checking for consistent retention times, peak areas, and peak shapes.
Visualizations
Workflow for Troubleshooting HPLC Separation Issues
Caption: A logical workflow for diagnosing and solving common HPLC separation problems.
Systematic Mobile Phase Optimization Strategy
Caption: A step-by-step strategy for systematic mobile phase optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound | CAS:520-59-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. moravek.com [moravek.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. veeprho.com [veeprho.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. HPLC Column Technical Guide | Technical Information | GL Sciences [glsciences.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. echemi.com [echemi.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. mastelf.com [mastelf.com]
- 15. provost.utsa.edu [provost.utsa.edu]
stability issues of Spartioidine in solution and storage
Welcome to the technical support center for Spartioidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound powder should be stored in a tightly sealed container, desiccated at -20°C.[1][2] Proper desiccation is crucial to prevent hydrolysis.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological experiments, DMSO is the most commonly used solvent.
-
Preparation: To ensure complete dissolution, you can warm the solution to 37°C and sonicate it for a short period.[1]
-
Storage: Stock solutions, typically in DMSO, should be stored at -20°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. While many compounds are stable for up to 3 months under these conditions, it is best practice to use freshly prepared solutions or to re-qualify the solution if stored for extended periods.[1][3]
Q3: Is this compound stable in aqueous solutions?
As a pyrrolizidine (B1209537) alkaloid (PA), this compound's stability in aqueous solutions is expected to be pH-dependent. Generally, PAs are more stable in neutral to acidic conditions and are prone to degradation, primarily through hydrolysis, in alkaline (basic) conditions.[4][5] For any experiments in aqueous buffers, it is crucial to evaluate the stability of this compound under your specific experimental conditions (pH, temperature, and buffer components).
Q4: What are the potential degradation pathways for this compound?
This compound is a macrocyclic pyrrolizidine alkaloid. The primary degradation pathways for this class of compounds are hydrolysis and oxidation.[6][7]
-
Hydrolysis: The ester bonds in the macrocyclic ring are susceptible to cleavage, especially under basic conditions, which would break open the ring structure.[4][7] This is generally considered a detoxification pathway.[7]
-
Oxidation: The tertiary amine in the pyrrolizidine core can be oxidized to form an N-oxide.[6][8] Additionally, the core structure can be metabolized in vivo by cytochrome P450 enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which are responsible for their characteristic toxicity.[7]
Q5: Is this compound sensitive to light?
Photostability can be a concern for complex organic molecules. It is recommended to conduct photostability studies as part of a comprehensive stability assessment.[9][10] As a general precaution, solutions should be stored in light-protecting containers (e.g., amber vials) and shielded from direct light exposure.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My this compound powder won't dissolve.
-
Possible Cause: Insufficient solvent volume or inappropriate solvent choice.
-
Solution:
Issue 2: My this compound solution is cloudy or has formed a precipitate after dilution in aqueous media.
-
Possible Cause: this compound, like many organic compounds, has lower solubility in aqueous solutions compared to organic solvents. This "crashing out" is common when diluting a concentrated DMSO stock into a buffer.
-
Solution:
-
Vortex/Sonicate: Immediately after dilution, vortex the solution vigorously. Brief sonication can also help redissolve the precipitate.[3]
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a more dilute solution.
-
Check the pH: The solubility of amine-containing compounds can be highly pH-dependent. The free base form, which is more prevalent at higher pH, is often less soluble than the protonated salt form.[11] Ensure your buffer pH is compatible with this compound solubility.
-
Increase DMSO Carryover (with caution): A slightly higher percentage of DMSO in the final solution (e.g., up to 1%) can help maintain solubility. However, you must include a vehicle control in your experiments to ensure the DMSO concentration itself does not affect your biological system.
-
Issue 3: I am seeing inconsistent or no activity in my biological assay.
-
Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage (e.g., prolonged storage at room temperature, exposure to light, multiple freeze-thaw cycles, or alkaline conditions).
-
Solution:
-
Always use freshly prepared solutions when possible or solutions that have been stored correctly at -20°C in single-use aliquots.[1]
-
Perform an analytical check (e.g., HPLC) on your stock solution to confirm its purity and concentration before use.
-
Evaluate the stability of this compound directly in your assay medium over the time course of your experiment.
-
-
Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your assay.
-
Solution:
-
Consider using low-adhesion plasticware or glass vials where appropriate.
-
Pre-rinsing pipette tips with the solution before dispensing can sometimes mitigate this issue.
-
Including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer, if compatible with your assay, can help reduce non-specific binding.
-
Data on Stability
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Recommendations |
| Solid Powder | N/A | -20°C | >1 year | Store in a tightly sealed, desiccated container.[1][2] |
| Stock Solution | DMSO | -20°C | Up to 3 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[1][3] |
| Stock Solution | DMSO | 4°C | < 2 weeks | Not recommended for long-term storage. Prone to water absorption and degradation.[12] |
| Aqueous Solution | Buffer | 4°C or RT | Highly variable | Stability is pH-dependent and must be determined empirically. Generally unstable at alkaline pH.[5] |
Table 2: Factors Influencing Solution Stability of Pyrrolizidine Alkaloids
| Factor | Effect on Stability | Rationale |
| High pH (>8) | Decreased Stability | Promotes hydrolysis of the ester linkages in the macrocyclic structure.[4] |
| High Temperature | Decreased Stability | Accelerates the rate of chemical degradation, including hydrolysis and oxidation.[13][14] |
| Oxidizing Agents | Decreased Stability | Can lead to the formation of N-oxides and other oxidation products.[8] |
| Freeze-Thaw Cycles | Potential Decrease | Can introduce moisture and promote degradation for sensitive compounds; best to avoid.[15] |
| Light Exposure | Potential Decrease | Can induce photolytic degradation.[9][10] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[16][17]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a UV/PDA detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~50 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to ~50 µg/mL.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours. Dilute to ~50 µg/mL.
-
Thermal Degradation: Place the solid this compound powder in a 60°C oven for 48 hours. Also, incubate a stock solution at 60°C for 48 hours. Prepare a ~50 µg/mL solution from the stressed samples.
-
Photostability: Expose a stock solution and solid powder to light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Prepare a ~50 µg/mL solution.
-
Control Sample: Prepare a ~50 µg/mL solution from an unstressed stock solution.
-
Analysis: Analyze all samples by HPLC-PDA. Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the amount of this compound remaining in a solution over time.
Instrumentation & Conditions (Example):
-
HPLC System: Agilent 1260 or equivalent with DAD/UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a UV maximum for this compound (to be determined by PDA scan, likely around 220 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Sample Solutions: Prepare solutions of this compound at the desired concentration in the solvent/buffer system to be tested.
-
Storage: Store the solutions under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot of each solution.
-
Sample Preparation: Dilute the aliquot to a suitable concentration within the linear range of the calibration curve.
-
Calibration Curve: Prepare a set of calibration standards of known concentrations from a freshly prepared stock solution of this compound.
-
Analysis: Inject the standards and the samples from each time point onto the HPLC system.
-
Quantification: Determine the concentration of this compound in each sample by comparing its peak area to the calibration curve.
-
Calculate Stability: Express the stability as the percentage of the initial concentration remaining at each time point: Percentage Remaining = (Concentration at time t / Initial Concentration at time 0) x 100%
Visualizations
Caption: A logical workflow for troubleshooting common issues with this compound solutions.
References
- 1. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety | MDPI [mdpi.com]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Spartioidine Degradation During Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the degradation of Spartioidine during sample preparation. Adherence to proper experimental protocols is crucial for obtaining accurate and reproducible results in studies involving this pyrrolizidine (B1209537) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their potential toxicity. The stability of this compound is a significant concern during sample preparation as it can degrade under various conditions, leading to inaccurate quantification and misinterpretation of experimental results. Key structural features, such as the ester linkages in its macrocyclic structure, are susceptible to hydrolysis.
Q2: What are the primary factors that cause this compound degradation?
The primary factors that can lead to the degradation of this compound and other pyrrolizidine alkaloids during sample preparation include:
-
pH: this compound is particularly unstable in alkaline conditions (pH > 9), which can catalyze the hydrolysis of its ester bonds. It is generally more stable in neutral to slightly acidic solutions.
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Temperature: Elevated temperatures can accelerate degradation reactions.[1] While PAs are relatively stable to moderate heat, prolonged exposure to high temperatures should be avoided.
-
Light: Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation.[2]
-
Oxidation: The tertiary amine group in the pyrrolizidine ring and other parts of the molecule can be susceptible to oxidation.
Q3: What are the visible signs of this compound degradation in a sample?
Visual inspection may not always reveal degradation. The most reliable indicators are analytical:
-
Chromatographic Analysis (HPLC, LC-MS): Appearance of new peaks with different retention times and a corresponding decrease in the peak area of the parent this compound compound.
-
Mass Spectrometry (MS): Detection of ions corresponding to the masses of potential degradation products, such as the hydrolyzed necine base and necic acid moieties.
Q4: How can I prevent pH-induced degradation of this compound?
To prevent pH-induced degradation, it is crucial to control the pH of all solutions used during sample preparation. For extraction, a slightly acidic solution (e.g., 0.05 M sulfuric acid or 0.2% formic acid in water) is recommended to protonate the nitrogen atom, increasing its stability and solubility in aqueous media.[3][4] Avoid strongly alkaline conditions at all stages.
Q5: What is the recommended storage temperature for this compound samples?
For long-term storage, this compound samples, both in solid form and in solution, should be stored at or below -20°C to minimize thermal degradation. For short-term storage during sample processing, keeping samples on ice or at refrigerated temperatures (2-8°C) is advisable.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of samples containing this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Degradation during extraction: Use of alkaline solvents or high temperatures. | Employ a slightly acidic extraction solvent (e.g., aqueous formic acid or sulfuric acid).[3][4] Use extraction techniques that avoid high temperatures, such as sonication or maceration at room temperature. |
| Incomplete extraction: Improper solvent or insufficient extraction time. | Ensure the plant material is finely ground to increase surface area. Use a sequence of solvents with varying polarity for comprehensive extraction. Optimize extraction time and solvent-to-sample ratio. | |
| Appearance of unknown peaks in chromatogram | Hydrolysis: Exposure to alkaline pH. | Buffer all aqueous solutions to a slightly acidic or neutral pH. |
| Oxidation: Exposure to air and light for prolonged periods. | Work with fresh solvents and minimize the exposure of the sample to air. Use amber vials or cover glassware with aluminum foil to protect from light.[2] Consider adding antioxidants if compatible with the analytical method. | |
| Photodegradation: Exposure to UV or strong visible light. | Conduct sample preparation steps under subdued light. Use UV-protective vials for storage and during analysis. | |
| Inconsistent quantitative results | Variable degradation between samples: Inconsistent sample handling procedures. | Standardize all sample preparation steps, including extraction time, temperature, and pH. Prepare and analyze samples in a consistent and timely manner. |
| Matrix effects in LC-MS analysis: Co-eluting compounds from the sample matrix suppressing or enhancing the this compound signal. | Optimize the chromatographic separation to resolve this compound from interfering matrix components. Utilize a robust sample clean-up procedure, such as solid-phase extraction (SPE).[3] |
Experimental Protocols
Protocol 1: General Extraction of Pyrrolizidine Alkaloids (including this compound) from Plant Material
This protocol is a general guideline and may require optimization for specific plant matrices.
-
Sample Homogenization: Grind the dried and cooled plant material to a fine powder (e.g., passing through a 0.5 mm sieve) to ensure homogeneity and increase the surface area for extraction.
-
Acidic Extraction:
-
Weigh approximately 2 grams of the homogenized plant material into a centrifuge tube.
-
Add 20 mL of an acidic extraction solution (e.g., 0.05 M H₂SO₄ in water or 0.2% formic acid in water).[3][4]
-
Sonicate the mixture for 15-30 minutes at room temperature.
-
Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) and collect the supernatant.
-
Repeat the extraction process on the plant residue with a fresh portion of the extraction solution to ensure complete extraction.
-
Combine the supernatants.
-
-
Sample Clean-up using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing methanol (B129727) followed by water through it.
-
Load the combined acidic extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the pyrrolizidine alkaloids with methanol.
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol/water mixture) compatible with the analytical method (e.g., LC-MS).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
-
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[1][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature and at an elevated temperature (e.g., 40°C) for a defined period, taking samples at various time points.
-
Neutralize each sample with 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a defined period, taking samples at various time points.
-
Dilute the samples with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution of this compound in an oven at a controlled high temperature (e.g., 80°C) for a defined period.
-
For the solid sample, dissolve it in a suitable solvent after the desired time.
-
Analyze the samples at different time points.
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent vial to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining this compound and identify the degradation products.
Data Presentation
The following tables provide a template for summarizing quantitative data from forced degradation studies. Actual degradation rates will depend on the specific experimental conditions.
Table 1: Effect of pH on this compound Degradation (Illustrative)
| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| 2 | 60 | 24 | >95% |
| 7 | 60 | 24 | >98% |
| 10 | 25 | 8 | <70% |
| 12 | 25 | 8 | <30% |
Table 2: Effect of Temperature on this compound Degradation (Illustrative)
| Temperature (°C) | pH | Time (hours) | This compound Remaining (%) |
| 25 | 7 | 24 | >99% |
| 40 | 7 | 24 | ~95% |
| 60 | 7 | 24 | ~85% |
| 80 | 7 | 24 | ~70% |
Table 3: Effect of Light Exposure on this compound Degradation (Illustrative)
| Light Condition | Time (hours) | This compound Remaining (%) |
| Dark (Control) | 24 | >99% |
| Visible Light | 24 | ~90% |
| UV Light (254 nm) | 24 | <60% |
Visualizations
Diagram 1: General Experimental Workflow for this compound Analysis
Caption: Workflow for this compound extraction and analysis.
Diagram 2: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of singlet oxygen oxidation products of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]
addressing low sensitivity in Spartioidine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low sensitivity issues during the detection of Spartioidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low sensitivity in this compound detection by LC-MS/MS?
Low sensitivity in this compound detection can arise from several factors throughout the analytical workflow. The most common issues include:
-
Inefficient Extraction: The method used to extract this compound from the sample matrix may not be optimal, leading to low recovery.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer, leading to a reduced signal.[1][2]
-
Suboptimal LC-MS/MS Parameters: The settings for the liquid chromatography system and the mass spectrometer may not be optimized for this compound, resulting in poor peak shape, low signal intensity, or high background noise.[3][4]
-
Sample Degradation: this compound may degrade during sample preparation or storage, leading to a lower concentration of the target analyte.
-
Instrument Contamination: Contamination in the LC system or the ion source of the mass spectrometer can lead to high background noise and ion suppression.[5][6]
Q2: How can I improve the extraction efficiency of this compound from a complex matrix?
Improving extraction efficiency is a critical step to enhance detection sensitivity. Consider the following strategies:
-
Choice of Extraction Solvent: Acidified aqueous solutions, such as 0.05 M sulfuric acid, are commonly used for the extraction of pyrrolizidine (B1209537) alkaloids (PAs) like this compound.[7][8] The acidic conditions help to protonate the alkaloids, increasing their solubility in the aqueous phase.
-
Assisted Extraction Techniques: Modern extraction techniques can improve efficiency and reduce extraction time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[9][10]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency.[9]
-
-
Solid-Phase Extraction (SPE) for Clean-up and Concentration: After the initial extraction, using a strong cation exchange (SCX) SPE cartridge is highly recommended to remove matrix interferences and concentrate the PAs.[7][11]
Q3: What is ion suppression and how can I minimize its impact on this compound detection?
Ion suppression is a major cause of low sensitivity in LC-MS/MS analysis. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the ion source.[1] Here are ways to mitigate ion suppression:
-
Effective Sample Clean-up: A thorough sample clean-up using techniques like SPE is crucial to remove interfering compounds before LC-MS/MS analysis.[12]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column, or modifying the flow rate.
-
Dilution of the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[13] However, this will also dilute the analyte, so a balance must be found.
-
Use of an Internal Standard: A stable isotope-labeled internal standard of this compound, if available, can help to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q4: Which analytical technique is most suitable for the sensitive detection of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of pyrrolizidine alkaloids, including this compound.[14] This technique offers high sensitivity, allowing for detection at very low concentrations (sub-µg/kg levels), and high selectivity, which helps to distinguish this compound from other structurally similar compounds.[15]
Troubleshooting Guides
Guide 1: Low or No this compound Signal
This guide provides a step-by-step approach to troubleshoot the absence or significant reduction of the this compound signal.
Troubleshooting Workflow for Low this compound Signal
Caption: A step-by-step workflow to diagnose the cause of a low this compound signal.
| Step | Action | Expected Outcome | Troubleshooting |
| 1. Verify MS Performance | Directly infuse a known concentration of a this compound standard solution into the mass spectrometer. | A strong and stable signal corresponding to the mass of this compound should be observed. | No or low signal: The issue lies with the mass spectrometer. Clean the ion source, check detector settings, and perform a mass calibration.[3] |
| 2. Inspect LC System | If the MS is performing correctly, inject the this compound standard through the LC system. | A sharp, well-defined chromatographic peak should be observed at the expected retention time. | Poor peak shape or low signal: There may be a problem with the LC system. Check for leaks, ensure the column is not clogged or degraded, and verify the mobile phase composition.[16] |
| 3. Evaluate Sample Preparation | If both the MS and LC are working correctly with a standard, the problem likely originates from the sample preparation. | Review the extraction and clean-up procedures. Consider if the extraction was incomplete or if significant ion suppression is occurring. | |
| 4. Address Matrix Effects | Prepare a post-extraction spiked sample by adding a known amount of this compound to a blank matrix extract and compare the signal to a standard in solvent. | The signal from the spiked sample should be comparable to the standard. | Significantly lower signal in the spiked sample: This indicates strong ion suppression. Improve the sample clean-up, adjust the chromatography to better separate this compound from interferences, or dilute the sample.[1][17] |
Guide 2: High Background Noise
High background noise can obscure the this compound signal, leading to a poor signal-to-noise ratio and inaccurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bfr.bund.de [bfr.bund.de]
- 9. aktpublication.com [aktpublication.com]
- 10. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. UQ eSpace [espace.library.uq.edu.au]
resolving isomeric interference in Spartioidine analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Spartioidine. The focus is on resolving isomeric interference, a common challenge in the quantification of this pyrrolizidine (B1209537) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound I need to be concerned about during analysis?
A1: The primary isomer of concern for this compound (CAS 520-59-2) is its stereoisomer, Seneciphylline .[1] These two compounds have the same molecular formula (C₁₈H₂₃NO₅) and mass, but differ in their spatial arrangement.[1][2] This makes them challenging to separate and differentiate using mass spectrometry alone, necessitating effective chromatographic resolution. Additionally, like many pyrrolizidine alkaloids (PAs), this compound can exist as an N-oxide derivative, which will have a different mass but may need to be analyzed concurrently.[1]
Q2: What is the recommended analytical technique for resolving this compound from its isomers?
A2: The gold standard for the analysis of pyrrolizidine alkaloids, including this compound and its isomers, is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) .[1][3][4][5] This technique offers the required selectivity and sensitivity to separate the isomers chromatographically and then individually detect and quantify them with high precision, even at low concentrations found in complex matrices.[3][4]
Q3: My this compound and Seneciphylline peaks are not separating. How can I improve the resolution?
A3: Achieving baseline resolution between stereoisomers like this compound and Seneciphylline is a common challenge.[3] Here are several strategies to improve separation:
-
Column Selection: The choice of HPLC column is critical. While standard C18 columns can be used, specialized stationary phases often provide better selectivity for alkaloids. Consider using a chiral stationary phase (CSP) , which is specifically designed to separate enantiomers and diastereomers.[6] Alternatively, phases like phenyl-hexyl or those with polar endcapping can offer different selectivities.[7]
-
Mobile Phase Optimization:
-
Solvent Strength: Carefully adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.[8]
-
pH Control: The pH of the mobile phase is crucial for basic compounds like alkaloids.[8][9] Operating at a low pH (e.g., 2.5-3.5 using formic or acetic acid) ensures the alkaloids are consistently protonated, which can lead to sharper peaks and better separation on reversed-phase columns.[9] Conversely, alkaline conditions (pH > 8) can also be effective by analyzing the alkaloids in their neutral form.[10]
-
Additives: The addition of a small concentration of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase can mask active silanol (B1196071) sites on the column, reducing peak tailing and improving peak shape for better resolution.[8]
-
-
Temperature Control: Lowering the column temperature can sometimes enhance the resolution between stereoisomers. One study successfully resolved PA stereoisomers by operating the column at 5°C.[11]
Q4: I'm observing significant peak tailing for my this compound standard. What causes this and how can I fix it?
A4: Peak tailing is a common issue when analyzing basic compounds like alkaloids on silica-based HPLC columns.[7][8][12][13] The primary cause is secondary interactions between the protonated amine group of the alkaloid and acidic residual silanol groups (Si-OH) on the stationary phase surface.[7][8]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the mobile phase to a pH below 3.5 with an acid like formic acid. This protonates the silanol groups, reducing their ability to interact with the positively charged analyte.[8]
-
Use a Competing Base: Add a competing base such as triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.[8]
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[7]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try injecting a 10-fold dilution of your sample. If the peak shape improves, you should reduce your sample concentration.[12][13]
-
Q5: My signal intensity for this compound is very low. How can I improve the sensitivity of my LC-MS/MS method?
A5: Low sensitivity in LC-MS/MS analysis of PAs can be due to several factors, from sample preparation to instrument settings.
-
Sample Preparation: PAs are often present at very low concentrations. An effective sample cleanup and concentration step is crucial. Solid-Phase Extraction (SPE) with a strong cation exchange (SCX) cartridge is a highly effective method for isolating and concentrating PAs from complex matrices.[14][15]
-
Mobile Phase: Ensure your mobile phase additives are volatile and compatible with mass spectrometry. Formic acid is an excellent choice as it aids in the ionization of PAs in positive electrospray ionization (ESI) mode.
-
MS/MS Parameters:
-
Ionization Source: Optimize the ESI source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage, to maximize the generation of the protonated molecule [M+H]⁺.
-
MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method. Select the most abundant and specific precursor-to-product ion transitions for this compound. This significantly enhances selectivity and sensitivity by reducing background noise. One study identified characteristic fragment ions for retronecine-type PAs at m/z 120 and 138.[10]
-
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Guide 1: Poor Chromatographic Resolution of Isomers
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Co-eluting or partially overlapping peaks for this compound and its stereoisomer. | 1. Inadequate column selectivity. | 1a. Switch to a chiral stationary phase (CSP) column for dedicated stereoisomer separation.[6]1b. Test a column with a different non-polar phase, such as a phenyl-hexyl column, to alter selectivity. |
| 2. Mobile phase is not optimized. | 2a. Decrease the organic solvent percentage in the mobile phase or use a shallower gradient to increase retention and allow more time for separation.2b. Adjust the mobile phase pH. For reversed-phase, try a low pH (e.g., 3.0 with 0.1% formic acid).[9]2c. Change the organic modifier (e.g., from acetonitrile to methanol) as this can alter elution order and selectivity. | |
| 3. Column temperature is not optimal. | 3. Systematically vary the column temperature. Try a lower temperature (e.g., 5-10°C) as this can increase the energetic difference in interactions between isomers and the stationary phase, improving resolution.[11] |
Guide 2: Inconsistent Retention Times
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Retention times for this compound peaks are drifting or shifting between injections. | 1. Inadequate column equilibration. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analytical run. |
| 2. Mobile phase composition is changing. | 2a. If preparing mobile phases online, check the pump's proportioning valves for accuracy.2b. If preparing manually, ensure accurate measurements and mix thoroughly. Prepare fresh mobile phase daily. | |
| 3. Column temperature fluctuations. | 3. Use a column thermostat to maintain a stable temperature throughout the analysis. | |
| 4. Leak in the HPLC system. | 4. Check for leaks at all fittings, especially between the pump and the injector. Salt buildup is a common sign of a leak. |
Quantitative Data Summary
Table 1: Illustrative Chromatographic Performance for PA Stereoisomer Separation (Data is representative and based on the separation of lycopsamine (B1675737) and intermedine, which have similar chromatographic challenges to this compound and Seneciphylline)
| Parameter | Lycopsamine | Intermedine | Acceptance Criteria |
| Retention Time (min) | 10.25 | 10.50 | Consistent within ± 0.1 min |
| Asymmetry Factor (T) | 1.1 | 1.2 | 0.9 - 1.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} | Rs > 1.5 for baseline separation |
| Limit of Quantification (LOQ) | 0.1 µg/L | 0.1 µg/L | Method-dependent, typically in the low µg/kg or µg/L range |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general method for extracting pyrrolizidine alkaloids from a complex matrix (e.g., honey, plant material).
-
Sample Homogenization: Weigh 5g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.
-
Extraction: Add 40 mL of 0.05 M sulfuric acid. Extract for 2 hours on a horizontal shaker.[14]
-
Centrifugation: Centrifuge the sample to pellet solid material.
-
N-Oxide Reduction (Optional but Recommended): To a known volume of the acidic extract, add zinc dust to reduce any PA N-oxides to their parent PAs. Allow reacting overnight. This step simplifies the chromatographic analysis by converting the N-oxides to their corresponding tertiary amines.
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of 0.05 M sulfuric acid.
-
Sample Loading: Load the supernatant from the extracted sample onto the conditioned SCX cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering compounds.
-
Elution: Elute the retained alkaloids with 5 mL of a freshly prepared solution of 2.5% ammonia (B1221849) in methanol.[15]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[15] The sample is now ready for HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Method for this compound Isomer Analysis
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A chiral stationary phase column (e.g., polysaccharide-based) or a high-resolution reversed-phase column (e.g., C18, 1.8 µm particle size, 100 x 2.1 mm).
-
Mobile Phase:
-
A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-18 min: Linear gradient from 50% to 80% B
-
18-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C (Note: May be lowered to 5°C to improve resolution of stereoisomers).[11]
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
This compound/Seneciphylline Precursor Ion: m/z 334.2 [M+H]⁺
-
Example Product Ions: Monitor characteristic transitions (e.g., m/z 120, 138). These must be optimized by infusing a pure standard.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 10. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bfr.bund.de [bfr.bund.de]
Technical Support Center: Quantification of Spartioidine N-oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Spartioidine N-oxides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound N-oxide?
A1: The primary challenges in the quantification of this compound N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), include its chemical instability, potential for in-source fragmentation during mass spectrometry analysis, and the complexity of biological matrices. PANOs can be thermally labile and may revert to their parent alkaloid, this compound, during sample preparation and analysis. Additionally, co-elution with isomeric compounds can interfere with accurate quantification.
Q2: Why is it important to quantify this compound N-oxide separately from this compound?
A2: this compound N-oxide and its parent alkaloid, this compound, may have different toxicological profiles. While N-oxidation is generally considered a detoxification pathway, PANOs can be reduced back to the toxic parent PA in the gut and liver[1]. Therefore, to accurately assess the toxicological risk, it is crucial to quantify both forms of the molecule.
Q3: What analytical technique is most suitable for the quantification of this compound N-oxide?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of pyrrolizidine alkaloids and their N-oxides due to its high sensitivity and selectivity[2]. This technique allows for the differentiation of this compound N-oxide from its parent alkaloid and other matrix components.
Q4: Are there commercially available analytical standards for this compound N-oxide?
A4: Yes, analytical standards for this compound N-oxide are available from various chemical suppliers. It is crucial to use a certified reference material to ensure the accuracy of quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound N-oxide.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound N-oxide | 1. Inefficient extraction: The chosen solvent may not be optimal for extracting the polar N-oxide. 2. Degradation during sample preparation: High temperatures or harsh pH conditions can lead to the degradation of the N-oxide. 3. Adsorption to labware: The analyte may adsorb to glass or plastic surfaces. | 1. Optimize extraction solvent: Use a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water, with the addition of a small amount of weak acid (e.g., 0.1% formic acid) to improve solubility and stability. 2. Control temperature and pH: Avoid excessive heat during solvent evaporation. Maintain a slightly acidic pH during extraction and storage. 3. Use appropriate labware: Utilize low-adsorption polypropylene (B1209903) tubes and vials. |
| High variability in results | 1. Inconsistent sample preparation: Variations in extraction time, solvent volumes, or pH can lead to inconsistent results. 2. Instability in autosampler: The analyte may degrade in the autosampler over the course of a long analytical run. | 1. Standardize protocol: Ensure all steps of the sample preparation protocol are performed consistently. Use an internal standard to correct for variations. 2. Cool the autosampler: Set the autosampler temperature to 4°C to minimize degradation. |
| In-source fragmentation leading to underestimation | 1. High source temperature or cone voltage in MS: These conditions can cause the N-oxide to lose its oxygen atom, leading to the detection of the parent alkaloid's mass. | 1. Optimize MS source parameters: Lower the source temperature and cone voltage to minimize in-source fragmentation. Monitor the transition for the parent alkaloid to assess the degree of fragmentation. |
| Peak tailing or poor peak shape | 1. Inappropriate column chemistry: The analytical column may not be suitable for the polar nature of the N-oxide. 2. Mobile phase mismatch: The pH or organic composition of the mobile phase may not be optimal. | 1. Select a suitable column: A C18 column with good end-capping or a column with a polar-embedded phase is often suitable. 2. Adjust mobile phase: Incorporate a small amount of an acidic modifier (e.g., formic acid or ammonium (B1175870) formate) to improve peak shape. Optimize the gradient elution profile. |
| Co-elution with isomers | 1. Insufficient chromatographic resolution: The analytical method may not be able to separate this compound N-oxide from its isomers. | 1. Optimize chromatography: Use a longer column, a smaller particle size, or a different stationary phase to improve resolution. Adjust the gradient profile for better separation. |
Quantitative Data
The following tables summarize representative quantitative data for the analysis of pyrrolizidine alkaloids and their N-oxides in various matrices using LC-MS/MS. Note that this data is for a class of compounds and should be considered as a reference. Method validation for this compound N-oxide specifically is highly recommended.
Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloid N-oxides in Food Matrices[2]
| Analyte Class | Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Pyrrolizidine Alkaloid N-oxides | Honey | 0.015 - 0.30 | 0.05 - 1.00 |
| Tea | 0.03 - 0.75 | 0.1 - 2.5 | |
| Milk | 0.014 - 0.682 | 0.045 - 2.273 |
Table 2: Representative Recovery Rates for Pyrrolizidine Alkaloid N-oxides in Food Matrices[2]
| Analyte Class | Matrix | Recovery (%) |
| Pyrrolizidine Alkaloid N-oxides | Honey | 64.5 - 103.4 |
| Tea | 67.6 - 107.6 | |
| Milk | 65.2 - 112.2 |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of this compound N-oxide in a biological matrix (e.g., honey). This protocol should be optimized and validated for the specific matrix and instrumentation used.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Extraction:
-
Weigh 5 g of homogenized honey into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of 0.1 M sulfuric acid.
-
Vortex for 1 minute and shake for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Clean-up (Strong Cation Exchange - SCX):
-
Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of 0.1 M sulfuric acid.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of methanol.
-
Elute the analytes with 10 mL of methanol containing 2% ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or equivalent)
-
Mobile Phase A: 5 mM ammonium formate (B1220265) and 0.1% formic acid in water
-
Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound N-oxide. A common fragmentation for PANOs is the neutral loss of water or the loss of the N-oxide oxygen.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage to maximize signal intensity and minimize in-source fragmentation.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound N-oxide.
References
- 1. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Complex Pyrrolizidine Alkaloid Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of complex pyrrolizidine (B1209537) alkaloid (PA) mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Q1: What is the most effective solvent for extracting a broad range of pyrrolizidine alkaloids (PAs) and their N-oxides from plant matrices?
A1: Acidified aqueous solutions or polar organic solvents are generally most effective for extracting PAs and their N-oxides due to their polarity.[1] A common and efficient extraction solvent is a dilute solution of sulfuric acid (e.g., 0.05 M) in water or a methanol (B129727)/water mixture.[2][3][4] Formic acid solutions (e.g., 2% in water) are also frequently used.[5] The choice of solvent can depend on the specific plant matrix and the PAs of interest.[6] For complex matrices, a solid-phase extraction (SPE) step is often necessary after the initial liquid extraction to remove interfering compounds.[5][7]
Q2: My PA recoveries are low and inconsistent. What are the potential causes and solutions?
A2: Low and inconsistent recoveries can stem from several factors:
-
Incomplete Extraction: Ensure the plant material is finely ground to maximize surface area for extraction. Consider increasing the extraction time or using techniques like sonication or microwave-assisted extraction to improve efficiency.[8] The choice of extraction solvent is also critical and may need optimization for your specific sample matrix.[6]
-
Analyte Degradation: PAs can be sensitive to high temperatures and extreme pH. Avoid excessive heat during sample evaporation and ensure that the pH of your extraction and processing solutions is appropriate.[9]
-
Inefficient SPE Cleanup: The choice of SPE sorbent and the wash/elution solvent system is crucial. For PAs, cation-exchange cartridges (e.g., Oasis MCX) are often used.[10] Ensure proper conditioning of the cartridge and optimize the pH of your loading solution. The elution is typically performed with an ammoniated organic solvent to neutralize the charged alkaloids.[5]
-
Matrix Effects: Co-extracted matrix components can suppress or enhance the ionization of PAs in the mass spectrometer, leading to inaccurate quantification.[11] To mitigate this, consider using matrix-matched calibration standards or stable isotope-labeled internal standards.[5][12]
Chromatographic Separation
Q3: I am observing significant peak co-elution, especially for PA isomers. How can I improve chromatographic resolution?
A3: Co-elution of isomers is a major challenge in PA analysis.[8][13] Here are several strategies to improve resolution:
-
Column Selection: While C18 columns are widely used, consider columns with different selectivities, such as those with different bonding chemistries (e.g., HSS T3) or chiral stationary phases for separating stereoisomers.[5][7] Hydrophilic Interaction Chromatography (HILIC) can also offer an alternative selectivity.[4]
-
Mobile Phase Optimization:
-
pH Adjustment: The retention of basic PAs is highly dependent on the mobile phase pH. Adjusting the pH with additives like formic acid or ammonium (B1175870) formate (B1220265) can significantly alter selectivity.[3][4] Some isomer pairs separate better under acidic conditions, while others require basic conditions.[4]
-
Organic Modifier: While methanol and acetonitrile (B52724) are common, experimenting with the type and proportion of the organic modifier in the mobile phase can impact resolution.
-
-
Gradient Optimization: A shallower gradient can improve the separation of closely eluting compounds.
-
Low-Temperature Chromatography: Lowering the column temperature (e.g., to 5°C) can enhance the resolution of some isomeric PAs.[14]
-
Alternative Chromatographic Techniques: For particularly challenging separations, consider Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC), which offers orthogonal selectivity to reversed-phase LC and can be highly effective for separating isomers.[7][15][16]
Q4: I am experiencing poor peak shape (e.g., tailing, fronting). What are the likely causes and how can I fix them?
A4: Poor peak shape can be caused by several factors:
-
Secondary Interactions: PAs, being basic compounds, can exhibit secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. Using a mobile phase with a low pH (e.g., with formic acid) can protonate the PAs and minimize these interactions. Using a column with end-capping or a hybrid particle technology can also help.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Inappropriate Injection Solvent: The solvent in which your sample is dissolved should be of similar or weaker eluotropic strength than your initial mobile phase to avoid peak distortion. It is often recommended to reconstitute the final extract in the initial mobile phase.[2]
-
Column Degradation: A decline in column performance over time can lead to poor peak shapes. Consider flushing the column, reversing it (if permissible by the manufacturer), or replacing it if it's at the end of its lifespan.
Detection and Quantification
Q5: My sensitivity is low, and I cannot reach the required limits of detection (LODs). How can I improve it?
A5:
-
Sample Concentration: Ensure your sample preparation includes an effective concentration step, such as evaporating the eluate from the SPE and reconstituting it in a smaller volume.[2][5]
-
Mass Spectrometry Parameters: Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) and the collision energy for each specific PA in your tandem MS method (MRM mode).[17]
-
Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact the ionization efficiency of PAs in the ESI source.[3]
-
Matrix Effects: As mentioned earlier, matrix effects can suppress the analyte signal. An effective cleanup procedure is crucial.
-
Instrument Cleanliness: A contaminated mass spectrometer can lead to a loss of sensitivity. Regular cleaning and maintenance are essential.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of pyrrolizidine alkaloids using LC-MS/MS.
Table 1: Method Performance for UHPLC-MS/MS Analysis of 24 PAs in Various Food Matrices [5][12]
| Parameter | Honey | Milk | Tea |
| LOD (µg/kg) | 0.015 - 0.75 | 0.015 - 0.75 | 0.015 - 0.75 |
| LOQ (µg/kg) | 0.05 - 2.5 | 0.05 - 2.5 | 0.05 - 2.5 |
| Recovery (%) | 64.5 - 103.4 | 65.2 - 112.2 | 67.6 - 107.6 |
| Intra-day Precision (RSD%) | < 15 | < 15 | < 15 |
| Inter-day Precision (RSD%) | < 15 | < 15 | < 15 |
Table 2: Performance of a Validated SFC-PDA Method for Six PAs [15][18]
| Parameter | Value |
| Linearity (R²) | ≥ 0.9994 |
| LOD (µg/mL) | ≤ 4.24 |
| Recovery (%) | 96.3 - 104.1 |
| Intra-day Precision (Variance %) | ≤ 3.92 |
| Inter-day Precision (Variance %) | ≤ 3.67 |
Experimental Protocols
Protocol 1: Sample Preparation of Plant-Based Foods and Honey using SPE [10]
-
Sample Weighing: Weigh 1 g of homogenized plant material or 2 g of honey into a 50 mL centrifuge tube.
-
Extraction:
-
For plant material: Add 20 mL of 0.05 M sulfuric acid in a 1:1 (v/v) water:methanol solution. Vortex for 10 minutes.
-
For honey: Add 20 mL of 0.05 M sulfuric acid and shake until dissolved, then vortex for 10 minutes.
-
-
Centrifugation: Centrifuge the tube for 10 minutes at 5000 x g.
-
SPE Cleanup (Oasis MCX Cartridge):
-
Condition the cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load 2 mL of the supernatant from the previous step.
-
Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.
-
Elute the PAs with two aliquots of 3 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
Protocol 2: UHPLC-MS/MS Conditions for PA Separation [5][12]
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-80% B
-
10-14 min: 80% B
-
14-15 min: 80-5% B
-
15-16 min: 5% B
-
-
Detection: Multiple Reaction Monitoring (MRM) mode with optimized parameters for each PA.
Visualizations
Caption: General workflow for the analysis of pyrrolizidine alkaloids.
Caption: Troubleshooting guide for poor chromatographic resolution.
Caption: Major structural classes of pyrrolizidine alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. bfr.bund.de [bfr.bund.de]
- 3. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. mdpi.com [mdpi.com]
- 6. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of pyrrolizidine alkaloids in different Senecio species using ultra-high performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of pyrrolizidine alkaloids in plant material using SFC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Robustness of Spartioidine Bioassays
Welcome to the technical support center for Spartioidine bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for working with this pyrrolizidine (B1209537) alkaloid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound bioassays in a question-and-answer format.
Q1: Why am I seeing high variability and poor reproducibility in my cell-based assay results with this compound?
A1: High variability in cell-based assays with natural products like this compound can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Cell Health and Density:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette to minimize well-to-well variation in cell number.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered responses.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, which can significantly impact cellular health and experimental outcomes.
-
-
Compound Solubility and Stability:
-
Precipitation: this compound, like many alkaloids, may have limited aqueous solubility. Visually inspect your assay plates under a microscope for any signs of compound precipitation. If precipitation is observed, consider the following:
-
Optimize the concentration of your organic solvent (e.g., DMSO, ethanol). Ensure the final solvent concentration is consistent across all wells and is below a level that causes cellular toxicity (typically <0.5%).
-
Prepare fresh dilutions of this compound for each experiment from a concentrated stock.
-
-
pH and Temperature Sensitivity: The stability of pyrrolizidine alkaloids can be influenced by pH and temperature. Prepare stock solutions in an appropriate solvent and store them at -20°C or -80°C. Thaw immediately before use and avoid repeated freeze-thaw cycles. When diluting in aqueous buffers, ensure the pH is compatible with compound stability.
-
-
Assay Controls:
-
Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent used to dissolve this compound) to account for any effects of the solvent on cell viability.
-
Positive and Negative Controls: Use appropriate positive and negative controls to ensure the assay is performing as expected.
-
Q2: My absorbance/fluorescence-based assay is showing high background noise or unexpected signals. Could this compound be interfering with the assay readout?
A2: Yes, natural products can interfere with assay readouts. Here’s how to address this:
-
Colorimetric Assays (e.g., MTT, XTT):
-
Colored Compounds: If this compound solutions have a color, they can contribute to the absorbance reading, leading to inaccurate results.
-
Troubleshooting: Run a parallel "compound-only" control plate without cells. Subtract the absorbance of the compound-only wells from your experimental wells.[1]
-
-
Fluorescence/Luminescence Assays:
-
Autofluorescence/Autoluminescence: Some compounds can inherently fluoresce or luminesce at the excitation and emission wavelengths of your assay, leading to false positives.
-
Quenching: The compound may absorb the excitation or emission light, leading to a decrease in the signal (quenching) and a false negative.
-
Troubleshooting:
-
Spectral Scan: Perform a spectral scan of this compound to determine if it has any intrinsic fluorescence or absorbance at the wavelengths used in your assay.
-
Compound-Only Controls: As with colorimetric assays, include controls with this compound in the assay buffer without cells or other assay components to measure its intrinsic signal.
-
Use Red-Shifted Dyes: If interference is a problem, consider using assays with red-shifted fluorophores, as natural product autofluorescence is often more pronounced at shorter wavelengths.
-
-
Q3: I am not observing a clear dose-response curve, or the IC50 value is not consistent. What should I check?
A3: An inconsistent dose-response can be due to several factors related to both the compound and the assay system.
-
Solubility Issues: Poor solubility at higher concentrations can lead to a plateau in the dose-response curve that is not related to the biological activity. Ensure this compound is fully dissolved at all tested concentrations.
-
Assay Incubation Time: The optimal incubation time can vary depending on the cell line and the mechanism of action of the compound. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Data Analysis:
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic) to fit your dose-response data and calculate the IC50. Ensure you have a sufficient number of data points spanning the full range of the response.
-
Assay Window: Evaluate the quality of your assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a good signal window for distinguishing true hits from noise.
Z'-Factor Calculation:
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control.
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control.
-
Data Presentation: Bioactivity of Pyrrolizidine Alkaloids
Table 1: Cytotoxicity of Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Cell Line | Assay Type | IC50 (µM) | Reference |
| Lasiocarpine | HepG2-CYP3A4 | Cytotoxicity | 12.6 | [2] |
| Seneciphylline | HepG2-CYP3A4 | Cytotoxicity | 26.2 | [2] |
| Senecionine | HepG2 | MTT | ~347 (IC20 = 0.66 mM) | [3] |
| Retrorsine | HepG2 | MTT | ~138 (IC20 = 0.27 mM) | [3] |
| Riddelliine | HepG2 | MTT | ~314 (IC20 = 0.62 mM) | [3] |
Table 2: Anti-Inflammatory Activity of Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Assay | Measurement | IC50 (µM) | Reference |
| Europine | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 7.9 | [4] |
| Heliotrine | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 52.4 | [4] |
| Heliotrine N-oxide | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 85.1 | [4] |
| 7-Angelyolylsincamidine N-oxide | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 105.1 | [4] |
Table 3: Acetylcholinesterase (AChE) Inhibition by Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | IC50 (mM) | Reference |
| 7-O-angeloyllycopsamine-N-oxide | 0.275 - 0.769 | [4] |
| Echimidine-N-oxide | 0.275 - 0.769 | [4] |
| Echimidine | 0.275 - 0.769 | [4] |
| 7-O-angeloylretronecine | 0.275 - 0.769 | [4] |
| 7-O-angeloylechinatine-N-oxide | 0.53 - 0.60 | [4] |
| 3′-O-acetylheliosupine-N-oxide | 0.53 - 0.60 | [4] |
| Heliosupine-N-oxide | 0.53 - 0.60 | [4] |
| Heliosupine | 0.53 - 0.60 | [4] |
Experimental Protocols
1. Protocol: MTT Cytotoxicity Assay
This protocol is adapted for screening natural products like this compound.
-
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2, HeLa)
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
2. Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is commonly used to screen for AChE inhibitors.
-
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well clear flat-bottom plates
-
Positive control (e.g., Galantamine)
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Blank: 180 µL Tris-HCl buffer + 20 µL ATCI
-
Control (100% activity): 140 µL Tris-HCl buffer + 20 µL AChE solution + 20 µL DTNB + 20 µL solvent
-
Test Sample: 120 µL Tris-HCl buffer + 20 µL this compound solution + 20 µL AChE solution + 20 µL DTNB
-
Positive Control: 120 µL Tris-HCl buffer + 20 µL Galantamine solution + 20 µL AChE solution + 20 µL DTNB
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells except the blank.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated as: % Inhibition = ((V_control - V_sample) / V_control) * 100 Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
Visualizations
The following diagrams illustrate key workflows and potential signaling pathways relevant to this compound bioassays.
References
- 1. Induction of Apoptosis by Sphingoid Long-Chain Bases in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
dealing with inconsistent results in Spartioidine experiments
Welcome to the technical support center for researchers working with Spartioidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and inconsistencies in your experiments. Natural product research can be complex, and this guide aims to provide structured solutions to facilitate your work.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the biological activity of our this compound samples. What could be the cause?
A1: Batch-to-batch variability is a common issue in natural product research. Several factors related to the compound itself, experimental setup, and storage can contribute to this. Key areas to investigate include:
-
Compound Purity and Integrity:
-
Source and Purity: The purity of this compound can vary between suppliers or even batches from the same supplier. Impurities can have their own biological effects, leading to inconsistent results. It is crucial to obtain a certificate of analysis (CoA) for each batch and consider performing your own purity assessment.
-
Stability and Degradation: this compound, like many natural products, can be susceptible to degradation over time, especially if not stored correctly.[1][2] Factors such as temperature, light exposure, and pH can affect its stability.[2]
-
-
Experimental Conditions:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular response to treatment.
-
Assay Protocol Deviations: Minor deviations in incubation times, reagent concentrations, or washing steps can lead to variability.
-
-
Sample Handling and Preparation:
-
Solvent Effects: The choice of solvent and its final concentration in the assay can influence results. Ensure the solvent concentration is consistent across experiments and does not exert toxicity itself.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation. It is advisable to aliquot stock solutions into single-use vials.
-
Q2: Our in vitro cytotoxicity assays with this compound are showing inconsistent IC50 values across different experiments. How can we troubleshoot this?
A2: Inconsistent IC50 values in cytotoxicity assays are a frequent challenge. Here’s a systematic approach to troubleshooting:
-
Standardize Cell Seeding: Ensure that the same number of viable cells are seeded in each well for every experiment. Cell density can greatly influence the apparent cytotoxicity of a compound.
-
Verify Compound Concentration: Re-verify the concentration of your this compound stock solution. Errors in dilution calculations can lead to significant variations. Analytical methods like HPLC can be used for accurate quantification.[3][4]
-
Control for Assay Interference: Some compounds can interfere with assay readouts (e.g., absorbance, fluorescence). Run compound-only controls (without cells) to check for any direct interference with the assay reagents.
-
Monitor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or senescent cells can respond differently to treatment.
-
Review Data Analysis: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response curves.
Q3: We are unsure about the potential cellular targets and signaling pathways of this compound. Where can we start?
A3: The specific signaling pathways of this compound are not yet well-elucidated. However, based on the activities of other alkaloids, several general pathways are worth investigating.[5][6] A common approach in natural product drug discovery is to start with broader assays and then narrow down the focus.
-
Initial Screening: Begin with assays that measure global cellular processes such as apoptosis (e.g., caspase-3/7 activity), cell cycle progression (e.g., flow cytometry), or oxidative stress (e.g., ROS production).
-
Pathway-Specific Inhibitors: Use well-characterized inhibitors of known signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) in combination with this compound to see if the observed effects are attenuated.
-
Target Prediction Tools: Utilize computational tools and databases to predict potential protein targets based on the chemical structure of this compound.[7]
Below is a generalized diagram illustrating potential signaling pathways that can be affected by natural products like this compound.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids [frontiersin.org]
- 7. researchgate.net [researchgate.net]
preventing contamination in Spartioidine reference standards
This technical support center provides guidance on the proper handling, storage, and use of Spartioidine reference standards to prevent contamination and ensure the integrity of experimental results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds that are often investigated for their biological activities. As a reference standard, the purity of this compound is paramount for accurate quantification, identification, and toxicological assessment in experimental studies. Impurities can lead to erroneous results and misinterpretation of data.
Q2: What are the common sources of contamination for this compound reference standards?
A2: Contamination can arise from several sources:
-
Environmental Factors: Exposure to moisture, oxygen, light, and elevated temperatures can lead to degradation.
-
Cross-Contamination: Improper handling procedures, such as using non-dedicated spatulas or glassware, can introduce other chemicals.
-
Microbial Contamination: Poor aseptic techniques can introduce bacteria or fungi, especially in prepared solutions.
-
Inherent Impurities: The reference standard may contain impurities from the synthesis process or co-isolated related alkaloids. A common analytical challenge is the co-elution of isomeric PAs, such as seneciphylline, which may be present as an impurity.[1]
Q3: How should I handle a new vial of this compound reference standard upon receipt?
A3: Upon receipt, visually inspect the vial for any damage to the container or seal. Verify that the information on the label matches your order and the certificate of analysis (CoA). Record the date of receipt and store the unopened vial under the recommended conditions immediately.[2]
Q4: Can I reuse a this compound standard solution?
A4: It is generally not recommended to reuse standard solutions for quantitative analysis over extended periods. The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. For optimal accuracy, prepare fresh solutions daily. If a solution must be stored, it should be for a validated period under conditions that prevent degradation (e.g., refrigeration, protection from light). One study on pyrrolizidine alkaloids found that a standard mixture in methanol (B129727) was stable for 36 hours at 10°C.
Q5: What should I do if I suspect my this compound reference standard is contaminated?
A5: If you suspect contamination, do not use the standard. Quarantine the vial and contact the supplier for technical support. If possible, you can perform analytical tests (e.g., HPLC-MS) to assess the purity and compare it against the CoA.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvent/Mobile Phase | 1. Prepare fresh mobile phase using high-purity (e.g., HPLC or LC-MS grade) solvents. 2. Filter and degas the mobile phase properly. |
| Cross-Contamination | 1. Ensure dedicated and thoroughly cleaned glassware and utensils are used for this compound. 2. Run a blank injection (solvent only) to check for system contamination. |
| Degradation of this compound | 1. Prepare a fresh standard solution and re-inject. 2. Review solution preparation and storage procedures to ensure they protect against light and extreme pH. Pyrrolizidine alkaloids are known to degrade in alkaline conditions. |
| Presence of Isomers or Related Alkaloids | 1. Optimize chromatographic conditions (e.g., gradient, column chemistry) to improve the resolution of this compound from closely related compounds like its N-oxide or isomers.[1] |
| System Contamination (Injector, Column) | 1. Flush the HPLC system and injector with a strong solvent (e.g., isopropanol). 2. If contamination persists, clean or replace the column. |
Issue 2: Inconsistent or Low Analytical Results
| Potential Cause | Troubleshooting Steps |
| Degradation of Solid Standard | 1. Verify that the storage conditions for the solid standard have been consistently met (see Table 1). 2. If the standard has been opened multiple times, consider using a fresh vial. |
| Degradation of Standard Solution | 1. Prepare a fresh standard solution from the solid material. For method validation, the stability of analytical solutions should be confirmed for the intended duration of use, with a change of ≤2% being a common acceptance criterion. |
| Inaccurate Weighing | 1. Use a calibrated analytical balance and appropriate weighing techniques. 2. For hygroscopic materials, minimize exposure to ambient air during weighing. |
| Incomplete Dissolution | 1. Ensure the chosen solvent is appropriate for this compound and that the standard is fully dissolved before dilution. Sonication may aid dissolution. |
| Instrumental Issues | 1. Check for leaks in the HPLC system. 2. Verify detector lamp performance and ensure the system is properly calibrated. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound Reference Standard
| Parameter | Condition | Rationale |
| Temperature (Solid, Unopened) | 2°C to 8°C | To minimize thermal degradation.[2][3] |
| Temperature (Solid, Opened) | 2°C to 8°C in a desiccator | To protect from moisture and thermal degradation.[4] |
| Humidity | Store with a desiccant; keep relative humidity below 60%. | To prevent hydrolysis.[4] |
| Light | Protect from light (store in an amber vial or in the dark). | To prevent photodegradation. Pyrrolizidine alkaloids can be degraded by UV radiation. |
| Opened Vial Usage (Solid) | Use within a defined period after opening (e.g., 3 months for non-moisture sensitive materials) to minimize atmospheric exposure. | To reduce the risk of contamination and degradation from repeated exposure. |
| Solution Storage | Prepare fresh daily. If short-term storage is necessary, store at 2°C to 8°C in the dark for a validated period. | To ensure the accuracy of the concentration, as stability in solution is limited. |
Table 2: Typical Solvents for this compound
| Solvent | Purpose | Purity Grade |
| Methanol | Stock and working standard preparation for HPLC | HPLC or LC-MS grade |
| Acetonitrile | Stock and working standard preparation for HPLC | HPLC or LC-MS grade |
| Dimethyl Sulfoxide (DMSO) | Stock solution preparation (if solubility is an issue) | ACS grade or higher |
| Chloroform, Dichloromethane, Ethyl Acetate | General solubility | ACS grade or higher |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)
-
Allow the vial of solid this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.[2]
-
Accurately weigh approximately 10 mg of the this compound standard into a clean, dry 10 mL volumetric flask using a calibrated analytical balance.
-
Record the exact weight.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, sonicate for 5-10 minutes at room temperature.
-
Once fully dissolved, allow the solution to return to room temperature.
-
Add HPLC-grade methanol to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled amber glass vial for storage.
Protocol 2: HPLC-MS/MS Analysis of this compound
This is a general protocol and may require optimization for your specific instrument and application.
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 80% B
-
10-14 min: Hold at 80% B
-
14-15 min: 80% to 5% B
-
15-16 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Column Temperature: 40°C.
-
MS Detection: Use positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for this compound should be determined by infusing a standard solution.
Visualizations
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound reference standards.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards [m-pharmainfo.com]
- 3. pharmabeginers.com [pharmabeginers.com]
- 4. SOP for Handling of Reference and Working Standards | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Ionization Source for Spartioidine in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Spartioidine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ionization source for robust and sensitive detection of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any signal for this compound. What are the first things I should check?
A1: When no signal is detected, a systematic check of your LC-MS system is crucial. Start with the most common issues:
-
Sample Preparation: Ensure your extraction and dilution protocols are appropriate for this compound. Improper sample preparation can lead to loss of the analyte or concentrations that are too low for detection.[1][2]
-
Instrument Leaks: Check for any leaks in the LC flow path and the MS interface, as these can lead to a loss of sensitivity.[3][4]
-
Ionization Source Settings: Verify that the ion source is turned on and that the parameters (e.g., voltages, gas flows, temperatures) are set to reasonable starting values for a small molecule like this compound.
-
Detector Functionality: Confirm that the detector is on and functioning correctly. A quick check of the instrument's diagnostic tools can often identify detector issues.[3]
Below is a basic troubleshooting workflow to follow when no peaks are observed.
Caption: Initial troubleshooting workflow for no signal detection.
Q2: What is the best ionization mode and polarity for this compound analysis?
A2: this compound, as a bis-quinolizidine alkaloid, contains basic nitrogen atoms.[5][6] These sites are readily protonated, making positive ion mode Electrospray Ionization (ESI) the most suitable technique.[6][7] In positive ESI, this compound is expected to form a strong protonated molecule, [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly for less polar analytes or when ESI is susceptible to matrix effects, but ESI is generally the preferred starting point for alkaloids.[8][9]
Q3: I have a very weak signal for this compound. How can I improve the signal intensity?
A3: Poor signal intensity is a common problem in MS analysis.[10] Here are several factors to consider for improving the signal of this compound:
-
Ionization Source Parameters: The settings of your ion source have a significant impact on signal intensity. A systematic optimization of parameters like gas flows, temperatures, and voltages is recommended.[10] See the tables below for suggested starting ranges.
-
Mobile Phase Composition: The mobile phase should be compatible with ESI. The use of protic solvents like methanol (B129727) or acetonitrile (B52724) with a small amount of an acidic modifier (e.g., 0.1% formic acid) will promote the protonation of this compound and enhance the ESI signal.[11][12]
-
Sample Concentration: Ensure your sample is within the optimal concentration range for your instrument.[10] If the sample is too dilute, you may not see a strong signal. Conversely, if it is too concentrated, you can experience ion suppression.[10]
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[10][13] Improving sample cleanup, for instance, by using Solid-Phase Extraction (SPE), can mitigate these effects.[11][14][15]
Q4: My signal for this compound is unstable and the peak shape is poor. What could be the cause?
A4: An unstable signal or poor peak shape can be due to several factors:
-
Inconsistent Spray: In ESI, an unstable spray can be caused by an incorrect sprayer voltage or position.[16] It can also result from a partially blocked capillary.
-
Inappropriate Gas Flows: Incorrect nebulizer or drying gas flow rates can lead to inefficient desolvation and an unstable ion beam.[17][18]
-
Contamination: Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening.[10]
-
Chromatography Issues: Poor chromatography is a frequent cause of misshapen peaks. Ensure your LC method is providing good peak shape before troubleshooting the MS.
Ionization Source Parameter Optimization
For the analysis of this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be considered, with ESI being the primary choice. The following tables provide suggested starting parameters and optimization ranges.
Table 1: Recommended ESI Parameters for this compound Analysis
| Parameter | Typical Starting Value | Optimization Range | Rationale & Key Considerations |
| Ionization Mode | Positive | - | This compound's basic nitrogens are readily protonated.[6] |
| Capillary/Sprayer Voltage | 3500 V | 2000 - 4500 V | Optimize for a stable spray and maximum ion current. Lower voltages can sometimes reduce in-source fragmentation.[16][18] |
| Drying Gas Temperature | 300 °C | 200 - 350 °C | Needs to be high enough for efficient desolvation but not so high as to cause thermal degradation.[17][18] |
| Drying Gas Flow | 10 L/min | 5 - 12 L/min | Higher flow rates can improve desolvation but may reduce sensitivity for some compounds.[17][18] |
| Nebulizer Pressure | 40 psi | 30 - 60 psi | Dependent on the solvent flow rate. Higher flow rates generally require higher nebulizer pressures.[17] |
| Cone/Fragmentor Voltage | 100 V | 80 - 150 V | This voltage can be increased to induce in-source fragmentation for structural confirmation or lowered to maximize the precursor ion.[16] |
Table 2: Recommended APCI Parameters for this compound Analysis
| Parameter | Typical Starting Value | Optimization Range | Rationale & Key Considerations |
| Ionization Mode | Positive | - | Proton transfer from the reagent gas is the primary ionization mechanism. |
| Corona Discharge Current | 4 µA | 2 - 10 µA | Higher currents can increase ionization but also noise. |
| Vaporizer Temperature | 350 °C | 250 - 450 °C | Critical for ensuring the analyte is in the gas phase. APCI generally requires higher temperatures than ESI.[17][19] |
| Drying Gas Temperature | 300 °C | 250 - 350 °C | Assists in desolvation. |
| Drying Gas Flow | 8 L/min | 5 - 12 L/min | Similar to ESI, this needs to be optimized for your specific conditions. |
| Nebulizer Pressure | 50 psi | 30 - 60 psi | Dependent on the solvent flow rate.[17] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of alkaloids like this compound from a complex matrix (e.g., plant material, biological fluids) and can be adapted as needed.
-
Extraction:
-
SPE Cleanup (using a C18 cartridge):
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[14][20]
-
Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences, followed by a wash with a weak organic solvent (e.g., 5 mL of 30% methanol in water) to remove less polar interferences.[11]
-
Elution: Elute this compound from the cartridge with 5 mL of methanol, potentially with a small amount of ammonia (B1221849) to ensure the alkaloid is in its free base form for efficient elution.[11]
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.[14]
-
Protocol 2: Ionization Source Optimization Workflow
This workflow describes a systematic approach to optimize the key parameters of an ESI source for this compound analysis.
Caption: Systematic workflow for ESI source parameter optimization.
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in your initial LC mobile phase.
-
Flow Injection Analysis (FIA): Infuse the standard solution directly into the mass spectrometer at a flow rate similar to your planned LC method (e.g., 0.3-0.5 mL/min).
-
Set Initial Parameters: Begin with the "Typical Starting Values" from Table 1.
-
Optimize Gas Parameters: While monitoring the intensity of the this compound [M+H]⁺ ion, first adjust the drying gas temperature, and then the drying gas flow, to find the settings that give the maximum signal.
-
Optimize Nebulizer Pressure: Adjust the nebulizer pressure to maximize the signal intensity.
-
Optimize Voltages: Sequentially optimize the capillary/sprayer voltage and then the fragmentor/cone voltage for the highest and most stable signal of the [M+H]⁺ ion.
-
Finalize Method: The resulting parameters are your optimized conditions for the analysis of this compound.
References
- 1. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 2. organomation.com [organomation.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. agilent.com [agilent.com]
- 5. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. mdpi.com [mdpi.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bfr.bund.de [bfr.bund.de]
- 15. uvadoc.uva.es [uvadoc.uva.es]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 20. mjcce.org.mk [mjcce.org.mk]
Validation & Comparative
comparing the cytotoxicity of Spartioidine and other pyrrolizidine alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of various pyrrolizidine (B1209537) alkaloids (PAs), a class of natural toxins found in numerous plant species. While the initial intent was to include a detailed comparison with Spartioidine, a thorough review of the scientific literature reveals a significant lack of specific quantitative data on its cytotoxic effects. Therefore, this guide will focus on comparing the cytotoxicity of several well-characterized PAs, providing valuable insights for researchers in toxicology and drug development.
The toxicity of PAs is a significant concern for human and animal health due to their potential to contaminate food, herbal remedies, and animal feed.[1][2][3] Their cytotoxic and genotoxic effects are primarily mediated through metabolic activation in the liver, leading to the formation of reactive pyrrolic metabolites that can damage cellular macromolecules.[1][4]
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of PAs is commonly evaluated using the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance required to inhibit 50% of a biological process, such as cell growth. A lower IC50 value signifies higher cytotoxic potency. The following table summarizes the IC50 values for several PAs across different hepatic cell lines. It is important to exercise caution when directly comparing absolute IC50 values across different studies due to variations in experimental conditions, such as the specific cell line used and the duration of exposure.[2][5]
| Pyrrolizidine Alkaloid | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Lasiocarpine | HepG2-CYP3A4 | 24h | 12.6 | |
| Lasiocarpine | Primary Human Hepatocytes | - | 45 | |
| Seneciphylline | HepG2-CYP3A4 | 24h | 26.2 | |
| Retrorsine | Primary Human Hepatocytes | - | 98 | |
| Riddelliine | Primary Human Hepatocytes | - | 292 | |
| Senecionine | HepaRG | - | - | [6][7] |
| Echimidine | HepaRG | - | - | [6][7] |
| Heliotrine | HepaRG | - | - | [6][7] |
| Senkirkine | HepaRG | - | - | [6][7] |
| Europine | HepG2-CYP3A4 | 72h | 200-500 | |
| Monocrotaline | HepG2-CYP3A4 | 72h | 200-500 |
Note: A definitive ranking of cytotoxicity for Senecionine, Echimidine, Heliotrine, and Senkirkine in HepaRG cells was reported as Senecionine > Echimidine/Heliotrine > Senkirkine, although specific IC50 values were not provided in the source.[6][7] Indicine and lycopsamine (B1675737) showed the lowest cytotoxic potential, and their IC50 values could not be determined even after 72 hours of exposure.
Experimental Protocols
The evaluation of PA cytotoxicity typically involves in vitro cell-based assays. The following are detailed methodologies for commonly used assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[2][5]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the pyrrolizidine alkaloids for a specific duration (e.g., 24, 48, or 72 hours).[5] Include untreated cells as a negative control and a vehicle control.[5]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.[5]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.[2][5]
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is another colorimetric method for determining the number of viable cells.[2]
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with different concentrations of PAs for the desired time.
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Determine cell viability relative to the control and calculate the IC50 values.[2]
Signaling Pathways and Experimental Workflow
The cytotoxicity of PAs is intrinsically linked to their metabolic activation and subsequent interaction with cellular components, leading to the activation of cell death pathways.
Caption: Metabolic activation of pyrrolizidine alkaloids leading to cytotoxicity.
The above diagram illustrates the critical role of hepatic cytochrome P450 enzymes in converting PAs into reactive pyrrolic metabolites. These metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to cellular stress and ultimately apoptosis, or programmed cell death.[1][8] Concurrently, detoxification pathways such as N-oxidation and hydrolysis can lead to the excretion of less harmful metabolites.[8]
Caption: A typical experimental workflow for assessing the cytotoxicity of pyrrolizidine alkaloids.
This workflow diagram outlines the standard steps involved in determining the cytotoxic effects of PAs in a laboratory setting. The process begins with cell culture and seeding, followed by treatment with the compounds of interest, and concludes with a cell viability assay and data analysis to determine key cytotoxicity metrics like the IC50 value.
Structure-Toxicity Relationship
The cytotoxicity of PAs is significantly influenced by their chemical structure.[2][6] Key structural features that determine toxicity include:
-
1,2-Unsaturated Necine Base: The presence of a double bond at the 1,2-position of the necine base is a prerequisite for metabolic activation to toxic pyrrolic metabolites.[2][7]
-
Esterification: The necine base is esterified with one or two necic acids. Macrocyclic diesters are generally more toxic than open-chain diesters, which are in turn more toxic than monoesters.[6]
-
Stereochemistry: The stereochemistry of the necine base and necic acids can also influence the toxic potential.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spartioidine vs. Seneciphylline: A Comparative Toxicity Analysis for Researchers
A detailed examination of the toxicological profiles of two structurally related pyrrolizidine (B1209537) alkaloids, highlighting current knowledge and identifying critical data gaps for future research.
This guide provides a comparative overview of the toxicity of spartioidine (B1599319) and seneciphylline (B43193), two naturally occurring pyrrolizidine alkaloids (PAs). While both compounds share a macrocyclic diester structure, a key feature associated with significant toxicity, the available scientific literature presents a stark contrast in the depth of toxicological data. Seneciphylline has been the subject of numerous studies elucidating its hepatotoxic and genotoxic effects, whereas specific toxicological data for this compound remains largely unavailable. This guide aims to synthesize the existing information on seneciphylline and, by leveraging the understanding of structure-activity relationships within the PA class, to infer the likely toxicological profile of this compound. This comparison is intended for researchers, scientists, and drug development professionals engaged in the study of natural toxins and their implications for human health.
Comparative Toxicity Overview
Pyrrolizidine alkaloids are a large class of phytotoxins, and their toxicity is primarily attributed to their metabolic activation in the liver.[1][2] The presence of a 1,2-unsaturated necine base is a crucial structural feature for toxicity, which both this compound and seneciphylline possess.[2][3] Generally, macrocyclic diester PAs are considered to be among the most toxic, a class to which both of these compounds belong.[3]
Seneciphylline:
Seneciphylline is a well-documented hepatotoxin.[4][5] Its toxicity is initiated by the metabolic conversion to highly reactive pyrrolic esters by cytochrome P450 enzymes in the liver.[6] These reactive metabolites can form adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction, genotoxicity, and carcinogenicity.[7][8]
Studies have shown that seneciphylline induces apoptosis in hepatocytes through a mechanism involving the disruption of mitochondrial homeostasis. This includes the loss of mitochondrial membrane potential and the release of cytochrome c, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway. In vivo studies in animal models have demonstrated that oral administration of seneciphylline can cause severe liver injury. Furthermore, seneciphylline has been shown to be genotoxic, eliciting DNA repair synthesis in primary rat hepatocytes.[3][9]
This compound:
However, based on its structural similarity to seneciphylline and other macrocyclic PAs, it is highly probable that this compound shares a similar toxicological profile. It is expected to be a hepatotoxin that requires metabolic activation to exert its toxic effects. The resulting reactive pyrrolic metabolites would likely cause cellular damage through the formation of adducts with proteins and DNA, leading to hepatotoxicity and genotoxicity. The specific potency of this compound relative to seneciphylline remains to be determined through experimental investigation.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for seneciphylline. The absence of data for this compound is a critical knowledge gap that warrants further investigation.
| Parameter | Seneciphylline | This compound | Reference |
| In Vitro Cytotoxicity | |||
| IC50 (HepG2 cells) | Data available, but specific values vary across studies. | Not Available | [12] |
| Genotoxicity | |||
| DNA Repair Synthesis | Positive in rat hepatocytes | Not Available | [3] |
| In Vivo Acute Toxicity | |||
| LD50 (Oral, Rodent) | 65 mg/kg (for the closely related senecionine) | Not Available | [13] |
Note: The LD50 value provided is for senecionine, a structurally very similar macrocyclic PA, as a specific LD50 for seneciphylline was not found in the reviewed literature. This value is included to provide a general indication of the potency of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of toxicity. Below are protocols for key in vitro assays relevant to the study of pyrrolizidine alkaloid toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of a compound on a cell line such as HepG2 human hepatoma cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (seneciphylline or this compound) in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and an untreated control. Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment (Comet Assay)
This protocol is for detecting DNA single-strand breaks, a hallmark of genotoxicity.
Principle: The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Procedure:
-
Cell Treatment: Treat HepG2 cells with non-cytotoxic concentrations of the test compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks. Apply an electric field to draw the negatively charged DNA towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in toxicity can aid in understanding the mechanisms of action. The following diagrams, created using the DOT language, illustrate the key pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity and cytotoxicity of selected pyrrolizidine alkaloids, a possible alkenal metabolite of the alkaloids, and related alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comment on Pyrrolizidine Alkaloids and Terpenes from Senecio (Asteraceae): Chemistry and Research Gaps in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Senecionine - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated cross-reactivity of Spartioidine in immunoassays designed for the detection of structurally related quinolizidine (B1214090) alkaloids, specifically Lupanine and Sparteine. The information presented herein is intended to assist researchers in interpreting immunoassay data and in the development of specific analytical methods for these compounds.
Structural Comparison of this compound, Lupanine, and Sparteine
The potential for cross-reactivity in an immunoassay is fundamentally dictated by the structural similarity between the target analyte and other compounds present in the sample. This compound, Lupanine, and Sparteine belong to different subclasses of alkaloids, a distinction that has significant implications for antibody recognition.
-
This compound is a pyrrolizidine (B1209537) alkaloid . Its core structure consists of a fused five-membered and six-membered ring system containing a nitrogen atom at the bridgehead.
-
Lupanine and Sparteine are quinolizidine alkaloids . Their characteristic structure is a tetracyclic system composed of two fused quinolizidine rings (two fused six-membered rings with a shared nitrogen atom).
The fundamental difference in the core ring structure between pyrrolizidine and quinolizidine alkaloids is substantial. This inherent structural dissimilarity is the primary factor suggesting a low probability of significant cross-reactivity of this compound in immunoassays developed specifically for Lupanine or Sparteine.
Predicted Cross-Reactivity in Immunoassays
Antibodies developed for a specific analyte, such as Lupanine, are designed to recognize its unique three-dimensional shape and chemical features. Given the profound differences in the core scaffold between the bicyclic pyrrolizidine structure of this compound and the tetracyclic quinolizidine structure of Lupanine and Sparteine, it is highly improbable that an antibody specific to the latter would exhibit significant binding to the former.
Based on these structural considerations, the predicted cross-reactivity of this compound in immunoassays for Lupanine and Sparteine is expected to be negligible.
Supporting Experimental Data (Indirect Evidence)
Although a direct study is unavailable, the general principle of low cross-reactivity between different alkaloid classes is supported by various immunoassay development studies. For instance, immunoassays developed for specific pyrrolizidine alkaloids have demonstrated high specificity for their target analytes, with minimal cross-reactivity from other pyrrolizidine alkaloids that have even minor structural variations. It is therefore logical to conclude that cross-reactivity with an entirely different class of alkaloids, such as quinolizidines, would be even lower.
Table 1: Predicted Cross-Reactivity of this compound in Quinolizidine Alkaloid Immunoassays
| Analyte | Target Alkaloid Class | Tested Compound | Predicted Cross-Reactivity (%) | Rationale |
| Lupanine | Quinolizidine | This compound | < 0.1% (Predicted) | Fundamental difference in core alkaloid structure (pyrrolizidine vs. quinolizidine). |
| Sparteine | Quinolizidine | This compound | < 0.1% (Predicted) | Fundamental difference in core alkaloid structure (pyrrolizidine vs. quinolizidine). |
Experimental Protocols
To provide a practical context, a representative experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of lupin alkaloids (quinolizidine alkaloids) is detailed below. This protocol can be adapted for the specific analysis of Lupanine or Sparteine.
Competitive ELISA Protocol for Quinolizidine Alkaloids
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., Lupanine-protein conjugate)
-
Primary antibody (specific for Lupanine or Sparteine)
-
Secondary antibody (enzyme-conjugated, e.g., HRP-conjugated anti-rabbit IgG)
-
Standard solutions of Lupanine or Sparteine
-
Samples containing unknown concentrations of the analyte
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Microtiter plate wells are coated with the coating antigen diluted in a suitable coating buffer. The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer to remove any unbound coating antigen.
-
Blocking: A blocking buffer is added to each well to block any non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Competitive Reaction: Standard solutions or samples are added to the wells, followed by the addition of the primary antibody. The plate is incubated for 1-2 hours at room temperature. During this step, the free analyte in the standard/sample competes with the coated antigen for binding to the primary antibody.
-
Washing: The plate is washed three times with wash buffer to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Development: The substrate solution is added to each well, and the plate is incubated in the dark until a color develops.
-
Stopping the Reaction: The stop solution is added to each well to stop the color development.
-
Measurement: The absorbance is read at the appropriate wavelength using a microplate reader. The concentration of the analyte in the samples is determined by comparing their absorbance to the standard curve.
Visualizing the Logical Relationship
The following diagram illustrates the logical relationship of the predicted low cross-reactivity based on the distinct structural classes of the alkaloids.
Caption: Predicted antibody binding in a quinolizidine alkaloid immunoassay.
Conclusion
The significant structural differences between the pyrrolizidine alkaloid this compound and the quinolizidine alkaloids Lupanine and Sparteine strongly indicate that there will be negligible cross-reactivity of this compound in immunoassays specifically designed for the detection of Lupanine or Sparteine. Researchers utilizing such immunoassays can have a high degree of confidence that their results will not be confounded by the presence of this compound. However, as with any analytical method, it is best practice to validate the specificity of an immunoassay for its intended use, particularly when analyzing complex matrices where other structurally related compounds may be present.
Differentiating Spartioidine from its Geometric Isomers: A Comparative Guide for Researchers
Introduction to Spartioidine and its Geometric Isomers
This compound is a pyrrolizidine (B1209537) alkaloid, a class of natural compounds known for their wide range of biological activities, including hepatotoxicity and potential antitumor effects. The presence of double bonds in the necine acid moiety of this compound allows for the existence of geometric isomers (cis/trans or E/Z isomers). These isomers, while having the same molecular formula and connectivity, can differ significantly in their three-dimensional structure. Such structural variations can lead to distinct physicochemical properties and biological activities, making their differentiation a crucial aspect of research and drug development.
Analytical Techniques for Isomer Differentiation
The differentiation of this compound from its geometric isomers can be achieved through a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in resolving and characterizing these closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds, including the stereochemistry of geometric isomers. Differences in the spatial arrangement of atoms in cis and trans isomers lead to distinct chemical shifts and coupling constants in their NMR spectra.
Key Differentiating Features in NMR:
-
Chemical Shifts (δ): The electronic environment of protons and carbons differs between geometric isomers, resulting in unique chemical shift values. Protons or carbons in closer proximity to electron-withdrawing or bulky groups will experience different shielding or deshielding effects.
-
Coupling Constants (J): The through-bond coupling between adjacent protons is dependent on the dihedral angle, which is different for cis and trans isomers. Generally, the vicinal coupling constant (³J) for trans-protons across a double bond is larger (typically 12-18 Hz) than for cis-protons (typically 6-12 Hz).
Experimental Data for this compound:
While experimental NMR data for the geometric isomers of this compound are not available, the complete ¹H and ¹³C NMR data for this compound serves as a reference for comparison.
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound [1]
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) |
| 1 | 134.5 | 5.85 (s) |
| 2 | 128.0 | - |
| 3 | 61.5 | 4.15 (m) |
| 5 | 53.8 | 3.40 (m), 2.80 (m) |
| 6 | 35.5 | 2.05 (m), 1.90 (m) |
| 7 | 70.5 | 4.80 (m) |
| 8 | 76.2 | 4.05 (m) |
| 9 | 62.1 | 5.10 (d, 11.5), 3.95 (d, 11.5) |
| 1' | 167.2 | - |
| 2' | 127.8 | - |
| 3' | 138.5 | 6.80 (q, 7.0) |
| 4' | 20.5 | 1.95 (d, 7.0) |
| 5' | 15.8 | 1.85 (s) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a pure sample of the alkaloid (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for 1D spectra (¹H, ¹³C, DEPT) and 2D spectra (COSY, HSQC, HMBC) should be used.
-
Data Analysis: Process the spectra using appropriate software. Assign the signals based on chemical shifts, coupling constants, and 2D correlations. Compare the spectra of the different isomers to identify key differences in chemical shifts and coupling constants, particularly for the protons and carbons around the double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments. While geometric isomers have the same molecular weight and often produce similar mass spectra under standard electron ionization (EI), tandem mass spectrometry (MS/MS) techniques can reveal subtle differences in their fragmentation patterns.
Key Differentiating Features in MS:
-
Fragmentation Pattern: The stereochemistry of geometric isomers can influence the stability of fragment ions, leading to different relative abundances of certain fragments in the MS/MS spectrum. Collision-induced dissociation (CID) is a common technique used to induce fragmentation. Although geometric isomers may not be definitively proven by mass spectrometry data alone, the fragmentation patterns can provide supporting evidence when combined with other techniques.[1]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of the isolated isomers in a solvent compatible with liquid chromatography (e.g., methanol, acetonitrile).
-
Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS). Use a suitable column (e.g., C18) and a gradient elution method to separate the isomers.
-
Mass Analysis: Acquire full scan mass spectra and product ion spectra (MS/MS) for each separated isomer. For MS/MS, select the protonated molecule [M+H]⁺ as the precursor ion and apply a range of collision energies to induce fragmentation.
-
Data Analysis: Compare the MS/MS spectra of the isomers, looking for differences in the m/z values and relative intensities of the fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating closely related compounds like geometric isomers. The different spatial arrangements of the isomers can lead to different interactions with the stationary phase of the chromatography column, resulting in different retention times.
Key Differentiating Features in HPLC:
-
Retention Time (t_R): Under specific chromatographic conditions (column, mobile phase, temperature), each isomer will have a characteristic retention time. The resolution of the peaks for the different isomers is a measure of the separation efficiency. For some pyrrolizidine alkaloids, low-temperature chromatography has been shown to improve the resolution of stereoisomers.[2]
Experimental Protocol: HPLC
-
System Setup: Use a high-performance liquid chromatography system equipped with a suitable detector (e.g., UV-Vis or MS). Select a column with a stationary phase that can effectively differentiate between the isomers (e.g., C18, C30, or a chiral column).
-
Mobile Phase Optimization: Develop a mobile phase system (a mixture of solvents like acetonitrile, methanol, and water with additives like formic acid or ammonium (B1175870) acetate) that provides good separation of the isomers. Isocratic or gradient elution can be used.
-
Analysis: Inject the sample mixture and record the chromatogram. The retention time of each peak corresponds to a specific isomer.
-
Quantification: If required, create a calibration curve using pure standards of each isomer to quantify their amounts in a mixture.
Table 2: Comparison of Analytical Techniques for Differentiating this compound Isomers
| Technique | Principle of Differentiation | Key Parameters | Advantages | Limitations |
| NMR Spectroscopy | Differences in the electronic environment and spatial arrangement of nuclei. | Chemical Shift (δ), Coupling Constant (J) | Provides detailed structural information for unambiguous identification. | Requires pure samples and can be less sensitive than MS. |
| Mass Spectrometry | Differences in the stability and formation of fragment ions. | Fragmentation Pattern (m/z and relative intensity) | High sensitivity and can be coupled with chromatography (LC-MS). | Geometric isomers may show very similar fragmentation patterns. |
| HPLC | Differential interaction with the stationary phase due to different molecular shapes. | Retention Time (t_R) | Excellent for separation and quantification of isomers in a mixture. | Requires reference standards for positive identification. |
Biological Activity and Signaling Pathways
The different three-dimensional structures of geometric isomers can lead to altered interactions with biological targets such as enzymes and receptors. This can result in significant differences in their biological activities and toxicities. For pyrrolizidine alkaloids, their toxicity is often associated with their metabolism in the liver by cytochrome P450 enzymes.[3] The stereochemistry of the molecule can influence the rate and products of this metabolism, thereby affecting the overall toxicity.
While specific studies on the differential biological activities of this compound's geometric isomers are lacking, research on other pyrrolizidine alkaloids suggests that stereochemistry can play a crucial role in their cytotoxic and genotoxic effects.[4] It is plausible that geometric isomers of this compound would exhibit different potencies in, for example, inhibiting cell growth or inducing apoptosis.
Workflow for Investigating Differential Biological Activity:
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound's geometric isomers.
Potential Signaling Pathways for Investigation:
Based on the known activities of other pyrrolizidine alkaloids, the following signaling pathways could be investigated for differential effects of this compound isomers:
-
Apoptosis Pathways: Activation of caspases, regulation of Bcl-2 family proteins.
-
DNA Damage Response Pathways: Activation of ATM/ATR kinases, phosphorylation of H2AX.
-
Cell Cycle Checkpoints: Regulation of cyclins and cyclin-dependent kinases (CDKs).
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxicity and cytotoxicity of selected pyrrolizidine alkaloids, a possible alkenal metabolite of the alkaloids, and related alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spartioidine Content in Senecio Species: A Guide for Researchers
For Immediate Release
A Comprehensive Review of Spartioidine Distribution Across the Senecio Genus for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of this compound content in various Senecio species, consolidating available quantitative data to guide future research and drug development endeavors. This guide includes detailed experimental protocols for the quantification of this compound and visual diagrams of the proposed biosynthetic pathways.
Comparative Analysis of this compound Content
This compound and its N-oxide are pyrrolizidine (B1209537) alkaloids (PAs) found in various species of the genus Senecio. The concentration of these compounds can vary significantly between species and even within the same species based on geographical origin and environmental factors. The following table summarizes the available quantitative data for this compound and its N-oxide in Senecio vulgaris. While this compound has been identified in other species such as Senecio aquaticus and Senecio leucophyllus, specific quantitative data for these species remains limited in the current literature.
| Senecio Species | Plant Part | Population Type | This compound Content (µg/g dry weight) | This compound N-oxide Content (µg/g dry weight) | Analytical Method |
| Senecio vulgaris | Shoots | Native | Data not specified, but significantly higher than invasive | Data not specified, but significantly higher than invasive | LC-MS/MS |
| Senecio vulgaris | Shoots | Invasive | Significantly lower than native | Significantly lower than native | LC-MS/MS |
| Senecio vulgaris | Roots | Native | Data not specified, but significantly higher than invasive | Data not specified, but significantly higher than invasive | LC-MS/MS |
| Senecio vulgaris | Roots | Invasive | Significantly lower than native | Significantly lower than native | LC-MS/MS |
Further research is required to establish a more comprehensive comparative database of this compound content across a wider range of Senecio species.
Experimental Protocols
The following is a detailed protocol for the extraction and quantification of this compound in Senecio plant material, adapted from established methods for pyrrolizidine alkaloid analysis.
Sample Preparation and Extraction
-
Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves, stems, roots) and freeze-dry immediately. Grind the lyophilized tissue into a fine powder using a ball mill or mortar and pestle. Store the powder at -20°C until extraction.
-
Extraction:
-
Weigh approximately 100 mg of the dried plant powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of an extraction solution of methanol/water (80:20, v/v) containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Repeat the extraction process on the remaining plant pellet with another 1.5 mL of the extraction solution.
-
Combine the supernatants from both extractions.
-
Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program should be optimized to achieve good separation of this compound and its N-oxide from other matrix components. A typical gradient might start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and this compound N-oxide. These transitions should be determined by infusing a standard solution of each analyte.
-
Data Analysis: Quantify the analytes using a calibration curve prepared with certified reference standards of this compound and this compound N-oxide.
-
Visualizing the Biosynthetic Pathway
The biosynthesis of pyrrolizidine alkaloids in Senecio is a complex process that is not yet fully elucidated. However, a general pathway has been proposed, starting from the amino acids L-arginine and L-ornithine. Senecionine N-oxide is considered a key intermediate, which is then further modified to create the diverse array of PAs found in these plants.
Caption: Generalized biosynthetic pathway of pyrrolizidine alkaloids in Senecio.
Experimental Workflow
The following diagram outlines the general workflow for a comparative analysis of this compound content in different Senecio species.
Caption: Experimental workflow for comparative analysis of this compound.
Signaling Pathways
Currently, there is a lack of specific research on the signaling pathways directly affected by this compound. The primary focus of existing literature has been on the toxicity and chemical analysis of pyrrolizidine alkaloids. The hepatotoxicity of many PAs is known to be mediated by their metabolic activation in the liver to reactive pyrrolic esters, which can form adducts with cellular macromolecules such as DNA and proteins, leading to cell damage and death. However, the specific intracellular signaling cascades that are modulated by this compound remain an important area for future investigation. Understanding these pathways could provide valuable insights into its mechanism of action and potential therapeutic or toxicological effects.
This guide serves as a foundational resource for researchers interested in the comparative analysis of this compound in Senecio species. The provided protocols and data, while highlighting the need for further research, offer a strong starting point for future investigations into the chemical ecology and potential applications of these fascinating natural compounds.
A Researcher's Guide to Validating Bioassays for Screening Spartioidine-Like Compounds
For researchers, scientists, and drug development professionals, the robust validation of a bioassay is a critical step in the early-phase discovery of novel therapeutic compounds. This guide provides a comparative overview of key bioassays and screening alternatives for evaluating the biological activity of Spartioidine-like compounds, a class of pyrrolizidine (B1209537) alkaloids with potential pharmacological relevance.
This compound, a pyrrolizidine alkaloid (PA) found in plants of the Senecio genus, belongs to a class of compounds known for their diverse biological activities, including hepatotoxicity and cytotoxicity.[1][2] The validation of bioassays for screening compounds like this compound is paramount to ensure the reliability and reproducibility of experimental results, forming a solid foundation for further drug development. This guide details experimental protocols for relevant assays, presents comparative data for other pyrrolizidine alkaloids to contextualize potential findings for this compound, and offers visualizations of key cellular pathways and experimental workflows.
Core Principles of Bioassay Validation
Before delving into specific assays, it is crucial to understand the key parameters for validation. A well-validated bioassay should be:
-
Accurate: The extent to which the measured value reflects the true value.
-
Precise: The degree of reproducibility of measurements under the same conditions.
-
Specific: The ability of the assay to assess the analyte of interest in the presence of other components.
-
Linear: The production of results that are directly proportional to the concentration of the analyte in the sample.
-
Robust: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
For high-throughput screening (HTS) applications, two statistical metrics are indispensable for assay quality assessment: the Z'-factor and the Signal-to-Background (S/B) ratio .
-
Z'-factor: This metric reflects the separation between the positive and negative control distributions. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3][4][5]
-
Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the positive control to the mean signal of the negative control and indicates the dynamic range of the assay.[1]
While specific bioactivity data for this compound is not extensively available in public literature, the assays and validation parameters described herein are based on established methods for other cytotoxic and genotoxic pyrrolizidine alkaloids, providing a strong framework for its investigation.
Comparison of Key Bioassays for Screening this compound-Like Compounds
The selection of an appropriate bioassay depends on the specific biological question being addressed. For this compound-like compounds, which are anticipated to exhibit cytotoxic and genotoxic effects, the following assays are particularly relevant.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 human liver cancer cells, which are relevant for studying hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (and positive/negative controls) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Comparison of Cytotoxicity Data for Pyrrolizidine Alkaloids (MTT Assay)
| Pyrrolizidine Alkaloid | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Senecionine | HepG2 | 72 | 21.6 | Li et al., 2013 |
| Retrorsine | HepG2 | 72 | 11.4 | Li et al., 2013 |
| Seneciphylline | HepG2 | 72 | 9.0 | Li et al., 2013 |
| Lasiocarpine | HepG2 | 72 | 1.8 | Li et al., 2013 |
| Riddelliine | HepG2 | 72 | 10.3 | Li et al., 2013 |
Note: The absence of this compound data highlights a research gap.
Genotoxicity Assays
Given that many pyrrolizidine alkaloids are known to be genotoxic, assays that detect DNA damage are crucial. The micronucleus and γH2AX assays are two robust methods for this purpose.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., TK6 or HepaRG cells) and expose them to various concentrations of the test compound for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.[8]
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation, treat them with a hypotonic solution, and then fix them using a methanol/acetic acid solution.[9]
-
Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides and stain with a DNA-specific dye such as Giemsa or DAPI.
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. An increase in the frequency of micronuclei indicates clastogenic or aneugenic events.
Experimental Protocol: γH2AX Assay
-
Cell Treatment and Fixation: Treat cells with the test compound for a specified duration. After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS) to allow antibody penetration.
-
Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the cell nuclei with a DNA dye like DAPI.
-
Microscopy and Image Analysis: Visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus is quantified as a measure of DNA double-strand breaks.
Table 2: Comparison of Genotoxicity Assays for Pyrrolizidine Alkaloids
| Assay | Endpoint | Cell Line | Advantages | Limitations |
| Micronucleus Assay | Chromosomal damage (clastogenicity/aneugenicity) | TK6, HepaRG, primary lymphocytes | Detects both chromosome breakage and loss; well-standardized (OECD guideline 487) | Requires cell division; scoring can be subjective |
| γH2AX Assay | DNA double-strand breaks | Various cell lines, PBMCs | Highly sensitive and early marker of DNA damage; amenable to high-throughput imaging | Foci can be transient; may not distinguish between different types of DNA damage |
Reporter Gene Assays
Reporter gene assays are powerful tools for investigating the effects of compounds on specific signaling pathways. For this compound-like compounds, a reporter assay could be designed to monitor the activation of DNA damage response pathways.
Experimental Protocol: DNA Damage Response Reporter Gene Assay
-
Construct Design and Transfection: Create a reporter construct containing a promoter with response elements for DNA damage-activated transcription factors (e.g., p53) upstream of a reporter gene (e.g., luciferase or green fluorescent protein). Transfect this construct into a suitable cell line.
-
Cell Treatment: Treat the transfected cells with the test compound.
-
Lysis and Reporter Protein Measurement: Lyse the cells and measure the activity of the reporter protein. For luciferase, this involves adding a substrate and measuring the resulting luminescence. For GFP, fluorescence is measured directly.
-
Data Analysis: An increase in reporter gene expression indicates activation of the DNA damage response pathway.
Visualizing the Molecular Landscape
Understanding the mechanism of action and the experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Metabolic activation of pyrrolizidine alkaloids and downstream cellular effects.
Caption: A stepwise workflow for the validation of a cell-based bioassay.
Alternative Screening Methodologies
Beyond traditional cell-based assays, several other techniques can be employed for screening this compound-like compounds.
Table 3: Comparison of Alternative Screening Methods
| Method | Principle | Advantages | Disadvantages |
| High-Throughput Screening (HTS) | Miniaturized and automated versions of biochemical or cell-based assays to screen large compound libraries rapidly. | High speed and throughput; cost-effective per compound. | Higher potential for false positives/negatives; requires specialized equipment. |
| Fragment-Based Screening | Screening of small, low-molecular-weight compounds ("fragments") that bind to a target protein. Hits are then optimized into lead compounds. | Higher hit rates; explores chemical space more efficiently. | Requires structural biology capabilities (e.g., X-ray crystallography, NMR); hit-to-lead optimization can be challenging. |
| Virtual Screening | Computational methods to predict the binding of compounds to a target protein based on their 3D structures. | Very high throughput; low cost. | Dependent on the accuracy of the protein structure and scoring functions; requires experimental validation. |
Conclusion
The validation of a bioassay for screening this compound-like compounds is a multi-faceted process that requires careful consideration of the biological question, the choice of assay, and rigorous assessment of performance parameters. While specific bioactivity data for this compound remains to be fully elucidated, the methodologies and comparative data for other pyrrolizidine alkaloids presented in this guide provide a robust starting point for researchers. By employing well-validated cytotoxicity, genotoxicity, and reporter gene assays, and by considering alternative screening approaches, the scientific community can effectively explore the therapeutic potential and toxicological profile of this and other novel natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneticsmr.org [geneticsmr.org]
- 4. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Hepatotoxicity: A Comparative Guide to Pyrrolizidine Alkaloids with a Focus on Spartioidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatotoxic potency of various pyrrolizidine (B1209537) alkaloids (PAs), with a special focus on Spartioidine. While direct quantitative toxicity data for this compound remains elusive in current literature, this document summarizes available experimental data for other structurally related PAs, details relevant experimental protocols for cytotoxicity assessment, and visualizes the key signaling pathways involved in PA-induced liver injury. This information is intended to serve as a valuable resource for researchers in toxicology and drug development, providing a framework for assessing the potential risks associated with these natural compounds.
Unveiling the Potency: A Data-Driven Comparison
The hepatotoxicity of pyrrolizidine alkaloids is intrinsically linked to their chemical structure. Generally, macrocyclic diesters exhibit the highest toxicity, followed by open-chain diesters and then monoesters. This compound has been identified as a macrocyclic diester of the senecionine (B1681732) type, suggesting a high potential for hepatotoxicity.
The following tables summarize the available quantitative data for several common hepatotoxic alkaloids, offering a basis for contextual comparison.
Table 1: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids
| Alkaloid | Structural Class | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| This compound | Macrocyclic Diester | - | - | No Data Available | - |
| Senecionine | Macrocyclic Diester | HepG2 | 72 | ~50 | |
| Retrorsine | Macrocyclic Diester | HepG2 | 72 | ~30 | |
| Monocrotaline | Macrocyclic Diester | HepG2 | 72 | >100 | |
| Lasiocarpine | Open-chain Diester | Primary Rat Hepatocytes | 24 | ~10 | |
| Intermedine | Monoester | HepG2 | 72 | >200 | |
| Lycopsamine | Monoester | HepG2 | 72 | >200 |
Note: IC50 values can vary significantly based on the cell line, exposure duration, and specific assay used. The data presented here is for comparative purposes.
Table 2: In Vivo Acute Toxicity of Selected Pyrrolizidine Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | - | - | No Data Available | - |
| Senecionine | Rat (male) | Intraperitoneal | 64 | |
| Retrorsine | Rat (male) | Intraperitoneal | 35 | |
| Monocrotaline | Rat (male) | Intraperitoneal | 175 | |
| Lasiocarpine | Rat (male) | Intraperitoneal | 79 | |
| Heliotrine | Rat | Intraperitoneal | 300 |
Note: LD50 values are a measure of acute toxicity and can be influenced by factors such as animal species, sex, and age.
Decoding the Damage: Experimental Protocols
The assessment of PA-induced hepatotoxicity relies on robust and reproducible experimental methods. Below are detailed protocols for commonly employed in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Culture hepatic cell lines (e.g., HepG2, HepaRG) in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test alkaloids in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable curve-fitting model.
CCK-8 (Cell Counting Kit-8) Assay
This assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is proportional to the number of living cells.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
CCK-8 Reagent Addition: After the compound incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Visualizing the Molecular Mayhem: Signaling Pathways
The hepatotoxicity of pyrrolizidine alkaloids is initiated by their metabolic activation in the liver, primarily by cytochrome P450 enzymes. This leads to the formation of highly reactive pyrrolic esters, which can damage cellular macromolecules, induce oxidative stress, and trigger apoptotic cell death.
A Guide to Inter-Laboratory Comparison of Spartioidine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Spartioidine, a member of the pyrrolizidine (B1209537) alkaloids (PAs). Due to the limited availability of direct inter-laboratory comparison studies specifically for this compound, this document synthesizes data and protocols from studies on closely related PAs. The information presented here is intended to serve as a practical guide for researchers and drug development professionals in selecting and validating appropriate analytical methods. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Data
The performance of analytical methods is critical for ensuring reliable and reproducible results. The following table summarizes typical validation parameters for the quantification of pyrrolizidine alkaloids, offering a baseline for what can be expected from each technique.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.08 - 5.2 ng/mL[1][2] | 0.005 - 0.054 µg/L[3] |
| Limit of Quantification (LOQ) | 0.24 - 17.2 ng/mL[1][2] | 0.009 - 0.123 µg/L[3] |
| Accuracy (% Recovery) | 80 - 120%[1][2] | 84.1 - 112.9%[4] |
| Precision (RSD %) | < 17.42%[2] | 3.0 - 18.9%[4] |
| **Linearity (R²) ** | > 0.995[2] | > 0.99[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results across different laboratories.[5][6] Below are generalized protocols for HPLC-UV and LC-MS/MS based on common practices for alkaloid analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of alkaloids.[1][2]
Sample Preparation:
-
Extraction: Samples are typically extracted with an acidic aqueous solution or an organic solvent mixture (e.g., methanol (B129727)/water, acetonitrile (B52724)/water).[1] Ultrasonic-assisted extraction can be employed to improve efficiency.
-
Purification: Solid-phase extraction (SPE) is often used for sample clean-up to remove interfering matrix components.[7]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[2][8]
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally applied.
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, typically between 200-400 nm.[2]
-
Quantification: Quantification is based on a calibration curve generated from standards of known concentrations.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the detection of trace amounts of alkaloids.[3][9]
Sample Preparation:
-
Extraction: Similar to HPLC-UV, extraction is performed using an acidic solution to protonate the alkaloids.
-
Purification: Cation-exchange solid-phase extraction (SPE) is a common method for purifying PAs from complex matrices.[3][4][7]
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 or similar column is used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is typically used.[7]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for PAs.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection, monitoring specific precursor-to-product ion transitions for each analyte.[3]
-
Quantification: Quantification is achieved using an internal standard and a calibration curve.[7]
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for inter-laboratory comparison. The following diagram illustrates a generalized workflow for the quantification of this compound.
Caption: Generalized workflow for this compound quantification.
This guide highlights the key aspects of comparing different laboratory methodologies for this compound quantification. By standardizing protocols and understanding the performance characteristics of each method, researchers can achieve more consistent and reliable results. The principles of method validation, including assessing accuracy, precision, linearity, and limits of detection and quantification, are fundamental to ensuring data integrity in drug development and scientific research.[10][11]
References
- 1. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bfr.bund.de [bfr.bund.de]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Comparative Metabolomics of Plants With and Without Spartioidine: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the metabolic profiles of plants that produce the pyrrolizidine (B1209537) alkaloid (PA) Spartioidine versus those that do not. The information presented is curated for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the metabolic impact of this secondary metabolite. This document outlines the biosynthetic pathway of this compound, presents hypothetical comparative metabolomic data, and details the experimental protocols for conducting such a comparative analysis.
Introduction to this compound and Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are a large class of heterocyclic secondary metabolites synthesized by plants as a defense mechanism against herbivores.[1][2][3] this compound is a specific type of pyrrolizidine alkaloid found in various plant species, including some members of the Senecio and Gynura genera. The biosynthesis of these alkaloids represents a significant diversion of primary metabolites, leading to distinct metabolic signatures in producing plants. Understanding these metabolic shifts is crucial for toxicology, drug discovery, and understanding plant-herbivore interactions.
Comparative Metabolomic Profiles
| Metabolite Class | Metabolite | Expected Abundance in this compound-Producing Plants | Rationale |
| Polyamines | Putrescine | Increased | A primary precursor for the necine base of pyrrolizidine alkaloids.[2] |
| Spermidine | Increased | A precursor for the formation of homospermidine, the first committed step in PA biosynthesis.[2] | |
| Homospermidine | Significantly Increased | The direct product of the first specific enzyme in the PA biosynthetic pathway, homospermidine synthase.[1][2] | |
| Amino Acids | Arginine | Increased | A precursor for the biosynthesis of putrescine. |
| Ornithine | Increased | A direct precursor for putrescine and the necine base.[1] | |
| Isoleucine | Potentially Increased | A precursor for the necic acid moiety of some pyrrolizidine alkaloids. | |
| Leucine | Potentially Increased | A precursor for the necic acid moiety of some pyrrolizidine alkaloids. | |
| Pyrrolizidine Alkaloids | This compound | Present | The target secondary metabolite. |
| Other PAs & PA N-oxides | Potentially Present | Plants often produce a mixture of related pyrrolizidine alkaloids. | |
| Primary Metabolites | TCA Cycle Intermediates | Potentially Decreased | Carbon skeletons may be diverted towards amino acid and polyamine biosynthesis. |
| Soluble Sugars | Potentially Decreased | Energy and carbon sources are redirected to secondary metabolism. |
Biosynthesis of this compound and Related Pyrrolizidine Alkaloids
The biosynthesis of pyrrolizidine alkaloids like this compound is a complex process that begins with primary metabolites. The core structure, the necine base, is derived from polyamines, which in turn are synthesized from the amino acids arginine and ornithine. The first committed step is the formation of homospermidine from putrescine and spermidine, catalyzed by homospermidine synthase.[1][2] The necic acid portion of the molecule is typically derived from amino acids such as isoleucine and leucine.[1]
Experimental Protocols
To perform a comparative metabolomic analysis of plants with and without this compound, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) for primary metabolites and Liquid Chromatography-Mass Spectrometry (LC-MS) for secondary metabolites, including this compound itself, is recommended.
Experimental Workflow
The general workflow for a comparative metabolomics study is outlined below.
Protocol 1: GC-MS Analysis of Primary Metabolites
This protocol is adapted from established methods for GC-MS-based metabolite profiling in plants.
-
Sample Preparation and Extraction:
-
Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol, chloroform, and water (2.5:1:1 v/v/v). Include an internal standard (e.g., Ribitol).
-
Vortex vigorously and incubate for 15 minutes at -20°C with shaking.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. Add 500 µL of water, vortex, and centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Collect the upper polar phase for analysis.
-
-
Derivatization:
-
Dry an aliquot of the polar extract (e.g., 100 µL) completely using a vacuum concentrator.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 37°C for 30 minutes for silylation of hydroxyl and amino groups.
-
-
GC-MS Instrumentation and Conditions:
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5MS or equivalent capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.
-
Protocol 2: LC-MS/MS Analysis of Secondary Metabolites (including this compound)
This protocol is designed for the analysis of a broad range of secondary metabolites, including pyrrolizidine alkaloids.
-
Sample Preparation and Extraction:
-
Use the same initial extraction procedure as for GC-MS to obtain the polar and non-polar phases. For PA analysis, the polar phase is typically used.
-
Alternatively, for targeted PA analysis, an acidic extraction can be performed. Homogenize 100 mg of plant tissue in 1 mL of 0.05 M H₂SO₄.
-
Centrifuge and pass the supernatant through a pre-conditioned C18 solid-phase extraction (SPE) cartridge to remove non-polar compounds.
-
Elute the PAs from the SPE cartridge with methanol.
-
Dry the eluate and reconstitute in a suitable solvent for LC-MS analysis (e.g., 10% methanol in water with 0.1% formic acid).
-
-
LC-MS/MS Instrumentation and Conditions:
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start at 5% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: For untargeted analysis, acquire full scan data (e.g., m/z 100-1500). For targeted analysis of this compound, use Multiple Reaction Monitoring (MRM) with specific precursor-product ion transitions.
-
Data Analysis and Interpretation
Following data acquisition, a robust bioinformatics workflow is essential. This includes peak deconvolution, alignment, and normalization. Statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) can be used to identify metabolites that are significantly different between the two plant groups. Putative metabolite identification can be achieved by matching mass spectra and retention times to spectral libraries (e.g., NIST for GC-MS, MassBank for LC-MS) and confirmed using authentic chemical standards.
Conclusion
This guide provides a framework for the comparative metabolomic analysis of plants with and without this compound. While direct experimental data is currently limited, a comprehensive understanding of the biosynthetic pathways allows for a targeted investigation into the metabolic consequences of pyrrolizidine alkaloid production. The detailed protocols provided herein offer a starting point for researchers to generate valuable data in this field. Such studies will not only enhance our fundamental knowledge of plant secondary metabolism but also have significant implications for agriculture, food safety, and the development of novel pharmaceuticals.
References
evaluating the efficacy of different extraction methods for Spartioidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting Spartioidine, a pyrrolizidine (B1209537) alkaloid found in plants of the Senecio genus. The selection of an appropriate extraction technique is critical for maximizing yield and purity while minimizing processing time and solvent consumption. This document outlines the experimental protocols for key extraction methods and presents a comparative analysis of their performance based on existing data for similar alkaloids.
Comparative Performance of Extraction Methods
The efficiency of this compound extraction is influenced by the chosen method and solvent system. Pyrrolizidine alkaloids, including this compound, are often present in plants as both free bases and more polar N-oxides. Acidified solvents are frequently employed to facilitate the extraction of both forms by converting the alkaloids into their more soluble salt forms. The following table summarizes the typical performance of common extraction techniques for alkaloids, providing a baseline for selecting a method for this compound extraction.
| Extraction Method | Typical Yield | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | Moderate | Lower | 24 - 72 hours | High | Simple, low-cost setup | Time-consuming, large solvent volume, potentially incomplete extraction |
| Soxhlet Extraction | High | Moderate | 6 - 24 hours | High | High extraction efficiency for exhaustive extraction | Time-consuming, potential for thermal degradation of labile compounds |
| Ultrasound-Assisted Extraction (UAE) | High | Good | 15 - 60 minutes | Moderate | Fast, efficient, reduced solvent and energy consumption | Requires specialized equipment, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | High | Good | 5 - 30 minutes | Low to Moderate | Very fast, reduced solvent usage, improved yield | Requires specialized microwave equipment, potential for localized thermal stress |
| Supercritical Fluid Extraction (SFE) | High | High | 30 - 120 minutes | Low (CO2) + modifier | Environmentally friendly, high selectivity, tunable solvent properties | High initial equipment cost, requires expertise in operation |
| Pressurized Liquid Extraction (PLE) | Very High | High | 10 - 30 minutes | Moderate | Fast, efficient, high yields, automated systems available | High initial equipment cost, requires high-pressure instrumentation |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and should be optimized for the specific plant material and desired scale of extraction.
Maceration
-
Sample Preparation: Air-dry and grind the plant material (e.g., aerial parts of Senecio pterophorus) to a coarse powder.
-
Extraction: Place the powdered plant material in a sealed container and add a suitable solvent (e.g., methanol (B129727) or ethanol, often acidified with 0.1-1% acetic or hydrochloric acid) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for 24 to 72 hours with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue. The residue may be re-macerated for exhaustive extraction.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Soxhlet Extraction
-
Sample Preparation: Air-dry and grind the plant material to a fine powder.
-
Apparatus Setup: Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the extraction solvent (e.g., methanol).
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the plant material. The solvent will fill the thimble and, once the side arm is full, will siphon back into the round-bottom flask.
-
Duration: Continue the extraction for 6 to 24 hours, or until the solvent in the siphon tube runs clear.
-
Concentration: After extraction, cool the apparatus and evaporate the solvent from the extract in the round-bottom flask to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry and grind the plant material to a fine powder.
-
Extraction: Suspend the powdered material in a suitable solvent (e.g., acidified methanol) in a flask at a solid-to-solvent ratio of 1:10 to 1:30 (w/v).
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves (typically 20-50 kHz) for 15 to 60 minutes. Maintain a constant temperature, using a cooling bath if necessary.
-
Filtration and Concentration: After sonication, filter the mixture and evaporate the solvent from the filtrate to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Air-dry and grind the plant material to a fine powder.
-
Extraction: Place the powdered material in a microwave-safe extraction vessel with a suitable solvent (e.g., ethanol).
-
Irradiation: Seal the vessel and place it in the microwave extractor. Apply microwave power (e.g., 300-800 W) for a short duration (5 to 30 minutes). The temperature and pressure should be monitored and controlled.
-
Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature before opening. Filter the extract to separate the solid residue.
-
Concentration: Evaporate the solvent from the filtrate to obtain the crude extract.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction of this compound, from the initial plant material to the final crude extract, highlighting the divergence of conventional and modern techniques.
A Comparative Guide to the Validation of Spartioidine as a Biomarker for Plant Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of Spartioidine, a pyrrolizidine (B1209537) alkaloid, as a potential biomarker for plant toxicity. Due to the limited direct research on this compound's effects on plants, this document establishes a framework for its validation by comparing it against established, generic biomarkers of plant stress and phytotoxicity. The guide outlines the necessary experimental data, detailed protocols, and the underlying signaling pathways crucial for such an investigation.
Data Presentation: Comparing Potential and Established Biomarkers
A validation study for this compound would require comparing its dose-dependent effects on plants against a suite of known stress indicators. The following table summarizes the types of quantitative data that should be collected to compare this compound's effects with those of well-established biomarkers of phytotoxicity.
| Biomarker Category | Specific Biomarker | Typical Response to Toxicity | Method of Quantification | Potential Advantages of this compound as a Biomarker |
| Proposed Chemical Biomarker | This compound Accumulation | Increase in plant tissues upon exposure | Liquid Chromatography-Mass Spectrometry (LC-MS) | High specificity if a direct correlation to a specific stress response is established. |
| Oxidative Stress Markers | Reactive Oxygen Species (ROS) (e.g., H₂O₂, O₂⁻) | Rapid increase | Fluorometric assays (e.g., DCFH-DA), Histochemical staining (e.g., DAB, NBT)[1][2] | More direct measure of initial cellular damage. |
| Malondialdehyde (MDA) | Increase due to lipid peroxidation | Thiobarbituric acid reactive substances (TBARS) assay[3] | Indicates membrane damage, a common effect of toxicity. | |
| Antioxidant Enzymes (e.g., SOD, CAT, APX) | Initial increase, followed by a decrease at high toxicity levels[3] | Spectrophotometric activity assays | Provides insight into the plant's defense capacity. | |
| Phytohormonal Markers | Abscisic Acid (ABA) | Increase in response to stress[4][5] | Enzyme-Linked Immunosorbent Assay (ELISA), LC-MS | Central regulator of abiotic stress responses. |
| Gene Expression Markers | Stress-responsive genes (e.g., heat shock proteins, defense genes) | Upregulation or downregulation | Quantitative Real-Time PCR (qRT-PCR), RNA-Seq[6][7] | Highly sensitive and provides mechanistic insights. |
| Physiological Markers | Chlorophyll Content | Decrease[3] | Spectrophotometry | Simple, non-invasive indicator of photosynthetic health. |
| Seed Germination & Root Elongation | Inhibition/Reduction[8] | Direct measurement | Integrates multiple toxic effects into a whole-organism response. |
Experimental Protocols
Detailed methodologies are critical for the validation of any new biomarker. Below are protocols for key experiments that would be cited in a study validating this compound against established markers.
1. Quantification of Oxidative Stress: Malondialdehyde (MDA) Assay
This protocol measures lipid peroxidation, a common indicator of oxidative stress.
-
Sample Preparation: Homogenize 0.5 g of plant tissue in 5 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Reaction Mixture: Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 30 minutes, then cool it quickly in an ice bath.
-
Measurement: Centrifuge at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculation: Calculate the MDA concentration using the following formula: MDA (µmol/g FW) = [(A₅₃₂ - A₆₀₀) x V x 1000] / (ε x W), where ε (extinction coefficient) is 155 mM⁻¹ cm⁻¹.
2. Measurement of Antioxidant Enzyme Activity: Catalase (CAT)
This protocol assesses the activity of a key ROS-scavenging enzyme.
-
Enzyme Extraction: Homogenize 1 g of plant tissue in 5 mL of ice-cold 50 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1% polyvinylpyrrolidone (B124986) (PVP).
-
Centrifugation: Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Assay Mixture: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0) and 15 mM H₂O₂.
-
Reaction Initiation: Add 100 µL of the enzyme extract to the assay mixture.
-
Measurement: Monitor the decrease in absorbance at 240 nm for 3 minutes, which corresponds to the decomposition of H₂O₂.
-
Calculation: One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
3. Quantification of Gene Expression: qRT-PCR for a Stress-Responsive Gene
This protocol measures the change in the expression level of a target gene.[7]
-
RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method.
-
RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction with cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target gene to a stable reference gene (e.g., Actin or Ubiquitin). Calculate the relative fold change in gene expression using the 2⁻ΔΔCt method.
Visualizations: Pathways and Workflows
Diagram 1: Generalized Plant Stress Signaling Pathway
The following diagram illustrates a simplified signaling cascade initiated by a stressor, such as a toxin like this compound. This leads to the activation of downstream responses, including the production of established biomarkers.
Caption: A generalized pathway of plant response to toxic compounds.
Diagram 2: Experimental Workflow for Biomarker Validation
This diagram outlines the logical steps required to validate a novel biomarker like this compound against established markers.
Caption: Workflow for validating this compound as a plant toxicity biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Plant biomarkers as early detection tools in stress management in food crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Toxicity Analysis of Spartioidine and Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo toxicity of Spartioidine. Due to the limited availability of specific toxicological data for this compound, this document leverages data from other structurally related and well-studied pyrrolizidine (B1209537) alkaloids (PAs) to provide a comprehensive comparative context. The primary PAs used for comparison include retrorsine, monocrotaline, clivorine, and platyphylline, which represent different structural classes of PAs with varying toxic potencies.
Executive Summary
Pyrrolizidine alkaloids are a large group of natural toxins produced by various plant species, with many exhibiting significant hepatotoxicity. This toxicity is primarily mediated by metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrole (B145914) metabolites. These metabolites can form adducts with cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity. While direct quantitative toxicity data for this compound is scarce in publicly available literature, its structural classification as a pyrrolizidine alkaloid suggests a similar toxicological profile. This guide summarizes the available data and provides a framework for understanding the potential toxicity of this compound in comparison to other PAs.
In Vitro Cytotoxicity Comparison
The in vitro cytotoxicity of PAs is commonly assessed using cell-based assays, such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the available cytotoxicity data for selected PAs in the human liver cancer cell line, HepG2.
| Pyrrolizidine Alkaloid | Structural Class | Cell Line | Exposure Time | Cytotoxicity Metric | Value (µM) |
| Retrorsine | Retronecine-type (cyclic diester) | HepG2 | 72 hours | EC50 | ~25-50 |
| Monocrotaline | Retronecine-type (cyclic diester) | HepaRG | 24 hours | IC50 | >800 |
| Clivorine | Otonecine-type | HepG2 | Not Specified | IC20 | 13 |
| Platyphylline | Platynecine-type | HepG2 | Not Specified | IC20 | 850 |
Note: EC50 represents the concentration causing 50% of the maximal effect, which is often comparable to IC50. IC20 is the concentration causing 20% inhibition of cell viability and indicates lower toxicity compared to a compound with a low IC50 value.
In Vivo Acute Toxicity Comparison
The acute toxicity of a substance is typically evaluated in animal models to determine the median lethal dose (LD50), which is the dose required to be lethal to 50% of the tested population. The following table presents the available acute oral LD50 values for selected PAs in rats.
| Pyrrolizidine Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) |
| Retrorsine | Rat | Oral | 34 - 42[1] |
| Monocrotaline | Rat | Intraperitoneal | Doses up to 300 mg/kg are highly toxic |
| General PAs | Rat | Oral | 34 - 300 |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Target cell line (e.g., HepG2)
-
Complete cell culture medium
-
Pyrrolizidine alkaloid stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test PAs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Acute Oral Toxicity Study: Up-and-Down Procedure (UDP)
The Up-and-Down Procedure is a method for determining the LD50 that uses fewer animals than traditional methods. Animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
Animals:
-
Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often more sensitive.
Procedure:
-
Dose Selection: An initial dose is selected based on available data, often a dose expected to be near the LD50. A default starting dose may be used if no prior information is available.
-
Dosing: A single animal is dosed orally by gavage.
-
Observation: The animal is observed for signs of toxicity and mortality, typically for at least 48 hours before dosing the next animal. The total observation period is usually 14 days.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Stopping Criteria: Dosing continues until one of the stopping criteria is met, which is typically after a certain number of reversals in the outcome (survival/death) have occurred.
-
LD50 Calculation: The LD50 and its confidence interval are calculated using the maximum likelihood method based on the pattern of outcomes.
Visualizations
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Workflow for an in vivo acute toxicity study.
Caption: PA metabolic activation and toxicity pathway.
References
Unveiling the Anticancer Potential of Spiro-Pyrrolizidine Oxindole Alkaloids: A Structural Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore diverse chemical scaffolds, among which spiro-pyrrolizidine oxindole (B195798) alkaloids have emerged as a promising class of compounds. This guide provides a comparative analysis of the structural activity relationships (SAR) of a series of synthesized spiro-pyrrolizidine oxindole derivatives, focusing on their cytotoxic effects against various cancer cell lines. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular relationships, this document aims to facilitate a deeper understanding of the therapeutic potential of this unique chemical class.
Comparative Cytotoxic Activity of Spiro-Pyrrolizidine Oxindole Derivatives
The antiproliferative activity of a series of novel mesitylene-based spirooxindole derivatives was evaluated against the A549 lung cancer cell line. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), reveal key structural features influencing cytotoxicity.
| Compound ID | R | R' | IC50 (µM) against A549 cells (48h)[1] |
| 4a | H | H | < 10 |
| 4b | 4-Cl | H | < 10 |
| 4e | 4-Br | H | < 10 |
| 4g | 4-NO2 | H | < 10 |
| 5c | H | 4-OCH3 | < 10 |
| 5e | H | 4-Br | < 10 |
| 5f | H | 4-CF3 | 1.2 ± 0.412 |
| Cisplatin | - | - | 22.35 ± 0.64 |
Table 1: Cytotoxicity of mesitylene-based spirooxindole derivatives against A549 lung cancer cells.[1]
Key Findings from SAR Analysis:
-
The presence of a mesitylene (B46885) group in the scaffold is a key feature of these potent anticancer agents.
-
Substitutions on the phenyl ring of the oxindole moiety significantly impact cytotoxic activity.
-
Electron-withdrawing groups, such as 4-CF3 (in compound 5f ), on the N-phenylacetamide moiety dramatically increase the cytotoxic potency, with compound 5f being approximately 18-fold more potent than the standard chemotherapeutic drug, cisplatin.[1]
-
Compounds with various substitutions on the phenyl ring attached to the pyrrolizidine (B1209537) core (compounds 4a, 4b, 4e, 4g ) and on the N-phenylacetamide moiety (compounds 5c, 5e ) consistently demonstrated high potency with IC50 values below 10 µM.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of Spiro-Pyrrolizidine Oxindole Derivatives
The synthesis of the target spiro-pyrrolizidine oxindole derivatives is achieved through a one-pot, three-component [3+2] cycloaddition reaction.[2]
General Procedure:
-
An equimolar mixture of isatin (B1672199) (or its derivative), L-proline, and a substituted chalcone (B49325) is taken in ethanol.
-
The reaction mixture is refluxed for an appropriate time until the completion of the reaction (monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is filtered, washed with cold ethanol, and dried under vacuum to afford the pure spiro-pyrrolizidine oxindole derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized spiro-pyrrolizidine oxindole derivatives for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Apoptosis Detection (Acridine Orange/Ethidium (B1194527) Bromide Staining)
This assay is used to visualize nuclear changes and apoptotic body formation, which are hallmarks of apoptosis.
Procedure:
-
A549 cells are treated with the test compound (e.g., compound 5f ) at its IC50 concentration for 48 hours.
-
The cells are then stained with a mixture of acridine (B1665455) orange (AO) and ethidium bromide (EB).
-
The stained cells are observed under a fluorescence microscope.
Interpretation:
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniform orange to red nucleus.
The observation of characteristic morphological changes, such as membrane blebbing and the formation of apoptotic bodies, in treated cells confirms that the compounds induce cell death via apoptosis.[1]
Signaling Pathways
The potent cytotoxic activity of these spiro-pyrrolizidine oxindole derivatives is attributed to their ability to induce apoptosis. While the precise molecular targets are still under investigation, the induction of apoptosis is a key mechanism of action.
This guide highlights the significant potential of spiro-pyrrolizidine oxindole alkaloids as a scaffold for the development of new anticancer drugs. The strong SAR observed, particularly the dramatic increase in potency with specific substitutions, provides a clear direction for future optimization efforts. The detailed experimental protocols offer a foundation for further investigation into the mechanism of action and in vivo efficacy of these promising compounds.
References
- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocols for Sparteine
Disclaimer: The following information is intended as a guide for trained professionals in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the most current Safety Data Sheet (SDS) for Sparteine before handling or disposing of this chemical. All procedures must be conducted in strict accordance with federal, state, and local regulations.
Sparteine is a toxic alkaloid that requires careful handling and disposal to ensure personnel safety and environmental protection. It is classified as acutely toxic and poses a significant hazard to aquatic life. Adherence to proper disposal protocols is therefore of paramount importance.
Hazard and Exposure Data
Proper disposal procedures are informed by the toxicological profile of the substance. The following table summarizes key toxicity data for Sparteine.
| Metric | Value | Species | Route | Reference |
| LD50 | 220 mg/kg | Mouse | Intraperitoneal | |
| LD50 | 23 mg/kg | Mouse | Intravenous | |
| LD50 | 134 mg/kg | Rat | Intraperitoneal | |
| LD50 | 36 mg/kg | Rat | Intravenous |
Disposal Procedures
The recommended method for the disposal of Sparteine is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound, mitigating its environmental and health risks.
Experimental Protocol: Preparation of Sparteine Waste for Incineration
This protocol outlines the steps for preparing Sparteine waste for collection by a certified hazardous waste disposal service.
Materials:
-
Sparteine waste (solid or in solution)
-
Combustible solvent (e.g., ethanol, methanol)
-
Appropriate hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Segregation: Ensure that Sparteine waste is not mixed with other incompatible waste streams.
-
Solubilization: If the Sparteine waste is in a solid form, it should be dissolved or mixed with a combustible solvent. This facilitates the incineration process. The choice of solvent should be approved by your institution's EHS department and the waste disposal vendor.
-
Containment: Carefully transfer the Sparteine waste solution into a designated and properly labeled hazardous waste container. The label should clearly indicate "Hazardous Waste," "Sparteine," and any other required information as per institutional and regulatory guidelines.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area until it is collected by a licensed disposal service.
-
Documentation: Maintain a detailed record of the amount of Sparteine waste generated and disposed of, in accordance with laboratory and regulatory requirements.
Logical Workflow for Sparteine Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Sparteine.
Caption: Workflow for the safe handling and disposal of Sparteine waste in a laboratory setting.
Regulatory Considerations:
Sparteine is regulated as a hazardous material for transportation. Any shipment of Sparteine waste must comply with the Department of Transportation (DOT) regulations. It is classified under UN number 1544, with the proper shipping name "Alkaloids, solid, n.o.s. (Sparteine)."
Always consult the latest federal, state, and local regulations to ensure full compliance. Your institution's EHS department is the primary resource for guidance on these matters.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
